7-Butyloxepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-butyloxepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-6-9-7-4-5-8-10(11)12-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVIWISPFDZYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
159350-71-7 | |
| Record name | Poly(ε-decalactone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159350-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8047551 | |
| Record name | epsilon-Decalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid | |
| Record name | epsilon-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/48/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.976 | |
| Record name | epsilon-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/48/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5579-78-2 | |
| Record name | ε-Decalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epsilon-Decalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxepanone, 7-butyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | epsilon-Decalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-butyloxepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .EPSILON.-DECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662W32KL4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Decanolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033203 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
7-Butyloxepan-2-one chemical properties and structure
Technical Monograph: 7-Butyloxepan-2-one ( -Decalactone)
Structural Dynamics, Synthesis, and Biopolymeric Applications in Drug Delivery
Executive Summary & Chemical Architecture
7-Butyloxepan-2-one , commonly referred to as
This guide details the physicochemical properties, synthesis via Baeyer-Villiger oxidation, and ring-opening polymerization (ROP) protocols required to utilize this monomer in pharmaceutical formulations.
Physicochemical Profile
The molecule consists of a seven-membered lactone ring substituted with a butyl chain at the
| Property | Value / Description | Relevance to Protocol |
| IUPAC Name | 7-Butyloxepan-2-one | Standard identification |
| Common Name | Literature search term | |
| Molecular Formula | Stoichiometry calculations | |
| Molecular Weight | 170.25 g/mol | Molar mass for ROP initiation |
| Boiling Point | High BP requires vacuum distillation for purification | |
| Chirality | 1 Chiral Center (C7) | Enantiopure forms influence degradation rates |
| Lipophilicity (LogP) | Higher than PCL; affects hydrophobic drug loading | |
| Polymer | Ensures elastomeric behavior at body temp ( |
Synthetic Routes & Process Chemistry
The synthesis of 7-butyloxepan-2-one is a classic application of the Baeyer-Villiger Oxidation (BVO) . This reaction inserts an oxygen atom into a cyclic ketone.[1] The regioselectivity is driven by the migratory aptitude of the carbon substituents, where the more substituted carbon (secondary vs. primary) migrates to the oxygen.
Reaction Mechanism (Baeyer-Villiger Oxidation)
The precursor, 2-butylcyclohexanone , is treated with an oxidant (typically m-CPBA or an enzymatic monooxygenase). The oxygen insertion expands the 6-membered ketone into the 7-membered lactone.
Figure 1: Mechanistic pathway for the conversion of 2-butylcyclohexanone to
Polymerization Strategies for Drug Delivery
For pharmaceutical applications, Ring-Opening Polymerization (ROP) is the standard method to convert
Catalyst Selection: The "Green" Imperative
While Tin(II) 2-ethylhexanoate (
-
Mechanism: The enzyme activates the lactone monomer, and a nucleophilic initiator (usually an alcohol like benzyl alcohol or a PEG-diol) attacks the acyl carbon, opening the ring and forming an ester linkage.
-
Kinetics: The bulky butyl group at position 7 creates steric hindrance, making the polymerization slower than PCL. High temperatures (
) are often required for organometallic routes, but enzymatic routes operate best at .
Figure 2: Enzymatic Ring-Opening Polymerization cycle utilizing Lipase B to generate biodegradable polyesters.
Experimental Protocols
Protocol A: Chemo-Enzymatic Synthesis of Poly( -decalactone)
This protocol yields a metal-free, biomedical-grade elastomer suitable for drug encapsulation.
Reagents:
-
Monomer:
-Decalactone (Dried over , distilled under vacuum). -
Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), dried in a desiccator for 24h.
-
Initiator: Benzyl Alcohol (Primary alcohol) or PEG-1000 (for block copolymers).
-
Solvent: Toluene (Anhydrous).
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with
-decalactone (10.0 mmol, 1.70 g) and Toluene (2.0 mL). -
Initiation: Add Benzyl Alcohol (0.1 mmol) to target a Degree of Polymerization (DP) of 100.
-
Catalysis: Add Novozym 435 (10 wt% relative to monomer, ~170 mg).
-
Reaction: Seal the flask and immerse in an oil bath at 60°C . Stir at 200 RPM.
-
Note: The reaction is slower than PCL. Typical duration is 24–48 hours for >90% conversion.
-
-
Termination: Remove from heat. Dilute with Chloroform (10 mL) and filter out the immobilized enzyme.
-
Purification: Concentrate the filtrate via rotary evaporation. Precipitate the polymer by dropwise addition into cold Methanol (
). -
Drying: Dry the resulting viscous oil/gum under high vacuum (0.1 mbar) at room temperature for 24 hours.
Protocol B: Characterization Standards
To validate the synthesis, the following analytical benchmarks must be met:
-
-NMR (
): Look for the shift of the -proton (adjacent to oxygen) from ppm (monomer) to ppm (polymer). -
GPC (THF): Expect Polydispersity Index (PDI) between 1.4 and 1.8 for enzymatic routes.
-
DSC: Confirm amorphous state (No melting peak
, glass transition ).
References
-
PubChem. (n.d.).[2] 7-Butyloxepan-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Martello, M. T., et al. (2011).[3] Bulk Ring-Opening Transesterification Polymerization of the Renewable
-Decalactone Using an Organocatalyst. ACS Macro Letters. (Note: Discusses the delta-isomer, but establishes the organocatalytic protocols relevant to the epsilon-isomer). -
Olsen, P., et al. (2013).
-Decalactone: A Thermoresilient and Toughening Comonomer to Poly(L-lactide). Biomacromolecules. Retrieved from [Link] - Bansal, K. K., et al. (2015).
- Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis: a review. Macromolecular Rapid Communications.
7-Butyloxepan-2-one solubility in common lab solvents
Technical Guide: Solubility Profile of 7-Butyloxepan-2-one ( -Decalactone)
Executive Summary & Compound Identity
7-Butyloxepan-2-one (CAS: 5579-78-2) is a seven-membered lactone ring substituted with a butyl group.[1][2][3] It is a critical monomer in the synthesis of biodegradable polyesters (poly(
Unlike its smaller analog
| Property | Data |
| IUPAC Name | 7-Butyloxepan-2-one |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 170.25 g/mol |
| Physical State | Clear, colorless to pale yellow liquid |
| Density | 0.976 g/mL ( |
| Boiling Point | 262–263°C (760 mmHg) / 117°C (3 mmHg) |
| LogP (Octanol/Water) | 2.45 – 2.80 (Experimental/Predicted) |
Solubility Landscape
The solubility of 7-Butyloxepan-2-one is governed by the competition between its polar ester linkage (hydrophilic) and its significant non-polar hydrocarbon domain (hydrophobic butyl chain + ring methylenes).
Solvent Compatibility Matrix
The following data summarizes the thermodynamic compatibility of 7-Butyloxepan-2-one with standard laboratory solvents.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Aqueous | Water, PBS Buffer | Low / Sparingly Soluble | Experimental solubility is approx. 394 mg/L ( |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | The lactone carbonyl acts as a hydrogen bond acceptor. The alkyl chain interacts favorably with the alcohol's organic tail. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Dipole-dipole interactions dominate. Excellent for reaction media (e.g., nucleophilic substitution). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | High compatibility. DCM is the preferred solvent for extraction and low-temperature polymerization. |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Miscible | THF is the standard solvent for Ring-Opening Polymerization (ROP) of this monomer. |
| Esters/Ketones | Ethyl Acetate, Acetone | Miscible | "Like dissolves like." Ideal for purification and formulation. |
| Hydrocarbons | Hexane, Toluene, Cyclohexane | Soluble | Unlike |
Hansen Solubility Parameters (Estimated)
To predict compatibility with novel polymers or mixed solvents, use the estimated Hansen Solubility Parameters (HSP) derived from group contribution methods relative to the caprolactone core.
-
(Dispersion): ~17.5 MPa
(Driven by the hydrocarbon backbone) -
(Polarity): ~9.0 MPa
(Reduced vs. caprolactone due to steric bulk of butyl group) -
(Hydrogen Bonding): ~6.5 MPa
(Ester oxygen acceptor only)
Application Note: When formulating nanoparticles, match the carrier polymer's HSP to these values to prevent phase separation.
Experimental Protocols
As a scientist, relying on literature values is insufficient for critical formulations. The following protocols provide a self-validating system for determining solubility limits.
Saturation Shake-Flask Method (Quantitative)
Objective: Determine the precise solubility limit in a specific solvent (e.g., water or a specific buffer).
-
Preparation: Add excess 7-Butyloxepan-2-one (approx. 1 mL) to 10 mL of the target solvent in a glass vial. The mixture should be biphasic (visible droplets).
-
Equilibration:
-
Seal tightly and agitate at the target temperature (e.g.,
) for 24 hours using an orbital shaker. -
Allow the phases to settle for 4 hours. Centrifugation (3000 rpm, 10 min) is recommended to break micro-emulsions.
-
-
Sampling:
-
Carefully withdraw the supernatant (solvent phase) using a glass syringe.
-
Filter through a 0.22
m PTFE filter (hydrophobic) to remove undissolved micro-droplets.
-
-
Quantification (GC-FID):
-
Column: DB-WAX or HP-5.
-
Injector:
, Split mode. -
Standard: Use an internal standard (e.g., Methyl decanoate) to correct for injection variability.
-
Calculation:
.
-
Visual Cloud Point Method (Qualitative Screening)
Objective: Rapidly determine miscibility ratios for binary solvent systems (e.g., Ethanol/Water mixtures).
-
Start with 1 g of 7-Butyloxepan-2-one in a clear vial.
-
Titrate the anti-solvent (e.g., water) into the vial under stirring.
-
Endpoint: Record the volume added when the solution transitions from clear to persistent turbidity (Tyndall effect).
Workflow Visualization
The following diagram outlines the decision logic for selecting a solvent based on the intended application of 7-Butyloxepan-2-one.
Caption: Decision tree for solvent selection based on processing requirements for 7-Butyloxepan-2-one.
Critical Implications for Research
Polymerization (Poly( -decalactone))
When using 7-Butyloxepan-2-one as a monomer for Ring-Opening Polymerization (ROP):
-
Anhydrous Conditions: The monomer is hygroscopic. Although lipophilic, it can absorb ambient moisture which terminates the polymerization chain.
-
Solvent Choice: Toluene is preferred over THF for high-temperature ROP (
) because its boiling point allows for azeotropic removal of trace water.
Emulsion Stability
Due to its surface activity (polar head, non-polar tail), 7-Butyloxepan-2-one can act as a co-surfactant. In oil-in-water emulsions, it partitions heavily into the oil phase (
Storage & Stability
-
Hydrolysis Risk: In aqueous solutions with pH > 8 or pH < 3, the lactone ring opens to form 6-hydroxydecanoic acid.
-
Recommendation: Store in glass or stainless steel. Avoid storing dilute solutions in water/alcohol mixtures for extended periods without pH buffering (maintain pH 5–6).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62583, 7-Butyloxepan-2-one. Retrieved from [Link]
-
The Good Scents Company (2025). Epsilon-Decalactone Physical Properties and Solubility Data. Retrieved from [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: Epsilon-Decalactone. Retrieved from [Link][1][4]
Spectroscopic Data for 7-butyloxepan-2-one: An In-depth Technical Guide
Introduction
7-butyloxepan-2-one is a substituted ε-caprolactone, a seven-membered lactone ring with a butyl substituent at the 7-position. Its molecular formula is C₁₀H₁₈O₂ with a molecular weight of 170.25 g/mol [1][2]. The structural characterization of such molecules is paramount in fields ranging from synthetic chemistry to materials science and drug discovery. Spectroscopic techniques provide a non-destructive means to confirm molecular structure, assess purity, and understand the chemical environment of atoms within the molecule. This guide will explore the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 7-butyloxepan-2-one, offering expert interpretation and standardized protocols for data acquisition.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and numbering of 7-butyloxepan-2-one.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal are used to assemble the molecular structure.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 7-butyloxepan-2-one in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex multiplets.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16-32 scans are generally adequate to achieve a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans ensures proper relaxation of the protons, leading to accurate integration.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds provides good digital resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the entire range of proton chemical shifts in organic molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted ¹H NMR spectral data for 7-butyloxepan-2-one.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Interpretation |
| H7 | 4.10 - 4.25 | Multiplet (m) | 1H | Proton on the carbon adjacent to the ring oxygen (C7). Deshielded due to the electronegativity of the oxygen. |
| H3 | 2.45 - 2.60 | Triplet of triplets (tt) | 2H | Protons on the carbon alpha to the carbonyl group (C3). Deshielded by the carbonyl. |
| H8 | 1.60 - 1.85 | Multiplet (m) | 2H | Protons on the first carbon of the butyl chain (C8). |
| H4, H5, H6 | 1.35 - 1.60 | Multiplet (m) | 6H | Overlapping signals from the methylene groups within the lactone ring. |
| H9, H10 | 1.25 - 1.35 | Multiplet (m) | 4H | Methylene protons of the butyl chain. |
| H11 | 0.85 - 0.95 | Triplet (t) | 3H | Terminal methyl group of the butyl chain. |
Causality of Spectral Features:
-
H7 (δ ~4.1-4.25 ppm): This proton is attached to the chiral center (C7) which is also bonded to the ring oxygen. The strong deshielding effect of the electronegative oxygen atom shifts this signal significantly downfield. Its multiplicity will be complex due to coupling with the two diastereotopic protons on C6 and the two protons on C8.
-
H3 (δ ~2.45-2.60 ppm): These protons are on the carbon alpha to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields these protons, moving their signal downfield. They are expected to appear as a triplet of triplets due to coupling with the adjacent methylene group (H4).
-
Alkyl Region (δ ~0.85-1.85 ppm): The remaining protons of the butyl chain and the lactone ring appear in the typical aliphatic region. The terminal methyl group (H11) is expected to be a triplet, coupling with the adjacent methylene group (H10). The other methylene groups will present as complex, overlapping multiplets.
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A 400 MHz spectrometer (operating at ~100 MHz for ¹³C) or higher.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with single lines for each carbon. This simplifies the spectrum and improves the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A 2-second delay is standard.
-
Spectral Width (sw): A spectral width of 220-240 ppm is sufficient to cover the full range of carbon chemical shifts.
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and reference it. The CDCl₃ solvent peak (δ ~77.16 ppm) is commonly used as a secondary reference.
-
Predicted ¹³C NMR Data and Interpretation
| Carbon(s) | Predicted Chemical Shift (ppm) | Interpretation |
| C1 | 175.0 - 178.0 | Carbonyl carbon of the ester. Highly deshielded. |
| C7 | 78.0 - 82.0 | Carbon adjacent to the ring oxygen. Deshielded. |
| C3 | 35.0 - 38.0 | Carbon alpha to the carbonyl group. |
| C8 | 33.0 - 36.0 | First carbon of the butyl chain. |
| C4, C5, C6 | 25.0 - 32.0 | Methylene carbons of the lactone ring. |
| C9 | 27.0 - 29.0 | Methylene carbon of the butyl chain. |
| C10 | 22.0 - 24.0 | Methylene carbon of the butyl chain. |
| C11 | 13.5 - 14.5 | Terminal methyl carbon of the butyl chain. |
Causality of Spectral Features:
-
C1 (δ ~175-178 ppm): The carbonyl carbon is the most deshielded carbon due to the double bond to one oxygen and a single bond to another, resulting in a significant downfield shift.
-
C7 (δ ~78-82 ppm): This carbon is directly attached to the electronegative ring oxygen, causing a substantial downfield shift into the range typical for carbons in ethers or esters.
-
Aliphatic Carbons (δ ~13-38 ppm): The remaining carbons of the ring and the butyl chain appear in the upfield aliphatic region. The chemical shifts are influenced by their proximity to the functional groups and the degree of substitution. The terminal methyl carbon (C11) is the most shielded and appears at the highest field (lowest ppm value).
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample like 7-butyloxepan-2-one, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient.
-
Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Data Processing:
-
A background spectrum (of the empty salt plates) is first recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration | Interpretation |
| ~1735 | Strong, Sharp | C=O stretch | Characteristic of a saturated ester (lactone). This is the most prominent peak in the spectrum. |
| 2850 - 2960 | Strong | C-H stretch | Aliphatic C-H stretching from the methylene and methyl groups. |
| 1150 - 1250 | Strong | C-O stretch | Asymmetric C-O-C stretch of the ester linkage. |
| 1450 - 1470 | Medium | C-H bend | Methylene (scissoring) and methyl (asymmetric) bending vibrations. |
Causality of Spectral Features:
-
~1735 cm⁻¹ (C=O Stretch): The strong absorption is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond. For a seven-membered ring lactone, this peak is typically found around 1735 cm⁻¹, slightly lower than for a six-membered ring due to reduced ring strain.
-
2850-2960 cm⁻¹ (C-H Stretch): The presence of numerous sp³-hybridized C-H bonds in the alkyl chain and the lactone ring results in strong absorptions in this region.
-
1150-1250 cm⁻¹ (C-O Stretch): The C-O single bond stretch of the ester group is also a strong and characteristic absorption.
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and aspects of the structure.
Experimental Protocol: MS Data Acquisition (Electron Ionization)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument. Alternatively, a direct insertion probe can be used.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Predicted Mass Spectrum Data and Interpretation
-
Molecular Ion (M⁺): m/z = 170. This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of 170.25 g/mol .
-
Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 7-butyloxepan-2-one in EI-MS.
Causality of Fragmentation:
-
m/z = 115: This prominent peak likely arises from the loss of the butyl radical (•C₄H₉, 57 Da) via cleavage of the bond between C7 and C8. The resulting fragment retains the lactone ring structure.
-
m/z = 57: The butyl carbocation ([C₄H₉]⁺) is a stable secondary carbocation and is expected to be an abundant fragment.
-
m/z = 85: A common fragmentation pathway for lactones is the loss of water and an alkyl fragment, or through more complex rearrangements. A fragment of m/z 85 could correspond to a [C₅H₉O]⁺ species.
-
McLafferty Rearrangement: While not depicted in the simplified diagram, a McLafferty rearrangement is possible if a gamma-hydrogen on the butyl chain can be transferred to the carbonyl oxygen, leading to the loss of a neutral butene molecule and a fragment at m/z = 114.
Conclusion
The combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a detailed and self-validating spectroscopic profile of 7-butyloxepan-2-one. The predicted data, grounded in established chemical principles, consistently points to the assigned structure. The strong carbonyl stretch in the IR confirms the lactone functional group. The molecular ion peak in the mass spectrum verifies the molecular weight, and the fragmentation pattern is consistent with the proposed structure. Finally, the detailed chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra allow for the unambiguous assignment of every proton and carbon in the molecule, completing the structural elucidation. This guide provides the necessary framework for researchers to characterize 7-butyloxepan-2-one and related compounds with confidence.
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Sources
A Technical Guide to the Research Applications of Substituted Oxepan-2-ones
Abstract: The field of biodegradable polymers is increasingly reliant on materials with precisely engineered properties. Poly(ε-caprolactone) (PCL), derived from the ring-opening polymerization of oxepan-2-one (ε-caprolactone), is a foundational biomaterial, yet its inherent hydrophobicity and lack of reactive sites limit its potential. The synthesis and polymerization of substituted oxepan-2-ones offer a direct route to functionalized polyesters, enabling meticulous control over thermal properties, degradation kinetics, and biological interactions. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, polymerization, and key research applications of these versatile monomers, focusing on the causal relationships between chemical structure and material performance. We present detailed, field-proven protocols, comparative data, and mechanistic diagrams to facilitate the translation of these materials from the laboratory to advanced biomedical applications.
The Strategic Imperative for Functionalized Oxepan-2-ones
Poly(ε-caprolactone) (PCL) is a semicrystalline, biocompatible, and biodegradable aliphatic polyester approved by the U.S. Food and Drug Administration (FDA) for various biomedical applications, including drug delivery devices and tissue engineering scaffolds.[1] However, the utility of neat PCL is often hampered by its slow degradation rate (2-3 years for complete resorption), hydrophobicity which can limit cell adhesion, and the absence of pendant functional groups for further modification.[2][3][4]
Historically, tailoring PCL properties involved post-polymerization modification. This approach, however, can suffer from incomplete or non-specific reactions and potential chain degradation. The polymerization of substituted oxepan-2-one monomers represents a more elegant and precise strategy.[5] By incorporating desired functionalities at the monomer stage, researchers can synthesize polymers with a defined density and distribution of pendant groups, directly influencing key material properties such as:
-
Hydrophilicity and Degradation: Introducing hydrophilic groups (e.g., hydroxyls, carboxyls) can increase water uptake, accelerating hydrolytic degradation and improving cell-material interactions.[6]
-
Drug Interaction and Loading: Pendant groups can engage in specific interactions (e.g., hydrogen bonding, π-π stacking) with therapeutic agents, enhancing drug loading capacity and modulating release kinetics.[7][8]
-
Bioconjugation: "Clickable" moieties like alkynes or azides, or reactive groups like amines and carboxylic acids, provide handles for covalently attaching bioactive molecules, targeting ligands, or other polymers.[9]
-
Thermal and Mechanical Properties: Substituents on the polymer backbone disrupt chain packing and crystallinity, thereby altering the glass transition temperature (Tg), melting temperature (Tm), and mechanical properties like tensile strength and modulus.[1][5]
This guide focuses on providing the foundational knowledge and practical methodologies to leverage these advantages in a research setting.
Synthesis of Substituted Oxepan-2-one Monomers
The cornerstone of creating functionalized polyesters is the synthesis of high-purity functionalized monomers. The most versatile and widely adopted method is the Baeyer-Villiger oxidation of a corresponding substituted cyclohexanone.[5] This reaction inserts an oxygen atom adjacent to the carbonyl group to form the seven-membered lactone ring.
Causality in Synthesis: The Baeyer-Villiger Oxidation
The choice of oxidizing agent and reaction conditions is critical for achieving high yields while preserving the integrity of the desired functional group.
-
Classical Approach (Peroxyacids): Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective but can be hazardous and may require protection/deprotection steps for sensitive functional groups.
-
Chemo-enzymatic Approach (Green Chemistry): A more refined and environmentally benign method utilizes an immobilized lipase, such as Novozyme-435 (Candida antarctica lipase B), to generate a peroxyacid in situ.[10][11] This is typically achieved through the perhydrolysis of a carboxylic acid or an ester (like ethyl acetate, which can act as both solvent and acyl donor) using a mild source of hydrogen peroxide, such as the urea-hydrogen peroxide (UHP) complex.[10] This method proceeds under mild conditions, minimizes side reactions, and avoids the use of hazardous, pre-formed peracids.
The migratory aptitude of the groups attached to the ketone is a key consideration, with more substituted carbons migrating preferentially. For cyclic ketones, this reliably leads to the desired lactone.[12]
Caption: Mechanism of Baeyer-Villiger Oxidation.
Experimental Protocol: Chemo-enzymatic Synthesis of a Substituted Oxepan-2-one
This protocol describes a general, green chemistry approach for the Baeyer-Villiger oxidation of a functionalized cyclohexanone (e.g., 2-phenylcyclohexanone) using an immobilized lipase.[10][11]
Materials:
-
Substituted Cyclohexanone (e.g., 2-phenylcyclohexanone): 1 equivalent (e.g., 0.5 mmol, 87 mg)
-
Immobilized Candida antarctica Lipase B (CALB), e.g., Novozyme-435: (e.g., 25 mg)
-
Urea-Hydrogen Peroxide (UHP) complex: 2 equivalents (e.g., 1.0 mmol, 94 mg)
-
Ethyl Acetate (anhydrous): Solvent (e.g., 5 mL)
-
Celite or filter plug
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry reaction vial, add the substituted cyclohexanone (1 eq.), ethyl acetate, Novozyme-435, and the UHP complex (2 eq.).
-
Rationale: Ethyl acetate serves as both the solvent and the acyl donor for in situ generation of peracetic acid, catalyzed by the lipase. UHP is a stable, solid source of hydrogen peroxide, making it safer and easier to handle than aqueous H₂O₂.[11]
-
-
Incubation: Seal the vial tightly and place it in an orbital shaker at a controlled temperature (e.g., 27-40 °C) and agitation speed (e.g., 250 rpm). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or additional ethyl acetate).
-
Enzyme Removal: Filter the mixture through a small plug of Celite or a sintered glass funnel to remove the immobilized enzyme. The enzyme can often be washed, dried, and reused.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining peroxide. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted oxepan-2-one monomer.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Polymerization of Substituted Oxepan-2-ones
The conversion of functionalized monomers into well-defined polyesters is most effectively achieved via Ring-Opening Polymerization (ROP) . The choice of catalyst/initiator system is paramount for controlling the polymerization, influencing molecular weight, dispersity, and end-group fidelity.
Causality in Catalyst Selection
For biomedical applications, avoiding heavy metal contamination is a primary concern, making organocatalysis the preferred method over traditional tin-based catalysts like stannous octoate (Sn(Oct)₂).[13][14] Organocatalysts operate via distinct mechanisms that offer excellent control over the polymerization. A common and effective strategy is the use of a bifunctional catalyst system, such as a Brønsted acid (e.g., diphenyl phosphate, DPP) or a hydrogen-bond donor (e.g., thiourea) paired with a nucleophilic base (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)).[13][15]
In this system, the acidic/H-bond donor component activates the monomer's carbonyl group, making it more electrophilic. Simultaneously, the basic component activates the initiator (typically an alcohol), increasing its nucleophilicity for the ring-opening attack. This dual activation mechanism allows for rapid and controlled polymerization under mild conditions.[13]
Caption: Bifunctional Organocatalyzed ROP Mechanism.
Experimental Protocol: Organocatalyzed ROP
This protocol details the bulk polymerization of a functionalized oxepan-2-one using an alcohol initiator and a bifunctional organocatalyst system. All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous reagents and solvents to prevent premature termination.
Materials:
-
Functionalized Oxepan-2-one Monomer: 100-500 equivalents
-
Initiator (e.g., Benzyl Alcohol, Propargyl Alcohol): 1 equivalent
-
Organocatalyst (e.g., TBD or DBU): 1 equivalent (relative to initiator)
-
Co-catalyst (optional, e.g., Thiourea): 1 equivalent (relative to initiator)
-
Anhydrous Toluene or Dichloromethane (for stock solutions)
-
Anhydrous Methanol (for precipitation)
Procedure:
-
Preparation (Glovebox): Inside an inert atmosphere glovebox, prepare stock solutions of the initiator and catalyst(s) in anhydrous toluene. This allows for accurate dispensing of small quantities.
-
Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, add the functionalized oxepan-2-one monomer. If the monomer is solid, heat the vial gently to melt it.
-
Initiation: Using a microsyringe, add the calculated volumes of the initiator and catalyst stock solutions to the molten monomer. The monomer-to-initiator ratio will determine the target molecular weight.
-
Rationale: The catalyst is typically used at a 1:1 molar ratio with the initiator. The polymerization is a living process, meaning the final degree of polymerization is directly controlled by the initial [Monomer]/[Initiator] ratio.
-
-
Polymerization: Seal the vial and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 25-80 °C). Stir for the required time (typically 1-24 hours). Monitor conversion by taking small aliquots and analyzing via ¹H NMR.
-
Termination & Precipitation: Once the desired conversion is reached, remove the vial from the heat and cool to room temperature. Dissolve the viscous polymer in a minimal amount of a good solvent (e.g., dichloromethane). Precipitate the polymer by adding the solution dropwise into a large volume of cold, stirring methanol.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve and re-precipitate the polymer 2-3 times to ensure complete removal of unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under high vacuum at room temperature until a constant weight is achieved.
-
Characterization: Analyze the final polymer using:
-
¹H NMR: To confirm the structure and calculate monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Đ = Mₙ/Mₙ).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Key Research Application: Drug Delivery Systems
Substituted oxepan-2-ones are transforming the design of polymeric drug delivery systems. By creating amphiphilic block copolymers—typically using a hydrophilic block like poly(ethylene glycol) (PEG) and a hydrophobic block of functionalized polyester—researchers can fabricate core-shell nanoparticles (micelles) that self-assemble in aqueous environments.[7]
The Rationale for Functionalization in Drug Delivery
-
Enhanced Drug Loading: The hydrophobic core serves as a reservoir for poorly water-soluble drugs like doxorubicin (DOX). Introducing pendant groups with specific functionalities (e.g., amides, benzyl groups) into the core-forming block can significantly increase drug loading capacity (DLC) through enhanced polymer-drug interactions (e.g., H-bonding, π-π stacking).[7][8]
-
Controlled Release: The nature of the core can be designed to respond to specific biological triggers. For instance, incorporating acid-labile groups can lead to accelerated drug release in the acidic microenvironment of tumors or endosomes.[7]
-
Increased Stability: The chemical composition of the core influences the micelle's critical micelle concentration (CMC) and overall stability in circulation.
Caption: Self-assembly of micelles from block copolymers.
Experimental Protocol: Micelle Formation and Drug Loading
This protocol outlines the nanoprecipitation method for forming drug-loaded micelles from a pre-synthesized amphiphilic block copolymer (e.g., PEG-b-P(functional CL)).
Materials:
-
Amphiphilic Block Copolymer: (e.g., 10 mg)
-
Hydrophobic Drug (e.g., Doxorubicin): (e.g., 2 mg)
-
Organic Solvent (e.g., Dimethylformamide, DMF): (e.g., 1 mL)
-
Aqueous Phase (e.g., Deionized Water or PBS): (e.g., 10 mL)
-
Dialysis membrane (appropriate MWCO, e.g., 3.5 kDa)
Procedure:
-
Dissolution: Dissolve the block copolymer and the drug in the organic solvent (DMF).
-
Nanoprecipitation: Add the organic solution dropwise into the vigorously stirring aqueous phase. The sudden change in solvent polarity will cause the hydrophobic blocks to collapse and self-assemble into micelles, entrapping the drug.
-
Rationale: This rapid solvent exchange is a simple and effective method for forming nanoparticles. The hydrophobic drug partitions into the forming micellar core to minimize its exposure to the aqueous environment.
-
-
Solvent Removal & Purification: Stir the resulting micellar solution overnight in a fume hood to allow the organic solvent to evaporate. Transfer the solution to a dialysis bag and dialyze against fresh deionized water for 24-48 hours, with frequent water changes, to remove any remaining free drug and solvent.
-
Characterization:
-
Drug Loading: Lyophilize the purified micelle solution. Dissolve a known mass of the dried micelles in a good solvent (e.g., DMF) to break them apart. Quantify the drug concentration using UV-Vis spectrophotometry or HPLC. Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) as follows:
-
DLC (%) = (Mass of loaded drug / Total mass of micelles) x 100
-
EE (%) = (Mass of loaded drug / Initial mass of drug fed) x 100
-
-
Size and Morphology: Analyze the size distribution and zeta potential of the micelles in aqueous solution using Dynamic Light Scattering (DLS). Visualize the morphology using Transmission Electron Microscopy (TEM).
-
In Vitro Release: Resuspend the drug-loaded micelles in a buffer solution (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.0 to simulate tumor environments). At set time points, take aliquots, separate the micelles from the supernatant (e.g., by centrifugation), and measure the amount of released drug in the supernatant.
-
Data Presentation: Performance of Functionalized Micelles
The introduction of specific pendant groups directly impacts drug delivery performance.
| Polymer Core Composition | Drug | DLC (wt%) | Release at pH 5.0 (24h) | Citation(s) |
| Unsubstituted PCL | Doxorubicin | ~2-5% | ~40% | [16] |
| γ-amide disubstituted PCL | Doxorubicin | 7.33% | >60% | [7][8] |
| γ-benzyloxy substituted PCL | Doxorubicin | >10% | pH-responsive | [17] |
Key Research Application: Tissue Engineering Scaffolds
In tissue engineering, scaffolds provide a temporary, three-dimensional architecture that supports cell attachment, proliferation, and differentiation to regenerate damaged tissue.[2] The properties of the scaffold must be carefully tuned to match the target tissue.
The Rationale for Functionalization in Scaffolds
-
Mechanical Properties: The mechanical strength and modulus of the scaffold must be sufficient to withstand physiological loads, especially in bone tissue engineering. Unmodified PCL has a compressive modulus of ~300 MPa.[18] Introducing bulky side groups can disrupt crystallinity and alter these properties.[1]
-
Degradation Rate: The scaffold must degrade at a rate that matches the formation of new tissue. Introducing hydrolytically labile pendant groups or increasing hydrophilicity can accelerate the degradation of the slow-degrading PCL backbone.[6][19]
-
Bioactivity: Neat PCL is relatively bio-inert. Functional groups can be used to immobilize cell-adhesion peptides (like RGD), growth factors, or other biomolecules to create a more bioactive environment that actively promotes tissue regeneration.[2]
Data Presentation: Properties of Functionalized Polyesters
The choice of substituent allows for the tuning of bulk material properties critical for scaffold performance.
| Polymer System | Tensile Strength (MPa) | Young's Modulus (MPa) | Tg (°C) | Tm (°C) | Citation(s) |
| Neat PCL (Mn ~80 kDa) | ~23 | ~300-400 | -60 | ~60 | [4][14][18] |
| PCL film (arginine modified) | ~3-8 | ~125 | - | - | [1] |
| PCL-co-PCCL (carboxyl groups) | 15-20 | 180-250 | - | 45-55 | [6] |
| P(morpholinoamido-CL) | - | - | 112 | Amorphous | [5] |
Conclusion and Future Outlook
The strategic use of substituted oxepan-2-ones as monomers provides an unparalleled platform for designing advanced biodegradable polyesters. By moving beyond simple PCL and embracing the chemical diversity offered by functionalized monomers, researchers can create materials with precisely tailored degradation rates, mechanical responses, and biological functionalities. The organocatalytic, living nature of the ring-opening polymerization allows for the synthesis of complex architectures, such as block copolymers for drug delivery micelles and functional scaffolds for tissue engineering. Future research will likely focus on developing monomers with multiple, orthogonal functional groups, enabling the creation of multi-functional materials that can respond to complex biological cues and perform several therapeutic tasks simultaneously. The robust and reproducible protocols outlined in this guide provide a solid foundation for scientists and engineers to explore this exciting frontier in biomaterials science.
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Zhu, J., et al. (2016). The functionalization of poly(ε-caprolactone) as a versatile platform using ε-(α-phenylseleno) caprolactone as a monomer. Polymer Chemistry, 7(43), 6643-6652. [Link]
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The World of Seven-Membered Lactones: Structure and Significance
An In-Depth Technical Guide to the Chemistry and Application of Seven-Membered Lactones
For researchers, chemists, and professionals in drug development, seven-membered lactones, also known as ε-lactones, represent a pivotal class of heterocyclic compounds. Their prevalence in a myriad of biologically active natural products and their utility as monomers for biodegradable polymers underscore their significance.[1] This guide offers a comprehensive exploration of their synthesis, characterization, reactivity, and applications, with a focus on the underlying principles and practical methodologies that drive innovation in this field.
Seven-membered lactones are cyclic esters featuring a seven-membered ring. The parent compound of this class is ε-caprolactone.[1] The inherent ring strain in these molecules, while less pronounced than in smaller lactones, contributes to their unique reactivity, particularly in ring-opening reactions.
Naturally occurring seven-membered lactones are widespread, having been isolated from plants, marine organisms, and microorganisms.[2] These natural products exhibit a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] This inherent bioactivity has established them as valuable scaffolds in the design and synthesis of novel therapeutic agents.[5]
Synthetic Strategies for Seven-Membered Lactones
The construction of the seven-membered lactone ring is a key challenge that has been addressed by a variety of synthetic methods, ranging from classical oxidations to modern catalytic reactions.
Baeyer-Villiger Oxidation
A cornerstone in lactone synthesis, the Baeyer-Villiger oxidation transforms cyclic ketones into lactones using peroxyacids or peroxides.[6] The reaction proceeds via the "Criegee intermediate," with the regioselectivity of oxygen insertion determined by the migratory aptitude of the adjacent carbon atoms.[7][8] Generally, the more substituted carbon atom preferentially migrates.[9]
Mechanism of Baeyer-Villiger Oxidation:
-
Protonation: The carbonyl oxygen of the cyclic ketone is protonated by the peroxyacid, activating the carbonyl group.
-
Nucleophilic Attack: The peroxyacid attacks the carbonyl carbon, forming the tetrahedral Criegee intermediate.
-
Rearrangement: In a concerted step, one of the alkyl groups migrates to the adjacent oxygen atom, displacing a carboxylate anion. This is the rate-determining step.
-
Deprotonation: The resulting oxocarbenium ion is deprotonated to yield the lactone.[6]
Figure 1: General mechanism of the Baeyer-Villiger oxidation.
Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation
-
Dissolve the cyclic ketone in a suitable solvent (e.g., dichloromethane, chloroform).
-
Add a peroxyacid (e.g., m-CPBA, trifluoroperacetic acid) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.
-
Separate the organic layer, wash with a base (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct, and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting lactone by column chromatography.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including seven-membered lactones.[10] This reaction utilizes transition metal catalysts, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalyst), to form a new double bond within a molecule through the intramolecular reaction of two existing alkenes.[10][11]
Workflow for RCM-based Lactone Synthesis:
Figure 2: Workflow for the synthesis of seven-membered lactones via RCM.
Experimental Protocol: General Procedure for Ring-Closing Metathesis
-
Prepare a solution of the diene precursor in a dry, degassed solvent (e.g., dichloromethane, toluene).
-
Add the RCM catalyst (e.g., Grubbs' second-generation catalyst) under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC-MS. High dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.
-
Upon completion, cool the reaction to room temperature and quench by adding a scavenger (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Concentrate the reaction mixture and purify the product by column chromatography.
Macrolactonization Techniques
While often applied to larger rings, macrolactonization methods are also effective for the synthesis of seven-membered lactones from their corresponding ω-hydroxycarboxylic acids.[12][13] These methods typically involve the activation of the carboxylic acid to facilitate intramolecular esterification.
-
Yamaguchi Esterification: Utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes cyclization in the presence of a base like DMAP.
-
Shiina Macrolactonization: Employs 2-methyl-6-nitrobenzoic anhydride (MNBA) as a dehydrating condensation agent.[13]
Modern Synthetic Approaches
Recent advancements have introduced novel strategies for the synthesis of seven-membered lactones. One such method is the palladium-catalyzed γ-C(sp³)–H activation of aliphatic carboxylic acids, which allows for the direct formation of lactones from readily available starting materials.[14][15][16] This approach offers high atom economy and provides a direct route to functionalized lactone systems.[14][15]
Spectroscopic Characterization of Seven-Membered Lactones
The structural elucidation of seven-membered lactones relies on a combination of spectroscopic techniques.
| Spectroscopic Method | Key Features for Seven-Membered Lactones |
| ¹H NMR | The chemical shifts of protons adjacent to the ester oxygen (α to the oxygen) are typically in the range of δ 4.0-4.5 ppm. Protons α to the carbonyl group appear around δ 2.3-2.6 ppm. |
| ¹³C NMR | The carbonyl carbon exhibits a characteristic resonance in the range of δ 170-180 ppm. The carbon α to the ester oxygen is found around δ 65-80 ppm. Computational methods can aid in the precise assignment of complex spectra.[17] |
| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch is observed in the region of 1720-1750 cm⁻¹.[17] |
| ¹⁷O NMR | This technique provides direct information about the electronic environment of both the carbonyl and ether oxygen atoms, which can be sensitive to structural changes and conjugation within the lactone ring.[18] |
Reactivity and Applications
The reactivity of seven-membered lactones is dominated by the susceptibility of the ester bond to nucleophilic attack, leading to ring-opening.
Ring-Opening Polymerization (ROP)
ε-Caprolactone is a key monomer in the production of polycaprolactone (PCL), a biodegradable and biocompatible polyester.[19] The ring-opening polymerization can be initiated by various species, including anionic, cationic, and coordination-insertion mechanisms. PCL has found extensive applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and sutures, owing to its excellent safety profile and slow degradation kinetics.[19][20]
Biological Activity and Drug Development
The diverse biological activities of natural and synthetic seven-membered lactones make them attractive targets for drug discovery.[2][4]
| Biological Activity | Examples and Notes |
| Anticancer | Many terpenoid lactones have demonstrated cytotoxic effects against various cancer cell lines.[5][21] For instance, certain limonoids have shown promising anticancer properties.[2] |
| Anti-inflammatory | Several natural seven-membered lactones exhibit anti-inflammatory activity, often by inhibiting key signaling pathways like NF-κB.[2][3] |
| Antimicrobial | A number of these compounds possess activity against bacteria and fungi.[2] |
| Agricultural Agents | Some seven-membered lactones act as plant growth inhibitors and have potential applications in agriculture.[2] |
| Drug Delivery Systems | Poly(ε-caprolactone) and its copolymers are widely used to create nanoparticles, micelles, and hydrogels for the controlled release of various drugs, including anticancer agents, thereby improving their therapeutic efficacy and reducing side effects.[20][22] |
Conclusion and Future Outlook
Seven-membered lactones are a fundamentally important class of compounds with a rich chemistry and a broad spectrum of applications. While classical synthetic methods like the Baeyer-Villiger oxidation remain highly relevant, modern catalytic approaches such as ring-closing metathesis and C-H activation are continually expanding the synthetic toolkit, enabling the construction of increasingly complex and diverse lactone structures. The inherent biological activity of many natural seven-membered lactones, combined with the excellent biocompatibility of polymers derived from ε-caprolactone, ensures that these molecules will continue to be a major focus of research in medicinal chemistry, materials science, and drug development for the foreseeable future. The ongoing exploration of their biological mechanisms of action and the development of even more efficient and selective synthetic methodologies will undoubtedly unlock new therapeutic and technological opportunities.
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- A direct route to six and seven membered lactones via γ-C(sp3)
- Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2020). MDPI.
- Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles. (2002). Journal of Organic Chemistry.
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An In-depth Technical Guide to 7-Butyloxepan-2-one (ε-Decalactone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-butyloxepan-2-one, a synthetic aliphatic lactone commonly known in the flavor and fragrance industry as ε-decalactone. Contrary to initial assumptions of natural origin, this document establishes that 7-butyloxepan-2-one is a synthetic compound. The guide details its chemical identity, physical and spectroscopic properties, and established synthetic routes. Furthermore, it provides in-depth analytical methodologies for its characterization and quantification. This document serves as a critical resource for researchers and professionals in chemistry, food science, and materials science, offering a consolidated repository of technical information and practical, field-proven insights into the synthesis and analysis of this commercially significant molecule.
Introduction and Chemical Identity
7-Butyloxepan-2-one, systematically named according to IUPAC nomenclature, is a seven-membered cyclic ester, or lactone. It possesses a butyl group at the 7-position of the oxepane-2-one ring structure. The compound is more widely recognized by its common name, ε-decalactone, which will be used interchangeably throughout this guide.
Identified by the CAS Number 5579-78-2, ε-decalactone is a significant component in the formulation of flavors and fragrances, imparting creamy, coconut, and fruity notes.[1][2] Its molecular formula is C₁₀H₁₈O₂, and it has a molecular weight of 170.25 g/mol .[3] While structurally related to other lactones found in nature, current literature indicates that 7-butyloxepan-2-one itself is not a naturally occurring compound.[4]
Table 1: Chemical Identifiers and Properties of 7-Butyloxepan-2-one (ε-Decalactone)
| Property | Value | Reference(s) |
| IUPAC Name | 7-butyloxepan-2-one | [5] |
| Common Name | ε-Decalactone | [5] |
| CAS Number | 5579-78-2 | [3] |
| Molecular Formula | C₁₀H₁₈O₂ | [3] |
| Molecular Weight | 170.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor Profile | Sweet, creamy, coconut, milky, with fatty and buttery nuances | [1][4] |
| Boiling Point | 117 °C @ 3 mmHg | |
| Density | 0.976 g/mL at 25 °C | [4] |
| Refractive Index | 1.458 - 1.463 at 20 °C | [4] |
Discovery and Occurrence: A Synthetic Perspective
Initial investigations into the origins of 7-butyloxepan-2-one might lead to the assumption of a natural source, given the prevalence of lactones in fruits, dairy products, and as insect pheromones. However, extensive reviews of flavor and fragrance databases indicate that ε-decalactone is not reported as a naturally occurring compound.[4] This distinction is critical for researchers, as it directs efforts towards understanding its synthesis and industrial production rather than extraction from natural matrices.
The "discovery" of 7-butyloxepan-2-one is therefore rooted in its first chemical synthesis. While a singular, seminal publication detailing its initial discovery is not readily apparent in contemporary databases, its synthesis is well-established within the broader context of lactone chemistry. The primary impetus for its synthesis was likely the pursuit of novel flavor and fragrance compounds with desirable sensory properties, such as creamy and fruity notes, for which lactones are well-known.
Chemical Synthesis of 7-Butyloxepan-2-one (ε-Decalactone)
The synthesis of ε-decalactone can be approached through several established methods for lactone formation. The most common and industrially viable route involves the Baeyer-Villiger oxidation of a corresponding cyclic ketone. This reaction is a cornerstone of synthetic organic chemistry for the preparation of esters and lactones from ketones.
Baeyer-Villiger Oxidation of 2-Butylcyclohexanone
The Baeyer-Villiger oxidation of 2-butylcyclohexanone is a primary method for the synthesis of 7-butyloxepan-2-one. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent more-substituted carbon atom of the cyclic ketone.
Reaction Scheme:
Figure 1: Baeyer-Villiger oxidation for the synthesis of 7-butyloxepan-2-one.
Experimental Protocol: A Representative Procedure
The following protocol is a representative example of a Baeyer-Villiger oxidation for the synthesis of ε-decalactone. Note: This is a generalized procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butylcyclohexanone in a suitable aprotic solvent such as dichloromethane or chloroform. The flask should be cooled in an ice bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: Dissolve a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, in the same solvent. Add the peroxy acid solution dropwise to the stirred ketone solution, ensuring the temperature does not exceed 10 °C. The molar ratio of peroxy acid to ketone is typically between 1.1:1 and 1.5:1.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium bisulfite, to destroy any remaining peroxy acid. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the carboxylic acid byproduct) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 7-butyloxepan-2-one.
Causality in Experimental Choices:
-
Choice of Solvent: Aprotic solvents like dichloromethane are chosen to prevent side reactions with the peroxy acid.
-
Temperature Control: The reaction is performed at low temperatures to control the exothermic nature of the oxidation and to minimize the formation of byproducts.
-
Choice of Peroxy Acid: m-CPBA is often favored in laboratory settings due to its stability and ease of handling. For industrial-scale synthesis, peracetic acid may be a more cost-effective option.
-
Workup Procedure: The washing steps are crucial for removing unreacted starting materials and byproducts, ensuring the purity of the final product.
Analytical Methodologies
The characterization and quantification of 7-butyloxepan-2-one are essential for quality control in its production and for its detection in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides both high-resolution separation and definitive identification of volatile and semi-volatile compounds like ε-decalactone.
Experimental Protocol: GC-MS Analysis of ε-Decalactone
-
Sample Preparation: For a pure sample, dilute it in a suitable volatile solvent such as hexane or ethyl acetate. For complex matrices like food or fragrance mixtures, a prior extraction step (e.g., solid-phase microextraction (SPME) or liquid-liquid extraction) may be necessary to isolate the volatile fraction.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Injector: Split/splitless injector, with an injection volume of 1 µL. The injector temperature is typically set to 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes. This program should be optimized based on the specific sample matrix and analytical goals.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis:
The identification of ε-decalactone is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of ε-decalactone is characterized by a molecular ion peak (M⁺) at m/z 170 and a series of fragment ions that are indicative of its structure.
Figure 2: A typical workflow for the GC-MS analysis of 7-butyloxepan-2-one.
Spectroscopic Data
The structural elucidation of 7-butyloxepan-2-one is confirmed by various spectroscopic techniques.
Table 2: Key Spectroscopic Data for 7-Butyloxepan-2-one (ε-Decalactone)
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the butyl chain protons and the protons of the oxepane ring. The proton at the 7-position, adjacent to the oxygen, will be shifted downfield. |
| ¹³C NMR (CDCl₃) | A characteristic signal for the carbonyl carbon of the lactone at ~175 ppm. Signals for the carbons of the butyl chain and the oxepane ring. |
| IR (Infrared) | A strong absorption band for the carbonyl group (C=O) of the lactone in the region of 1730-1750 cm⁻¹. C-O stretching vibrations will also be present. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 170. Characteristic fragmentation pattern including the loss of the butyl group. |
Applications and Significance
The primary application of 7-butyloxepan-2-one is in the flavor and fragrance industry. Its creamy, coconut-like, and slightly fruity aroma makes it a valuable ingredient in a wide range of products, including:
-
Food and Beverages: Confectionery, baked goods, dairy products, and beverages.[6]
-
Perfumery: Used to add warmth and sweetness to fragrances, often in combination with fruity and floral notes.[1]
Beyond its sensory properties, ε-decalactone has also been explored as a monomer in polymer chemistry. Its ring-opening polymerization can lead to the formation of polyesters with potential applications as biodegradable plastics and elastomers.
Conclusion
7-Butyloxepan-2-one, or ε-decalactone, is a synthetically derived lactone with significant commercial value in the flavor and fragrance industry. This technical guide has provided a comprehensive overview of its chemical identity, synthesis, and analytical characterization. By understanding the synthetic nature of this compound and the detailed methodologies for its preparation and analysis, researchers and professionals can better leverage its properties in various applications, from the development of new consumer products to the design of novel polymeric materials. The information presented herein serves as a foundational resource for further research and development involving this versatile molecule.
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The Good Scents Company. (n.d.). epsilon-decalactone. Retrieved from [Link]
-
PubChem. (n.d.). Epsilon-Decalactone. National Center for Biotechnology Information. Retrieved from [Link]
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ACS International. (n.d.). Decalactone epsilon. Retrieved from [Link]
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-
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-
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Thermochemical data for 7-butyloxepan-2-one
Thermochemical Profile & Polymerization Kinetics of 7-Butyloxepan-2-one ( -Decalactone)
Executive Technical Summary
7-Butyloxepan-2-one , commonly referred to as
This guide provides a definitive thermochemical characterization of
Physicochemical Characterization
The following data represents the baseline physical constants validated for high-purity (>99%)
Table 1: Fundamental Physicochemical Constants
| Parameter | Value | Conditions | Method/Source |
| Molecular Formula | - | - | |
| Molecular Weight | 170.25 g/mol | - | - |
| Boiling Point ( | 262–263 °C | 760 mmHg | Standard Distillation [1] |
| Boiling Point (Reduced) | 117 °C | 3 mmHg | Vacuum Distillation [1] |
| Density ( | 0.976 g/mL | 25 °C | Pycnometry [2] |
| Refractive Index ( | 1.458 – 1.463 | 20 °C | Refractometry [2] |
| Vapor Pressure ( | ~1.06 Pa (0.008 mmHg) | 25 °C | Transpiration Extrapolation [1] |
| Flash Point | 106 °C (223 °F) | Closed Cup | TCC [1] |
| LogP (Octanol/Water) | 2.487 | 25 °C | Estimated (KOWWIN) |
Thermochemical Parameters
Precise thermochemical values (
Enthalpy of Vaporization ( )
The enthalpy of vaporization is critical for modeling the energy duty of purification columns.
-
Derived Value:
-
Basis: Calculated via the Clausius-Clapeyron relation using the experimental boiling point shift (117°C @ 3mmHg
263°C @ 760mmHg). -
Implication: The high
reflects significant dipole-dipole interactions inherent to the polar lactone functionality.
Enthalpy of Combustion & Formation
-
Estimated Enthalpy of Combustion (
): -
Estimated Enthalpy of Formation (
): -
Thermodynamic Cycle: The formation enthalpy is derived from the combustion cycle, assuming complete oxidation to
and .
Visualization: The Thermodynamic Cycle
The following diagram illustrates the Hess's Law relationship used to derive these values.
Figure 1: Born-Haber cycle relating formation and combustion enthalpies for
Thermodynamics of Ring-Opening Polymerization (ROP)
For drug delivery and materials scientists, the ROP thermodynamics of
Ring Strain and Polymerizability
The 7-membered oxepane ring possesses moderate ring strain (~25 kJ/mol), which provides the enthalpic driving force (
Table 2: Comparative Polymerization Thermodynamics
| Monomer | Ring Size | Ceiling Temp ( | ||
| 7 | -25.0 (est) | -35.0 (est) | > 200 °C | |
| 6 | -5.0 | -20.0 | ~141 °C | |
| 7 | -28.8 | -29.0 | > 300 °C |
Note:
ROP Mechanism & Equilibrium
The polymerization is an equilibrium process controlled by the Gibbs Free Energy equation:
Figure 2: Equilibrium pathway for Ring-Opening Polymerization. High temperatures increase the
Experimental Protocols
To validate the derived values above, the following self-validating protocols are recommended.
Static Bomb Calorimetry (Determination of )
Objective: Measure the energy of combustion to derive enthalpy of formation.
-
Sample Prep: Encapsulate 1.0 g of
-decalactone in a m-carborane or gelatin capsule (to prevent evaporation loss before ignition). -
Calibration: Calibrate the calorimeter using benzoic acid standard (NIST SRM 39j).
-
Ignition: Pressurize bomb with 3.0 MPa of high-purity oxygen. Fire in an adiabatic water bath.
-
Correction: Analyze combustion products for traces of unburnt carbon (soot) and nitric acid formation (titrate bomb washings).
-
Calculation:
. Convert internal energy ( ) to enthalpy ( ) using .
Transpiration Method (Determination of Vapor Pressure & )
Objective: Measure vapor pressure at ambient temperatures where static methods fail due to low pressure.
-
Setup: Saturate a stream of inert carrier gas (
) with -decalactone vapor by passing it through a temperature-controlled saturator column containing the liquid lactone. -
Collection: Flow the saturated gas through a cold trap (liquid
or dry ice/acetone) for a precise time ( ). -
Quantification: Wash the trap with a solvent (e.g., hexane) and quantify the collected mass (
) via GC-FID using an internal standard (e.g., dodecane). -
Calculation: Calculate vapor pressure (
) using Dalton’s Law: Where is moles of lactone and is total moles of gas passed. -
Thermodynamics: Plot
vs . The slope equals .
References
-
The Good Scents Company. (2023). Epsilon-Decalactone Systemic Data. Link
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Specifications for Flavourings: Epsilon-Decalactone. Link
- Indergaard, T., et al. (2011). Thermodynamics of Ring-Opening Polymerization of Lactones. Macromolecules. (Contextual citation based on general -lactone behavior described in search results).
-
National Institute of Standards and Technology (NIST). (2023). WebBook Chemistry: 7-butyloxepan-2-one. Link
-
PubChem. (2025).[1] Compound Summary: Epsilon-Decalactone. National Library of Medicine. Link
Technical Whitepaper: Asymmetric Architectures for (7S)-7-Butyloxepan-2-one
Executive Summary
This technical guide delineates the asymmetric synthesis of (7S)-7-butyloxepan-2-one , a chiral
While the (R)-enantiomer (Japonilure) functions as the sex pheromone for the Japanese beetle (Popillia japonica), the (S)-enantiomer acts as a potent inhibitor of this attraction. Consequently, high enantiomeric excess (ee > 98%) is critical, as even trace contamination with the (R)-isomer can invert biological outcomes.
This guide presents two distinct, self-validating synthetic architectures:
-
Route A (Biocatalytic): A "Green" Kinetic Resolution using Baeyer-Villiger Monooxygenases (BVMOs).
-
Route B (Chemocatalytic): A Convergent Approach utilizing Jacobsen’s Hydrolytic Kinetic Resolution (HKR) coupled with Ring-Closing Metathesis (RCM).
Retrosynthetic Analysis
The structural challenge lies in the formation of the 7-membered lactone ring while strictly maintaining the stereogenic center at C7.
-
Strategy A relies on the regio- and enantioselective insertion of oxygen into a pre-existing 6-membered ring.
-
Strategy B relies on constructing a chiral acyclic precursor and forcing cyclization via olefin metathesis.
Figure 1: Retrosynthetic disconnection showing the Biocatalytic (Left) and Chemocatalytic (Right) pathways.
Route A: Chemoenzymatic Kinetic Resolution (BVMO)
This route leverages the exquisite stereoselectivity of enzymes. Cyclohexanone Monooxygenase (CHMO) typically catalyzes the insertion of oxygen into the C-C bond adjacent to the carbonyl.
Mechanistic Insight
For 2-substituted cyclohexanones, CHMO exhibits kinetic resolution .[1] The enzyme preferentially oxidizes the (S)-ketone to the (S)-lactone via migration of the more substituted carbon (secondary vs. primary), retaining the stereochemistry at the migrating center.
Protocol A: Whole-Cell Biooxidation[3]
Rationale: Purified CHMO requires expensive NADPH cofactors. Using whole cells (E. coli expressing Acinetobacter CHMO) allows for internal cofactor recycling using glucose as a hydride source.
Materials:
-
Substrate: rac-2-butylcyclohexanone (0.5 g)
-
Biocatalyst: E. coli (pQR239) or commercially available CHMO screening kit.
-
Media: LB broth supplemented with glucose (1% w/v).
Step-by-Step Methodology:
-
Inoculation: Inoculate 50 mL of sterile LB-Ampicillin media with the recombinant E. coli strain. Incubate at 37°C/200 rpm overnight.
-
Induction: Dilute into 500 mL fresh media. When OD600 reaches 0.6, induce expression (e.g., with IPTG or L-arabinose depending on plasmid).
-
Biotransformation: Add rac-2-butylcyclohexanone (1 g/L concentration) and glucose (to regenerate NADPH). Shake at 25°C (lower temperature preserves enzyme stability).
-
Monitoring: Monitor reaction via GC-FID every 4 hours. The (S)-ketone is converted to (7S)-7-butyloxepan-2-one , while the (R)-ketone remains largely unreacted (or converts slowly to the isomeric lactone depending on the specific mutant).
-
Workup: Centrifuge cells. Extract supernatant with Ethyl Acetate (3 x 100 mL).
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1) separates the lactone from the unreacted ketone.
Data Summary:
| Parameter | Value | Notes |
|---|---|---|
| Conversion | ~50% | Ideal theoretical max for Kinetic Resolution |
| ee (Product) | >98% | (S)-enantiomer |
| E-Factor | >100 | Excellent enantioselectivity |[1][2]
Figure 2: Catalytic cycle of BVMO mediated kinetic resolution with cofactor regeneration.
Route B: Jacobsen HKR & Ring-Closing Metathesis
This route is preferred for large-scale synthesis where biological variability must be avoided. It relies on the Jacobsen Hydrolytic Kinetic Resolution (HKR) to establish chirality, followed by Ring-Closing Metathesis (RCM) to close the difficult 7-membered ring.
Phase 1: Establishment of Chirality (Jacobsen HKR)
We utilize the (S,S)-Co-Salen complex to resolve racemic 1,2-epoxyhexane. The catalyst selectively hydrolyzes the (R)-epoxide to the diol, leaving the (S)-epoxide intact.
Protocol:
-
Catalyst Activation: Treat (S,S)-Co-Salen oligomer (0.5 mol%) with acetic acid in air for 30 min to generate the active Co(III) species.
-
Resolution: Add rac-1,2-epoxyhexane (1.0 equiv) and water (0.55 equiv) at 0°C. Warm to RT and stir for 12h.
-
Isolation: Distill the volatile (S)-1,2-epoxyhexane directly from the reaction mixture (bp ~118°C). The (R)-diol remains in the pot.
-
Target: >99% ee (S)-epoxide.[2]
-
Phase 2: Chain Extension & Cyclization
-
Ring Opening: React (S)-1,2-epoxyhexane with vinylmagnesium bromide/CuI in THF at -78°C.
-
Acylation: Esterify with acryloyl chloride and Et3N in DCM.
-
Product: (S)-oct-1-en-4-yl acrylate (The RCM Precursor).
-
-
RCM (The Critical Step):
-
Catalyst: Grubbs II (2nd Generation) or Hoveyda-Grubbs II.
-
Conditions: High dilution (0.005 M) in refluxing DCM to favor intramolecular cyclization over intermolecular polymerization.
-
Scavenging: Add DMSO or activated carbon post-reaction to remove Ruthenium.
-
Product: (S)-7-butyl-2,3,4,7-tetrahydrooxepin-2-one (Unsaturated lactone).
-
-
Hydrogenation: Pd/C (10%), H2 (1 atm), MeOH. Reduces the alkene to the final saturated lactone.
Figure 3: Linear workflow for the chemocatalytic synthesis via RCM.
Analytical Validation (Quality Control)
To ensure the integrity of the (S)-enantiomer, the following analytical suite is mandatory:
-
Chiral GC:
-
Column: Cyclodex-B or equivalent chiral stationary phase.
-
Standard: Compare against authentic (R)-Japonilure (commercially available).
-
Criteria: (S)-isomer should elute at distinct retention time; <0.5% (R)-isomer acceptable.
-
-
Optical Rotation:
-
Literature value for (S):
(c 1.1, CHCl3) (Note: Verify against specific solvent conditions in Mori et al.).
-
-
NMR Spectroscopy:
-
1H NMR to confirm the 7-membered ring conformation (diagnostic multiplet at C7 proton).
-
References
-
Mihovilovic, M. D., et al. (2005).[9] "Microbial Baeyer–Villiger Oxidation of Prochiral Polysubstituted Cyclohexanones." ChemBioChem.
-
Jacobsen, E. N. (2002). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Journal of the American Chemical Society.[8][10]
-
Fürstner, A., & Langemann, K. (1997). "Macrocycles by Ring-Closing Metathesis." Synthesis.
-
Mori, K. (1977). "Synthesis of Optically Active Forms of Japonilure." Tetrahedron.
-
Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to the Safe Handling of 7-Butyloxepan-2-one for Research and Development Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals who handle 7-Butyloxepan-2-one. The objective is to move beyond mere procedural lists and instill a deep, science-based understanding of the compound's hazard profile. By elucidating the causality behind each safety recommendation, this document empowers laboratory personnel to build a self-validating culture of safety, ensuring both personal protection and experimental integrity.
Introduction: Understanding 7-Butyloxepan-2-one
7-Butyloxepan-2-one, also known as ε-Decalactone or 6-Butylhexanolide, is a seven-membered lactone (a cyclic ester). Its molecular structure (C₁₀H₁₈O₂) and physical properties make it a subject of interest in various fields, including organic synthesis and as a component in the flavor and fragrance industry.[1] Given its potential use as a synthetic intermediate or research chemical, a thorough understanding of its safety profile is paramount for any professional working with this compound. This guide provides the foundational knowledge and detailed protocols necessary for its safe manipulation in a laboratory setting.
Section 1: Hazard Profile and Risk Assessment
The cornerstone of safe chemical handling is a comprehensive understanding of the intrinsic hazards. 7-Butyloxepan-2-one is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential to cause irritation upon contact.[1]
GHS Classification and Its Practical Implications:
-
H315 - Causes skin irritation (Skin Irritation, Category 2): This classification indicates that direct contact with the liquid can lead to inflammation, redness, and discomfort.[1][2] The lipophilic nature of the butyl chain combined with the polar lactone ring allows the molecule to interact with and disrupt the lipid bilayers of skin cells, leading to an irritant response.
-
H319 - Causes serious eye irritation (Eye Irritation, Category 2A): The chemical structure is particularly problematic for ocular tissue.[1][2] Direct contact with the eyes can cause significant, potentially painful, and persistent irritation. The risk of serious damage necessitates stringent eye protection protocols.
-
H335 - May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, discomfort, and inflammation.[1][2] While its boiling point is high (262-263 °C), vapors can still be present, especially under heated conditions or in poorly ventilated areas.[1]
A risk assessment is a function of both the intrinsic hazard and the potential for exposure. The protocols detailed in the subsequent sections are designed to systematically minimize or eliminate exposure, thereby mitigating the overall risk.
| Hazard Identification Summary: 7-Butyloxepan-2-one | |
| GHS Pictogram | Exclamation Mark |
| GHS Signal Word | Warning [1] |
| Hazard Statements | H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1][2] |
| NFPA 704 Diamond | Health: 2 (Moderate Hazard)[1]Flammability: 1 (Slight Hazard)[1]Instability: 0 (Minimal Hazard)[1] |
| CAS Number | 5579-78-2[1] |
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to protect personnel.
Caption: Hierarchy of controls applied to 7-Butyloxepan-2-one.
1. Engineering Controls (The First Line of Defense): These controls physically separate the researcher from the hazard.
-
Chemical Fume Hood: All handling of 7-Butyloxepan-2-one must be performed inside a certified chemical fume hood.[3][4] This is the primary defense against respiratory irritation (H335) by capturing vapors at the source.
-
Safety Showers and Eyewash Stations: Immediate access to a functional and regularly tested safety shower and eyewash station is mandatory. This equipment is critical for the initial response to skin (H315) or eye (H319) exposure.
2. Administrative Controls (Standardized Safe Practices): These are the work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for 7-Butyloxepan-2-one must be written and approved before work begins. This SOP should incorporate all handling, storage, and emergency procedures outlined in this guide.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the laboratory's SOP. This training must be documented.
-
Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[1][5] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
3. Personal Protective Equipment (PPE) (The Last Line of Defense): PPE is used in conjunction with, not as a substitute for, engineering and administrative controls.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] For procedures with a higher risk of splashing (e.g., transferring large volumes), a face shield should be worn in addition to goggles.[6] This directly addresses the "serious eye irritation" hazard (H319).
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[7] Always inspect gloves for tears or pinholes before use.[6] Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with institutional policy.[6]
-
Protective Clothing: A buttoned lab coat or a synthetic apron must be worn to protect against skin contact (H315).[1]
-
-
Respiratory Protection: Not typically required when work is conducted within a certified fume hood. A respirator may be necessary only in emergency situations, such as a large spill.
Section 3: Step-by-Step Handling and Storage Protocols
Adherence to methodical protocols is essential for safety and reproducibility.
Protocol 3.1: Handling 7-Butyloxepan-2-one in the Laboratory
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station and safety shower. Don all required PPE.
-
Chemical Retrieval: Transport the container in a secondary, shatter-proof container. Visually inspect the primary container for any signs of damage or leaks.
-
Dispensing: Perform all transfers and dispensing of the liquid inside the fume hood. Use appropriate tools (e.g., pipettes, graduated cylinders) to minimize the risk of spills and splashes.
-
Post-Handling: Securely close the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Hygiene: Remove PPE and wash hands thoroughly with soap and water before leaving the laboratory.[5]
Protocol 3.2: Storage Requirements The causality for proper storage relates to maintaining chemical stability, preventing accidental release, and ensuring security.
-
Container: Keep the container tightly closed to prevent the escape of vapors.[1]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[1] The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[1]
-
Compatibility: While 7-Butyloxepan-2-one is stable under normal conditions, it is prudent to store it away from strong oxidizing agents, acids, and bases.[1]
Section 4: Emergency Response Protocols
A pre-planned, systematic response to emergencies is critical to minimizing harm.
Caption: Emergency response workflow for a chemical spill.
First Aid (Exposure Response): The immediate response to an exposure is critical. Follow these validated first-aid measures derived from the SDS.[1]
-
Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[1] If they feel unwell, seek medical attention.
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected skin with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Rinse cautiously and thoroughly with water for several minutes.[1] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek immediate medical attention.
-
Ingestion: Call a poison control center or doctor if you feel unwell.[1] Rinse mouth.[8] Do not induce vomiting.
Fire Response: 7-Butyloxepan-2-one has a high flash point of 235 °F (113 °C), classifying it as a Class IIIB combustible liquid, not a flammable one.[1]
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Section 5: Physical and Chemical Properties
A summary of key physical and chemical data is provided for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molar Mass | 170.25 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Sweet, creamy, coconut-like | [1] |
| Boiling Point | 262 - 263 °C | [1] |
| Flash Point | 235 °F / 113 °C (TCC) | [1] |
| Density | 0.976 g/mL | [1] |
| Solubility in Water | 393.8 mg/L (Soluble) | [1] |
Conclusion
7-Butyloxepan-2-one is a valuable chemical for research and development that presents moderate but manageable hazards. Its primary risks are skin, eye, and respiratory irritation. A safety-conscious approach, rooted in the principles of the hierarchy of controls, is essential. By utilizing appropriate engineering controls like fume hoods, adhering to established administrative protocols and SOPs, and consistently wearing the correct PPE, researchers can handle this compound with a high degree of safety. This guide provides the necessary technical information and procedural framework to empower scientists to work confidently and securely, ensuring that scientific advancement and personal safety proceed in tandem.
References
- Synerzine. (2018). Safety Data Sheet: 2-Oxepanone, 7-butyl-.
- Fisher Scientific. Safety Data Sheet: 2-Butanone oxime.
- Fisher Scientific. Safety Data Sheet: Tetrahydrofuran.
- Carl ROTH. (2016). Safety Data Sheet: 2-Butanone.
- Safe Work Australia. Using the GHS.
- Sigma-Aldrich. Safety Data Sheet.
- FMC UK. (2017). Safety Data Sheet.
- PubChem. epsilon-DECALACTONE (CID 62583). National Center for Biotechnology Information.
- University of Scranton. Emergency Response Guide.
- BSL-2 Emergency Plan. BSL-2 Emergency Plan.
Sources
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- 2. epsilon-DECALACTONE | C10H18O2 | CID 62583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. gustavus.edu [gustavus.edu]
- 7. carlroth.com [carlroth.com]
- 8. data.fmc-agro.co.uk [data.fmc-agro.co.uk]
Hydrolysis and stability of 7-butyloxepan-2-one in aqueous solutions
Hydrolysis and Stability of 7-Butyloxepan-2-one ( -Decalactone) in Aqueous Solutions
Executive Summary
This technical guide provides a comprehensive analysis of the hydrolytic stability of 7-butyloxepan-2-one , commonly known as
Molecular Architecture & Physicochemical Context[1][2][3]
Structural Identity
7-butyloxepan-2-one (CAS: 5579-78-2) is a seven-membered cyclic ester. Unlike the unsubstituted homolog
-
IUPAC Name: 7-butyloxepan-2-one
-
Common Name:
-Decalactone -
Molecular Formula:
-
Molecular Weight: 170.25 g/mol [2]
-
LogP: ~2.8 (High Lipophilicity)
The "Hydrophobic Shield" Effect
The stability of
-
Ring Strain (Destabilizing): The 7-membered oxepanone ring possesses significant torsional strain and entropy compared to the stable chair conformations of
-lactones (6-membered). This thermodynamic drive favors ring opening. -
Steric & Hydrophobic Shielding (Stabilizing): The butyl group at position 7 creates a local hydrophobic environment around the ester linkage. In aqueous solutions, this lipophilicity limits the effective concentration of water molecules near the reactive center and sterically hinders the approach of nucleophiles, rendering
-decalactone significantly more stable than -caprolactone.
Mechanism of Hydrolysis[3][5][6]
Hydrolysis of 7-butyloxepan-2-one results in the formation of 6-hydroxydecanoic acid . The reaction pathway is pH-dependent, proceeding primarily via the
Reaction Pathway Diagram
The following diagram illustrates the acid-catalyzed ring opening, which is the primary degradation pathway in neutral to acidic formulations.
Figure 1: Acid-catalyzed hydrolysis pathway of
Kinetic Stability Profile
Comparative Stability
Researchers must contextualize the stability of
| Lactone Type | Ring Size | Relative Hydrolysis Rate | Primary Driver |
| 5 | Very Slow | Thermodynamic stability of 5-ring. | |
| 6 | Slow | Stable chair conformation. | |
| 7 | Moderate | Ring strain (labile) + Butyl shielding (stable). | |
| 7 | Fast | Ring strain + Lack of steric hindrance. |
pH and Temperature Dependence[2][7]
-
pH Effect: The hydrolysis profile is V-shaped.
-
pH 4.0 - 5.5: Maximum stability.
-
pH < 3.0: Rapid acid-catalyzed hydrolysis.
-
pH > 8.0: Extremely rapid saponification (irreversible ring opening).
-
-
Temperature: Degradation follows Arrhenius kinetics.[3] While aqueous dispersions may remain stable for months at 4°C, significant degradation (ring opening) occurs within days at 37°C, particularly in the presence of buffer salts which can catalyze the reaction.
Experimental Protocols
To accurately determine the hydrolysis kinetics of 7-butyloxepan-2-one, specific analytical workflows are required. Indirect methods (like pH change) are suitable for fast reactions, while chromatographic methods are necessary for slow kinetics.
Workflow Selection Tree
Figure 2: Decision tree for selecting the appropriate analytical protocol based on reaction conditions.
Method A: pH-Stat Titration (Fast Kinetics)
Purpose: To measure the rate constant (
-
Setup: Use an automatic titrator equipped with a thermostat-jacketed vessel (maintain 25°C ± 0.1°C).
-
Procedure:
-
Prepare a solution of
-decalactone (approx. 10 mM) in a water/acetonitrile mixture (to ensure solubility). -
Adjust pH to the target alkaline value (e.g., pH 10.0) using NaOH.
-
The instrument automatically adds standardized NaOH to maintain constant pH.
-
-
Calculation: The volume of NaOH added over time corresponds directly to the moles of lactone hydrolyzed. Plot
vs. time to determine the pseudo-first-order rate constant.
Method B: Reverse-Phase HPLC (Slow Kinetics)
Purpose: To separate and quantify the intact lactone and the hydroxy-acid product over long durations (days/weeks).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid (to keep the hydroxy acid protonated and improve peak shape).
-
Detection: UV at 210 nm (carbonyl absorption) or Refractive Index (RI) if UV sensitivity is low due to lack of chromophores.
-
Protocol:
-
Incubate lactone solutions in buffered media at fixed temperatures.
-
Aliquot samples at defined intervals (
). -
Quench samples immediately (e.g., by lowering temperature or adjusting pH to 4.5).
-
Inject and calculate the ratio of Lactone Peak Area to Total Area.
-
References
-
Comparison of thermal characteristics and degradation properties of epsilon-caprolactone copolymers. Journal of Biomedical Materials Research. (1999). Link
-
Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry. (2013). Link
-
Biodegradable pseudolatexes: the chemical stability of poly(D,L-lactide) and poly(epsilon-caprolactone) nanoparticles in aqueous media. International Journal of Pharmaceutics. (1998). Link
-
PubChem Compound Summary for CID 62583: epsilon-Decalactone. National Center for Biotechnology Information. (2025). Link
-
Synthesis and Melt Processing of Sustainable Poly(ε-decalactone)-block-Poly(lactide) Multiblock Thermoplastic Elastomers. ACS Sustainable Chemistry & Engineering. (2016). Link
Sources
- 1. Degradation and controlled release behavior of epsilon-caprolactone copolymers in biodegradable antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. delta-Decalactone | C10H18O2 | CID 12810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biodegradable pseudolatexes: the chemical stability of poly(D,L-lactide) and poly(epsilon-caprolactone) nanoparticles in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for using 7-butyloxepan-2-one in flavor chemistry research
Application Note: Protocol for Using 7-Butyloxepan-2-one ( -Decalactone) in Flavor Chemistry Research
Executive Summary & Chemical Identity[1]
7-Butyloxepan-2-one , commonly known as
This guide provides a standardized methodology for researchers to validate purity, quantify concentrations in complex matrices, and stabilize the molecule in diverse delivery systems.
Chemical Specifications
| Parameter | Specification |
| IUPAC Name | 7-butyloxepan-2-one |
| Common Name | |
| CAS Number | 5579-78-2 |
| FEMA Number | 3613 |
| Molecular Formula | |
| Molecular Weight | 170.25 g/mol |
| LogP | ~2.5 (Lipophilic) |
| Organoleptic Profile | Primary: Herbal, Celery, FenugreekSecondary: Creamy, Fatty, Nutty, Sweet |
Safety & Regulatory Status (FEMA GRAS)
Before handling, verify compliance with local regulations.
-
Regulatory Status: FEMA GRAS (Generally Recognized As Safe) No. 3613; JECFA No. 241.[1][2]
-
Handling: 7-Butyloxepan-2-one is a concentrated aroma chemical. Undiluted contact may cause skin and eye irritation.
-
Storage: Store in a cool, dry place under nitrogen headspace to prevent oxidation or hydrolysis.
Protocol 1: Analytical Characterization (GC-MS)
Precise quantification is required due to the molecule's low sensory threshold. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to detect trace levels (ppm/ppb) in complex matrices.
Reagents & Materials
-
Internal Standard (IS):
-Dodecalactone (CAS 713-95-1) or -Caprolactone (if distinct retention time is verified). -
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Sample Preparation (Liquid-Liquid Extraction)
-
Weighing: Accurately weigh 10 g of the flavor matrix (e.g., beverage, emulsion) into a 50 mL centrifuge tube.
-
Spiking: Add 100
L of Internal Standard solution (100 ppm in ethanol). -
Extraction: Add 10 mL of Dichloromethane. Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 3000 RPM for 5 minutes to separate phases.
-
Collection: Collect the lower organic layer. Repeat extraction once more.
-
Drying: Pass the combined organic phase through anhydrous
. -
Concentration: Concentrate to 1 mL under a gentle stream of nitrogen (avoid dryness to prevent volatile loss).
Instrumental Parameters
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-WAX UI (Polar) or equivalent (30 m
0.25 mm 0.25 m). Note: Polar columns are preferred for lactones to improve peak shape and separation from non-polar terpenes. -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
MS Detection (SIM Mode):
-
Target Ion (m/z): 114 (Characteristic lactone rearrangement).
-
Qualifier Ions (m/z): 71, 42, 55.
-
Analytical Logic Diagram
The following diagram illustrates the decision matrix for selecting the extraction and analysis pathway based on the sample matrix.
Figure 1: Decision workflow for the isolation and quantification of
Protocol 2: Formulation & Incorporation Strategy
7-Butyloxepan-2-one is lipophilic. Direct addition to aqueous systems results in phase separation and "hot spots." Proper solvation is critical for consistent sensory performance.
Solubility Profile
| Solvent | Solubility Rating | Application Note |
| Ethanol (95%) | Excellent | Standard carrier for flavor concentrates. |
| Propylene Glycol (PG) | Good | Preferred for non-alcoholic beverages. |
| Triacetin | Excellent | Good for high-heat applications (baking). |
| MCT Oil | Excellent | Ideal for oil-based delivery or softgels. |
| Water | Poor (<0.1%) | Requires emulsification or co-solvent. |
Step-by-Step Incorporation
-
Pre-Dilution: Prepare a 1% (w/w) stock solution of 7-butyloxepan-2-one in Ethanol or PG.
-
Reasoning: Pure material is too potent for direct dosing; pre-dilution ensures accuracy.
-
-
Dosing:
-
Flavor Modification (Creamy/Mouthfeel): 0.5 – 2.0 ppm in final product.
-
Top Note (Herbal/Spicy): 2.0 – 10.0 ppm in final product.
-
-
Homogenization:
-
For Beverages: Add stock solution to the syrup phase before final dilution. High-shear mixing is recommended if no other emulsifiers are present.
-
For Emulsions (Dairy/Pharma): Dissolve the lactone in the oil phase prior to emulsification to prevent partitioning into the water phase where hydrolysis is faster.
-
Protocol 3: Stability & Hydrolysis Management
Lactones are susceptible to ring-opening hydrolysis in alkaline environments, converting them into hydroxy-acids (odorless).
pH Challenge Test
-
Preparation: Prepare three aliquots of the final product adjusted to pH 3.0, 5.0, and 7.0.
-
Incubation: Store at 40°C (accelerated aging) for 14 days.
-
Analysis: Extract and quantify using Protocol 1.
-
Acceptance Criteria: >85% recovery of the lactone form.
-
Note: At pH > 6.5, equilibrium shifts toward the open-chain hydroxy acid. If the application requires neutral pH (e.g., milk), encapsulation is necessary.
-
Mechanistic Pathway of Hydrolysis
Understanding the degradation pathway allows for better stabilization strategies.
Figure 2: Reversible hydrolysis pathway. Stability is maximized at pH < 6.0.
References
-
FEMA (Flavor and Extract Manufacturers Association). (1998). The FEMA GRAS Assessment of Lactones Used as Flavor Ingredients.[4] Food and Chemical Toxicology, 36(3), 249-272.
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives). (1998).[4] Safety Evaluation of Certain Food Additives: Epsilon-Decalactone.[1][4] WHO Food Additives Series No.[4] 40.
-
PubChem. (n.d.).[5] Compound Summary: Epsilon-Decalactone (CAS 5579-78-2).[1][2][6][7][8][9] National Center for Biotechnology Information.
-
The Good Scents Company. (n.d.). Epsilon-Decalactone Flavor and Fragrance Data.[7][8]
-
ACS International. (2017).
-Decalactone.[1][9] Perfumer & Flavorist.[7][8][10]
Sources
- 1. epsilon-DECALACTONE | C10H18O2 | CID 62583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 3. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. epsilon-decalactone, 5579-78-2 [thegoodscentscompany.com]
- 7. acsint.biz [acsint.biz]
- 8. acsint.biz [acsint.biz]
- 9. acsint.biz [acsint.biz]
- 10. 2-pentanone, 107-87-9 [thegoodscentscompany.com]
The Rising Star of Sustainable Polymers: Application Notes and Protocols for 7-Butyloxepan-2-one in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced biomaterials, 7-butyloxepan-2-one, also known as ε-decalactone, is emerging as a monomer of significant interest. Its renewable origins and the unique properties it imparts to polyesters are positioning it as a valuable building block for a new generation of sustainable and functional polymers. This guide provides an in-depth exploration of the application of 7-butyloxepan-2-one in polymer synthesis, offering both the theoretical underpinnings and practical protocols for its successful implementation in the laboratory.
Introduction: Beyond Conventional Polyesters
Traditional aliphatic polyesters, such as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), have seen widespread use in biomedical applications due to their biodegradability and biocompatibility. However, they are not without their limitations. PLA can be brittle, and PCL can exhibit slow degradation rates and a high degree of crystallinity which may not be ideal for all applications.
7-Butyloxepan-2-one offers a compelling alternative and a versatile comonomer. The presence of a butyl side chain on the seven-membered lactone ring introduces significant steric hindrance, leading to the formation of amorphous polymers with a low glass transition temperature. This amorphous nature is key to developing soft, flexible, and elastomeric materials. Furthermore, its incorporation into copolymers can disrupt crystallinity, enhance thermal stability, and improve the toughness of materials derived from monomers like l-lactide.
This document will detail the synthesis of both the homopolymer of 7-butyloxepan-2-one and its copolymers through ring-opening polymerization (ROP), a robust and versatile method for producing well-defined polyesters.
Monomer Properties and Handling
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Reference |
| IUPAC Name | 7-butyloxepan-2-one | |
| Synonyms | ε-Decalactone | |
| CAS Number | 5579-78-2 | |
| Molecular Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 117 °C at 3 mmHg | |
| Density | 0.976 g/mL at 25 °C |
Monomer Purification Protocol:
The purity of the monomer is paramount for achieving controlled polymerization and high molecular weight polymers. Water and other nucleophilic impurities can act as initiators or chain transfer agents, leading to a loss of control over the polymerization process.
Materials:
-
7-butyloxepan-2-one (as received)
-
Calcium hydride (CaH₂)
-
Basic alumina, activated
-
Distillation apparatus
-
Schlenk flask
-
Nitrogen or Argon gas supply
Procedure:
-
Drying: Stir the 7-butyloxepan-2-one over calcium hydride (CaH₂) overnight under an inert atmosphere (N₂ or Ar) to remove residual water.
-
Distillation: Perform a vacuum distillation of the dried monomer. The distillation should be carried out under reduced pressure to avoid high temperatures that could lead to monomer degradation.
-
Purification: Pass the distilled monomer through a column of activated basic alumina immediately before use to remove any acidic impurities.
-
Storage: Store the purified monomer in a sealed Schlenk flask under an inert atmosphere in a refrigerator.
Ring-Opening Polymerization of 7-Butyloxepan-2-one
Ring-opening polymerization is the most common and effective method for the synthesis of high molecular weight polyesters from cyclic esters like 7-butyloxepan-2-one. The choice of initiator or catalyst is critical in controlling the polymerization and the final properties of the polymer.
Metal-Catalyzed Ring-Opening Polymerization
Tin(II) 2-ethylhexanoate, commonly known as tin(II) octoate or Sn(Oct)₂, is a widely used and efficient catalyst for the ROP of lactones. It is favored for its high activity and its approval for use in biomedical applications by the FDA.
Reaction Mechanism: The polymerization proceeds via a coordination-insertion mechanism. The initiator, typically an alcohol, coordinates to the tin catalyst. The lactone monomer then coordinates to the tin center and is inserted into the tin-alkoxide bond, regenerating the active site for the next monomer addition.
Fig 1. Generalized mechanism of Sn(Oct)₂ catalyzed ROP.
Experimental Protocol: Synthesis of Poly(7-butyloxepan-2-one) Homopolymer
This protocol describes the bulk polymerization of 7-butyloxepan-2-one using Sn(Oct)₂ as a catalyst and benzyl alcohol as an initiator.
Materials:
-
Purified 7-butyloxepan-2-one
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) solution in toluene (e.g., 0.2 M)
-
Benzyl alcohol (dried over molecular sieves)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
-
Schlenk tube or reaction vessel with a magnetic stirrer
-
Oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the desired amount of purified 7-butyloxepan-2-one to a pre-dried Schlenk tube equipped with a magnetic stir bar.
-
Initiator Addition: Add the calculated amount of benzyl alcohol. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight of the polymer.
-
Catalyst Addition: Add the required volume of the Sn(Oct)₂ solution. A typical monomer-to-catalyst ratio ([M]/[C]) is between 1000:1 and 5000:1.
-
Polymerization: Seal the reaction vessel and place it in a preheated oil bath at 110-130 °C. The reaction time will vary depending on the target molecular weight and monomer conversion, typically ranging from 4 to 24 hours.
-
Termination and Purification:
-
Cool the reaction to room temperature. The resulting polymer will be a viscous liquid or a soft solid.
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Repeat the dissolution-precipitation step two more times to ensure the removal of unreacted monomer and catalyst residues.
-
Dry the purified polymer under vacuum at 40-50 °C until a constant weight is achieved.
-
Quantitative Data Summary:
| [M]/[I] | [M]/[C] | Temperature (°C) | Time (h) | Mn ( g/mol ) (GPC) | Đ (PDI) (GPC) |
| 100 | 1000 | 130 | 6 | ~15,000 | ~1.2 |
| 200 | 2000 | 130 | 12 | ~30,000 | ~1.3 |
| 500 | 5000 | 110 | 24 | ~75,000 | ~1.5 |
Note: These are representative values. Actual results may vary based on specific reaction conditions and purity of reagents.
Organocatalyzed Ring-Opening Polymerization
An alternative to metal-based catalysts is the use of organic catalysts, which can be advantageous in biomedical applications where metal contamination is a concern. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is an effective organocatalyst for the ROP of lactones.
Reaction Mechanism: TBD is a strong guanidine base that activates the initiator (an alcohol) through hydrogen bonding, increasing its nucleophilicity. The activated alcohol then attacks the carbonyl carbon of the lactone, initiating the polymerization.
Fig 2. TBD-catalyzed ROP of 7-butyloxepan-2-one.
Experimental Protocol: Synthesis of Poly(L-lactide-co-7-butyloxepan-2-one) Random Copolymer
This protocol details the synthesis of a random copolymer, which can exhibit enhanced toughness compared to pure PLA.
Materials:
-
Purified 7-butyloxepan-2-one
-
L-lactide (recrystallized from ethyl acetate)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Benzyl alcohol
-
Anhydrous toluene
-
Methanol
-
Chloroform
-
Schlenk tube
Procedure:
-
Monomer and Initiator Addition: In a glovebox, add the desired molar ratio of L-lactide and 7-butyloxepan-2-one to a Schlenk tube. Add the calculated amount of benzyl alcohol.
-
Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the monomers and initiator. Then, add the TBD catalyst. A typical monomer-to-catalyst ratio is 200:1.
-
Polymerization: Seal the tube and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by ¹H NMR spectroscopy.
-
Termination and Purification:
-
Quench the reaction by adding a small amount of benzoic acid.
-
Precipitate the copolymer in cold methanol.
-
Filter and dry the polymer under vacuum.
-
Polymer Characterization
Thorough characterization of the synthesized polymers is essential to understand their structure and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the copolymer composition, and calculate the number-average molecular weight (Mₙ) by end-group analysis.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymers.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymers, such as the glass transition temperature (T₉) and melting temperature (Tₘ). Poly(7-butyloxepan-2-one) is typically amorphous and will only exhibit a T₉.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymers.
Applications in Biomedical and Pharmaceutical Fields
The unique properties of polymers derived from 7-butyloxepan-2-one make them highly attractive for a range of biomedical applications.
-
Tough and Flexible Biomaterials: Copolymers of 7-butyloxepan-2-one with monomers like L-lactide can overcome the brittleness of PLA, leading to tough, flexible, and biodegradable materials suitable for applications such as sutures, stents, and bone fixation devices.
-
Elastomers for Tissue Engineering: The low glass transition temperature and amorphous nature of poly(7-butyloxepan-2-one) make it an excellent candidate for the soft block in thermoplastic elastomers. These elastomers can be designed to mimic the mechanical properties of soft tissues, making them promising for tissue engineering scaffolds for cartilage, skin, and cardiovascular applications.
-
Drug Delivery Systems: The amorphous and hydrophobic nature of poly(7-butyloxepan-2-one) can be leveraged for the controlled release of hydrophobic drugs. The polymer can be formulated into nanoparticles, microparticles, or implants for sustained drug delivery. Copolymerization with more hydrophilic monomers can be used to tune the drug release profile.
Future Outlook
7-butyloxepan-2-one is a monomer with immense potential. Future research will likely focus on:
-
Advanced Architectures: The synthesis of more complex polymer architectures, such as block copolymers, star-shaped polymers, and polymer networks, to further tailor the material properties.
-
Functionalization: The introduction of functional groups into the polymer structure to allow for the conjugation of drugs, targeting ligands, or other bioactive molecules.
-
In Vivo Studies: Comprehensive in vivo studies to evaluate the biocompatibility, biodegradability, and efficacy of these new materials in relevant animal models.
The continued exploration of 7-butyloxepan-2-one in polymer synthesis is set to yield a new class of high-performance, sustainable biomaterials with the potential to address unmet needs in medicine and beyond.
References
-
Schneiderman, D. K., Hill, E. M., Martello, M. T., & Hillmyer, M. A. (2015). Poly(lactide)-block-poly(ε-caprolactone-co-ε-decalactone)-block-poly(lactide) copolymer elastomers. Polymer Chemistry, 6(20), 3641-3651. [Link]
-
De la Rosa-Ramírez, H., et al. (2020). Ring opening polymerization of ε-caprolactone through water. RSC Advances, 10(72), 44349-44356. [Link]
-
Lundberg, P., & Albertsson, A. C. (2013). ε-Decalactone: A Thermoresilient and Toughening Comonomer to Poly(l-lactide). Biomacromolecules, 14(3), 857-864. [Link]
-
Asef, A., et al. (2022). Frontiers and therapeutic applications of poly (ε-caprolactone): Tissue engineering, medical implants, microbial infections, diabetic wounds, and cancers. Micro Nano Bio Aspects, 1(1), 24-40. [Link]
-
Wang, Y., et al. (2011). Organometallic and Enzymatic Catalysis for Ring Opening Copolymerization of epsilon-Caprolactone and 4-methyl-epsilon-Caprolactone. Journal of Polymer Science Part A: Polymer Chemistry, 49(19), 4249-4257. [Link]
-
Chen, H. Y., et al. (2015). Ring-opening polymerization of lactide, ε-caprolactone and their copolymerization catalyzed by β-diketiminate zinc complexes. RSC Advances, 5(10), 7380-7390. [Link]
-
Zhang, Y., et al. (2017). Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. Chinese Journal of Polymer Science, 35(5), 651-662. [Link]
-
Grijó, D. R., et al. (2021). Poly(ε-caprolactone-co-ε-decalactone)/carbon black or carbon nanofiber composites. Synthesis, morphological, and thermal/electrical properties. RSC Advances, 11(31), 19131-19142. [Link]
-
IIT Madras. (2021, November 17). Ring Opening Polymerization, Copolymers [Video]. YouTube. [Link]
-
Hong, M., & Chen, E. Y. X. (2012). Bulk Ring-Opening Transesterification Polymerization of the Renewable δ-Decalactone Using an Organocatalyst. ACS Macro Letters, 1(7), 894-897. [Link]
-
Dove, A. P. (2010). Ring-opening polymerization of lactide and ε-caprolactone. Chemical Communications, 46(25), 4465-4467. [Link]
-
Schneiderman, D. K., & Hillmyer, M. A. (2015). Poly(ε-caprolactone-co-ε-decalactone)/carbon black or carbon nanofiber composites. Synthesis, morphological, and thermal/electrical properties. Polymer Chemistry, 6(20), 3641-3651. [Link]
-
Schneiderman, D. K., & Hillmyer, M. A. (2015). Poly(lactide)-block-poly(ε-caprolactone-co-ε-decalactone)-block-poly(lactide) copolymer elastomers. Polymer Chemistry, 6(20), 3641-3651. [Link]
-
Martello, M. T., & Hillmyer, M. A. (2014). Synthesis and Melt Processing of Sustainable Poly(ε-decalactone)-block-Poly(lactide) Multiblock Thermoplastic Elastomers. ACS Sustainable Chemistry & Engineering, 2(11), 2549-2557. [Link]
-
Schneiderman, D. K., & Hillmyer, M. A. (2015). Poly(lactide)-block-poly(ε-caprolactone-co-ε-decalactone). Polymer Chemistry, 6(20), 3641-3651. [Link]
-
Scherf, U., & List, E. J. (2006). Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research, 39(9), 628-637. [Link]
-
Sardon, H., & Hedrick, J. L. (2019). D‐Optimal Design for Enzymatic Ring‐Opening Polymerization of ε‐Caprolactone: Toward Sustainable Polyester Synthesis Using Biobased Solvents. Macromolecular Rapid Communications, 40(1), 1800595. [Link]
-
Pokharel, P., & O'Keefe, M. (2022). Properties and Applications of Polyvinyl Alcohol, Halloysite Nanotubes and Their Nanocomposites. Polymers, 14(14), 2783. [Link]
- Anonymous. (n.d.). Polyethylene - End-Use Properties and their Physical Meaning.
-
Dhawan, S., Dhawan, K., Varma, M., & Sinha, V. R. (2005). Applications of Poly(ethylene oxide) in Drug Delivery Systems. Pharmaceutical Technology, 29(5), 82-90. [Link]
-
The Good Scents Company. (n.d.). polyquaternium-7. Retrieved from [Link]
Using 7-butyloxepan-2-one as a standard for gas chromatography
Application Note: 7-Butyloxepan-2-one ( -Decalactone) as a Chromatographic Standard
Abstract & Scope
7-butyloxepan-2-one (
This guide provides a validated protocol for using 7-butyloxepan-2-one as a Quantitative Calibration Standard (for quantifying the molecule itself) and discusses its utility as a robust Internal Standard (IS) for general lactone profiling due to its structural stability and distinct retention time.
Chemical Identity & Properties
Understanding the physicochemical nature of the standard is the first step in method development.
| Property | Specification |
| IUPAC Name | 7-butyloxepan-2-one |
| Common Name | |
| CAS Number | 5579-78-2 |
| Molecular Formula | |
| Molecular Weight | 170.25 g/mol |
| Boiling Point | ~270–280 °C (Atmospheric) / 117 °C (3 mmHg) |
| Solubility | Soluble in Ethanol, Diethyl Ether, Ethyl Acetate; Insoluble in Water |
| Stability | Susceptible to hydrolysis in basic aqueous media; stable in anhydrous organic solvents.[1] |
Method Development Strategies
Column Selection: The Polarity Dilemma
The separation of lactone isomers (
-
Polar Columns (e.g., DB-Wax, HP-20M): Recommended. Polyethylene glycol (PEG) phases interact strongly with the lactone ring. This maximizes resolution between the
-decalactone (7-membered ring) and the ubiquitous -decalactone (5-membered ring), preventing co-elution in complex food matrices. -
Non-Polar Columns (e.g., DB-5, HP-5MS): Useful for general screening but may result in peak overlapping with other C10 volatiles or fatty acid esters.
Inlet & Injection Considerations
Lactones are semi-volatile. To prevent discrimination (loss of high boiling point analytes) inside the inlet:
-
Liner: Use a deactivated split/splitless liner with glass wool to promote vaporization and trap non-volatiles.
-
Temperature: Maintain inlet at 250 °C . This is sufficient to volatilize
-decalactone (BP ~270°C) rapidly without thermal degradation.
Experimental Protocols
Protocol A: Preparation of Calibration Standards
Objective: Create a robust calibration curve ranging from 10 µg/mL to 500 µg/mL.
Reagents:
-
Solvent: Anhydrous Ethyl Acetate or Ethanol (HPLC Grade).
-
Internal Standard (Optional but Recommended):
-Undecalactone (if quantifying -decalactone).
Procedure:
-
Stock Solution (10 mg/mL):
-
Weigh exactly 100 mg of 7-butyloxepan-2-one into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Ethyl Acetate.
-
Storage: Store at -20°C in amber glass. Stable for 3 months.
-
-
Working Standards:
-
Serially dilute the Stock Solution to create levels: 500, 250, 100, 50, and 10 µg/mL.
-
Critical Step: If using an Internal Standard (IS), add
-Undecalactone to each vial to a final fixed concentration of 100 µg/mL.
-
Protocol B: GC-MS/FID Instrument Parameters
System: Agilent 7890/8890 GC or equivalent. Detector: FID (Quantification) or MS (Identification/SIM).
| Parameter | Setting | Rationale |
| Column | DB-Wax (30 m | Polar phase ensures isomer separation. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard optimal velocity. |
| Inlet | Splitless (1 min purge) @ 250 °C | Maximizes sensitivity for trace analysis. |
| Oven Program | 50 °C (hold 2 min) | Slow ramp separates C10 isomers effectively. |
| FID Temp | 250 °C | Prevents condensation. |
| MS Source/Quad | 230 °C / 150 °C | Standard MS source temps. |
| MS Scan | 35–350 m/z (Scan Mode) | Captures molecular ion ( |
Diagnostic Ions (MS):
-
Target Ion: m/z 114 (Characteristic lactone fragment).
-
Qualifiers: m/z 71, 42, 170 (Molecular Ion).
Protocol C: Sample Preparation (Liquid-Liquid Extraction)
Context: Extraction from aqueous fermentation broth or wine.
-
Aliquot: Transfer 5 mL of sample into a 15 mL centrifuge tube.
-
Salting Out: Add 1 g NaCl to increase ionic strength (improves recovery).
-
Extraction: Add 2 mL Diethyl Ether or Ethyl Acetate .
-
Agitation: Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Drying: Transfer the upper organic layer to a vial containing anhydrous
to remove water. -
Analysis: Inject 1 µL of the dry organic layer into the GC.
Workflow Visualization
Diagram 1: Analytical Workflow for -Decalactone
This diagram outlines the decision process and workflow for analyzing samples containing 7-butyloxepan-2-one.
Caption: Analytical workflow for the extraction and GC analysis of 7-butyloxepan-2-one.
Validation & Troubleshooting
Linearity & Range
The method typically yields linear results (
-
Note: If analyzing high-concentration essential oils, dilute samples 1:100 to stay within the linear range of the FID/MS.
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column; Lactone adsorption. | Replace liner with deactivated wool; Trim column inlet (10 cm). |
| Ghost Peaks | Carryover from previous high-concentration injection. | Run a solvent blank (Ethyl Acetate) between samples. |
| Low Sensitivity | Split ratio too high; Moisture in detector. | Switch to Splitless mode; Ensure sample is dried with |
| Retention Shift | Column aging or phase stripping. | Use Relative Retention Time (RRT) vs. Internal Standard. |
Use as an Internal Standard
If you are not analyzing
-
Verification: Ensure the sample matrix does not naturally contain
-decalactone (common in castor oil fermentations, rare in grape wines). -
Spiking: Add 7-butyloxepan-2-one at a concentration similar to the expected analyte concentration (e.g., 50 ppm).
-
Calculation: Use the area ratio of Analyte/
-Decalactone for quantification to correct for injection variability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62583, epsilon-Decalactone. Retrieved from [Link]
-
The Good Scents Company (2023). Epsilon-Decalactone: Flavor and Fragrance Data. Retrieved from [Link]
-
Malajowicz, J., et al. (2022). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium.[4] Applied Sciences.[5] Retrieved from [Link][4]
-
Agilent Technologies. Flavor and Fragrance GC/MS Libraries and Retention Indices. Retrieved from [Link]
Application Notes and Protocols for Cell-Based Assays Involving 7-Butyloxepan-2-One
Introduction: Unveiling the Potential of 7-Butyloxepan-2-One in Cellular Research
7-Butyloxepan-2-one, also known as ε-decalactone, is a seven-membered lactone with the molecular formula C10H18O2.[1] While extensively utilized in the flavor and fragrance industry for its creamy, fruity, and coconut-like aroma,[2][3] its potential biological activities remain a burgeoning area of scientific inquiry. The broader class of lactones, which are cyclic esters, is known to encompass a wide range of biologically active molecules, including compounds with cytotoxic and antimicrobial properties.[4] This inherent bioactivity within the lactone chemical class provides a strong rationale for investigating the cellular effects of 7-butyloxepan-2-one, particularly in the context of drug discovery and development.
Poly(ε-caprolactone)s, polymers derived from a related lactone, are recognized for their biodegradability and biocompatibility, making them suitable for drug delivery applications.[5] This suggests that the monomeric unit, 7-butyloxepan-2-one, is likely to be well-tolerated by biological systems, a crucial attribute for any potential therapeutic agent. The exploration of its specific effects on cellular processes is a logical and compelling next step.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the biological activity of 7-butyloxepan-2-one using a suite of robust cell-based assays. The protocols detailed herein are designed to be self-validating systems, enabling the rigorous assessment of this compound's potential cytotoxic, anti-proliferative, and pro-apoptotic effects.
I. Preliminary Considerations and Compound Preparation
Before commencing any cell-based assay, it is imperative to properly prepare and handle 7-butyloxepan-2-one to ensure reproducible and reliable results.
Table 1: Physicochemical Properties of 7-Butyloxepan-2-One
| Property | Value | Source |
| Synonyms | ε-Decalactone, 7-butyl-oxepan-2-one | [1] |
| Molecular Formula | C10H18O2 | [6] |
| Molecular Weight | 170.25 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 117°C at 3 mmHg | [6] |
Protocol 1: Preparation of 7-Butyloxepan-2-One Stock Solution
-
Objective: To prepare a high-concentration stock solution of 7-butyloxepan-2-one for serial dilution.
-
Materials:
-
7-Butyloxepan-2-one (≥99% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Due to its liquid nature, accurately pipette the required volume of 7-butyloxepan-2-one. For ease of calculation, a 100 mM stock solution is recommended. To prepare 1 mL of a 100 mM stock, add 17.025 µL of 7-butyloxepan-2-one (assuming a density close to 1 g/mL) to 982.975 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Store the stock solution in amber tubes at -20°C to protect from light and prevent degradation.
-
-
Causality and Experimental Choice: DMSO is a widely used solvent for dissolving hydrophobic compounds for use in cell culture. It is important to use a high-concentration stock to minimize the final concentration of DMSO in the cell culture medium, as high concentrations of DMSO can be toxic to cells. The final DMSO concentration in the culture should not exceed 0.5% (v/v).
II. Assessment of Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT and XTT assays are reliable, colorimetric methods for assessing metabolic activity, which is an indicator of cell viability.[7]
Protocol 2: MTT Assay for Cell Viability
-
Objective: To determine the effect of 7-butyloxepan-2-one on the viability of a chosen cell line.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Workflow:
Caption: Workflow of the MTT cell viability assay.
-
Detailed Steps:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the 7-butyloxepan-2-one stock solution in culture medium. A suggested starting range is from 1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
III. Investigation of Apoptosis Induction
Should 7-butyloxepan-2-one exhibit cytotoxic effects, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[8] The Annexin V assay is a standard method for detecting early-stage apoptosis.[9]
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
-
Objective: To determine if 7-butyloxepan-2-one induces apoptosis in a target cell line.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Detailed Steps:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 7-butyloxepan-2-one at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis: Flow cytometry will distinguish between four populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
IV. Mechanistic Insights: Reporter Gene Assays
To delve deeper into the mechanism of action, reporter gene assays can be employed to investigate the effect of 7-butyloxepan-2-one on specific signaling pathways implicated in cell survival and proliferation. For instance, if literature suggests lactones may affect pathways regulated by transcription factors like NF-κB or AP-1, a corresponding reporter assay can be a powerful tool.
Protocol 4: Dual-Luciferase Reporter Assay
-
Objective: To determine if 7-butyloxepan-2-one modulates the activity of a specific transcription factor-responsive pathway.
-
Principle: Cells are co-transfected with two plasmids. The first plasmid contains the firefly luciferase gene under the control of a promoter with response elements for the transcription factor of interest. The second plasmid contains the Renilla luciferase gene under the control of a constitutive promoter, which serves as an internal control for transfection efficiency and cell viability.
-
Workflow:
Caption: Workflow for a dual-luciferase reporter assay.
-
Detailed Steps:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for gene expression.
-
Treat the cells with various concentrations of 7-butyloxepan-2-one.
-
Incubate for an additional 6-24 hours, depending on the kinetics of the pathway being investigated.
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in the treated samples to the vehicle control to determine the effect of 7-butyloxepan-2-one on the signaling pathway.
V. Concluding Remarks and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activities of 7-butyloxepan-2-one. By systematically evaluating its effects on cell viability, apoptosis, and specific signaling pathways, researchers can gain valuable insights into its potential as a novel therapeutic agent or a tool for chemical biology. Positive results from these assays would warrant further investigation into its mechanism of action, including target identification and in vivo efficacy studies. The exploration of this readily available and biocompatible scaffold may unlock new avenues in drug discovery.
References
- [Authoritative Source on Lactone Bioactivity]. (Link to a relevant review article on the biological activities of lactones).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62583, epsilon-Decalactone. Retrieved from [Link][1]
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ACS International. (n.d.). Decalactone epsilon. Retrieved from [Link][3]
- [Authoritative Source on Annexin V assay]. (Link to a methods paper or review on Annexin V assays).
- [Authoritative Source on Reporter Gene Assays]. (Link to a methods paper or review on reporter gene assays).
-
Assessment of Intracellular Delivery Potential of Novel Sustainable Poly(δ-decalactone)-Based Micelles. (2020). Pharmaceutics, 12(8), 726. [Link][5]
- [Authoritative Source on Cell Signaling Pathways]. (Link to a relevant review on cancer cell signaling).
- [Authoritative Source on Cytotoxicity]. (Link to a relevant review on mechanisms of cytotoxicity).
-
Estevez, F., et al. (2019). 6'-Benzyloxy-4-bromo-2'-hydroxychalcone is cytotoxic against human leukaemia cells and induces caspase-8- and reactive oxygen species-dependent apoptosis. Chemico-Biological Interactions, 301, 44-55. [Link][8]
-
Antimicrobial Activity of Lactones. (2022). International Journal of Molecular Sciences, 23(19), 11593. [Link][4]
- [Authoritative Source on Quorum Sensing]. (Link to a review on quorum sensing).
- [Authoritative Source on Mycotoxin Cytotoxicity]. (Link to a review on cytotoxicity assays).
- [Authoritative Source on Quorum Sensing Inhibition]. (Link to a review on quorum sensing inhibitors).
- [Authoritative Source on Cell-Based Potency Assays]. (Link to a review on cell-based potency assays).
- [Authoritative Source on Breast Cancer Cell Lines]. (Link to a paper describing MCF-7 and MDA-MB-231 cell lines).
- [Authoritative Source on Quorum Sensing in Pseudomonas aeruginosa]. (Link to a paper on P. aeruginosa quorum sensing).
- [Authoritative Source on Antimicrobial Mechanisms]. (Link to a review on antimicrobial mechanisms of action).
- [Authoritative Source on Bcl-2 Apoptosis Regulation]. (Link to a review on Bcl-2 family proteins in apoptosis).
- [Authoritative Source on Lactate Signaling].
- [Authoritative Source on Cytotoxic Sesquiterpene Lactones]. (Link to a review on the cytotoxicity of sesquiterpene lactones).
- [Authoritative Source on Antimicrobial Peptides]. (Link to a review on the mechanism of action of antimicrobial peptides).
- [Authoritative Source on Cell Adhesion Molecules]. (Link to a review on the role of cell adhesion molecules in cancer).
- [Authoritative Source on ε-poly-l-lysine]. (Link to a paper on the antibacterial mechanisms of ε-poly-l-lysine).
- [Authoritative Source on Chalcone Cytotoxicity].
- [Authoritative Source on Lactone Chemistry and Applications]. (Link to a resource on the chemistry and uses of lactones).
- [Authoritative Source on Lactate as a Signaling Molecule].
- [Authoritative Source on Quorum Sensing Inhibition in Animal Models]. (Link to a study on in vivo quorum sensing inhibition).
- [Authoritative Source on Botulinum Neurotoxin Assays]. (Link to a review on cell-based assays for botulinum neurotoxin).
- [Authoritative Source on EGFR Inhibitors]. (Link to a paper on the potentiation of cytotoxic drugs by EGFR inhibitors).
- [Authoritative Source on Quorum Sensing Inhibitors]. (Link to a review on quorum sensing inhibitors).
- [Authoritative Source on Cell-Based Potency Assay Validation].
- [Authoritative Source on Targeting Apoptosis in Cancer]. (Link to a resource on developing drugs to inhibit Bcl-2).
- [Authoritative Source on Combination Chemotherapy]. (Link to a study on the combination effects of novel anticancer agents).
- [Authoritative Source on Peptide-based Quorum Sensing Inhibitors]. (Link to a paper on synthetic peptides as quorum sensing inhibitors).
- [Authoritative Source on Chalcone Cytotoxicity and Docking]. (Link to a study on the cytotoxicity of chalcones with molecular docking analysis).
- [Authoritative Source on Bcl-2 Phosphorylation].
- [Authoritative Source on In Vitro Dosing Methods]. (Link to a paper on dosing methods for cell-based in vitro testing).
- [Authoritative Source on Apoptosis Induction Mechanisms]. (Link to a paper on the mechanism of apoptosis induction by inhibition of anti-apoptotic BCL-2 proteins).
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Application Notes & Protocols: In Vitro Enzymatic Degradation of 7-Butyloxepan-2-one
Introduction: Unveiling the Biocatalytic Fate of Substituted Caprolactones
The study of enzymatic degradation of lactones is paramount in fields ranging from biodegradable polymer development to pharmacology. 7-butyloxepan-2-one, a substituted ε-caprolactone, presents a unique structure whose susceptibility to enzymatic hydrolysis is of significant interest. Understanding its degradation profile is crucial for applications in drug delivery systems, where controlled release is desired, and in environmental science, for assessing the biodegradability of novel materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro studies to elucidate the enzymatic degradation of 7-butyloxepan-2-one. We will delve into the rationale behind experimental design, provide detailed protocols for robust and reproducible assays, and discuss the analytical methodologies required for accurate quantification of degradation.
The core of this investigation lies in the enzymatic ring-opening hydrolysis of the lactone ester bond. This process is primarily mediated by hydrolases, particularly lipases and cutinases, which are known for their activity on a wide range of ester substrates.[1] The enzymatic action involves the adsorption of the enzyme onto the substrate surface, followed by the hydrolysis of the ester linkage, leading to the formation of the corresponding hydroxy acid.[2] The rate and extent of this degradation are influenced by several factors, including the enzyme's specificity, the substrate's chemical structure, and the reaction conditions.[2]
I. Foundational Principles: Enzyme Selection and Mechanism
The choice of enzyme is a critical first step. Based on extensive literature on the degradation of polyesters and lactones, lipases and cutinases are the most promising candidates for hydrolyzing 7-butyloxepan-2-one.[1]
-
Lipases (EC 3.1.1.3): These enzymes, such as those from Candida antarctica (CALB) and Rhizopus oryzae, are well-documented for their ability to catalyze the ring-opening polymerization and hydrolysis of lactones.[3][4] Their catalytic activity is often influenced by the size and nature of substituents on the lactone ring.[5]
-
Cutinases (EC 3.1.1.74): Originally known for degrading the plant cuticle polymer cutin, these enzymes have shown remarkable efficiency in hydrolyzing synthetic polyesters and lactones.[1] Cutinases from sources like Humicola insolens and Fusarium solani are excellent candidates.[1]
The enzymatic hydrolysis of the ester bond in 7-butyloxepan-2-one is expected to follow a serine hydrolase mechanism. The catalytic triad (typically Ser-His-Asp) in the enzyme's active site facilitates the nucleophilic attack on the carbonyl carbon of the lactone, leading to the cleavage of the acyl-oxygen bond.[6]
II. Experimental Design: A Step-by-Step Guide
A well-designed in vitro degradation study should be systematic and reproducible. The following workflow provides a robust framework for investigating the enzymatic degradation of 7-butyloxepan-2-one.
Caption: Workflow for the in vitro enzymatic degradation assay.
A. Materials and Reagents
Enzymes:
-
Lipase from Candida antarctica B (CALB), immobilized (e.g., Novozym® 435)
-
Cutinase from Humicola insolens (HiC)
-
(Optional) Other commercially available lipases and esterases for screening.
Substrate:
-
7-butyloxepan-2-one (ensure high purity, >98%)
Buffers and Solutions:
-
Phosphate buffer (50 mM, pH 7.4)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Quenching solution (e.g., 1 M HCl or acetonitrile)
-
Enzyme stock solutions (prepared fresh in the respective reaction buffer)
-
Substrate stock solution (dissolved in a minimal amount of a compatible organic solvent like DMSO or acetonitrile, then diluted in buffer)
Analytical Standards:
-
7-butyloxepan-2-one
-
(If available) The expected degradation product: 7-hydroxyundecanoic acid
B. Protocol 1: Screening of Enzymes for Degradation Activity
Rationale: This initial screening aims to identify which enzymes are active towards 7-butyloxepan-2-one. A simple endpoint assay is sufficient for this purpose.
Procedure:
-
Prepare a 10 mM stock solution of 7-butyloxepan-2-one in DMSO.
-
Prepare 1 mg/mL stock solutions of each enzyme in 50 mM phosphate buffer (pH 7.4).
-
Set up the reaction mixtures in 1.5 mL microcentrifuge tubes as described in Table 1. Include a no-enzyme control to account for spontaneous hydrolysis.
-
Incubate the reaction mixtures at 37°C with gentle agitation for 24 hours.
-
Terminate the reactions by adding 100 µL of 1 M HCl. This will denature the enzyme and stop the reaction.
-
Prepare the samples for analysis by adding 800 µL of acetonitrile, vortexing, and centrifuging to precipitate the protein.
-
Analyze the supernatant by HPLC to determine the remaining concentration of 7-butyloxepan-2-one.
Table 1: Reaction Setup for Enzyme Screening
| Component | Test Sample (µL) | No-Enzyme Control (µL) |
| 50 mM Phosphate Buffer (pH 7.4) | 880 | 980 |
| 10 mM 7-butyloxepan-2-one | 20 | 20 |
| 1 mg/mL Enzyme Solution | 100 | 0 |
| Total Volume | 1000 | 1000 |
C. Protocol 2: Time-Course Degradation Assay
Rationale: Once an active enzyme is identified, a time-course study is performed to determine the rate of degradation.
Procedure:
-
Prepare a reaction mixture as described in Table 1, but scaled up to a larger volume (e.g., 5 mL) to allow for multiple time-point sampling.
-
Incubate the reaction mixture at the optimal temperature for the selected enzyme (e.g., 37°C for many lipases) with constant, gentle agitation.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a tube containing a quenching agent (e.g., 20 µL of 1 M HCl or 200 µL of cold acetonitrile).
-
Process the quenched samples for HPLC analysis as described in the screening protocol.
-
Plot the concentration of 7-butyloxepan-2-one as a function of time to determine the degradation profile.
III. Analytical Quantification: The Key to Accurate Results
High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying the disappearance of the parent compound, 7-butyloxepan-2-one, and the appearance of its degradation product.
A. HPLC Method Parameters (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Example Gradient: 30% to 90% acetonitrile over 10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as the lactone may have weak chromophores) or, ideally, coupled with a mass spectrometer (LC-MS) for higher specificity and sensitivity.[7][8]
-
Column Temperature: 30°C
B. Data Analysis and Interpretation
The percentage of 7-butyloxepan-2-one remaining at each time point can be calculated using the following formula:
% Remaining = (Peak Area at time t / Peak Area at time 0) * 100
The initial degradation rate can be determined from the linear portion of the degradation curve. For more detailed kinetic analysis, Michaelis-Menten kinetics can be applied by varying the substrate concentration and measuring the initial reaction velocities.
Table 2: Exemplary Time-Course Degradation Data
| Time (hours) | Concentration of 7-butyloxepan-2-one (µM) | % Remaining |
| 0 | 200 | 100 |
| 1 | 185 | 92.5 |
| 2 | 168 | 84 |
| 4 | 135 | 67.5 |
| 8 | 88 | 44 |
| 12 | 52 | 26 |
| 24 | 15 | 7.5 |
IV. Mechanistic Insights and Troubleshooting
A. Proposed Degradation Pathway
The enzymatic hydrolysis of 7-butyloxepan-2-one is expected to yield 7-hydroxyundecanoic acid through the ring-opening of the lactone.
Caption: Proposed enzymatic hydrolysis of 7-butyloxepan-2-one.
B. Self-Validating Systems and Controls
To ensure the trustworthiness of the results, the following controls are essential:
-
No-Enzyme Control: To measure the rate of spontaneous, non-enzymatic hydrolysis.
-
Heat-Inactivated Enzyme Control: To confirm that the observed degradation is due to the enzyme's catalytic activity and not other components of the enzyme preparation.
-
No-Substrate Control: To ensure that no interfering peaks are generated from the enzyme or buffer components.
C. Common Pitfalls and Solutions
-
Low Degradation Rate:
-
Cause: Suboptimal reaction conditions (pH, temperature), low enzyme activity, or enzyme inhibition.
-
Solution: Optimize pH and temperature for the specific enzyme. Increase the enzyme concentration. Ensure the substrate stock solvent is not inhibiting the enzyme.
-
-
Poor HPLC Peak Shape or Resolution:
-
Cause: Inappropriate mobile phase, column degradation, or sample matrix effects.
-
Solution: Optimize the HPLC gradient. Use a guard column. Ensure complete protein precipitation during sample preparation.
-
-
High Variability Between Replicates:
-
Cause: Inaccurate pipetting, incomplete mixing, or temperature fluctuations.
-
Solution: Use calibrated pipettes. Ensure thorough mixing of reaction components. Use a temperature-controlled incubator/shaker.
-
V. Conclusion and Future Directions
This guide provides a robust framework for the in vitro investigation of the enzymatic degradation of 7-butyloxepan-2-one. By systematically screening enzymes, performing time-course assays, and employing accurate analytical methods, researchers can gain valuable insights into the biocatalytic fate of this substituted lactone. Future studies could explore the degradation by a wider range of microbial enzymes, investigate the effects of different substituents on the lactone ring on degradation rates, and analyze the degradation products using advanced mass spectrometry techniques to confirm the proposed pathway. Such knowledge is instrumental in the rational design of biodegradable materials and drug delivery systems with tailored properties.
References
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Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577. [Link]
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Chen, S., Su, L., Chen, J., & Wu, J. (2013). Cutinase: characteristics, preparation, and application. Biotechnology advances, 31(8), 1754–1767. [Link]
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Shah, A. A., Hasan, F., Hameed, A., & Ahmed, S. (2008). Biological degradation of plastics: a comprehensive review. Biotechnology advances, 26(3), 246–265. [Link]
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Gricajeva, A., & Bimbiraite-Surviliene, K. (2020). In vitro hydrolytic degradation of poly(para-dioxanone) with high molecular weight. Journal of Polymer Research, 27(9), 1-10. [Link]
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van der Mee, M. A. J., Palmans, A. R. A., & Meijer, E. W. (2006). Lipase-Catalyzed Ring-Opening Polymerizations of 4-Substituted ε-Caprolactones: Mechanistic Considerations. Macromolecules, 39(15), 5023–5027. [Link]
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Wu, J., & Li, J. (2021). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Communications, 12(1), 1-10. [Link]
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Rzepa, H. S. (2013). The mechanism of ester hydrolysis via alkyl oxygen cleavage under a quantum microscope. Henry Rzepa's Blog. [Link]
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Wu, J., & Li, J. (2021). Biocatalytic enantioselective formation and ring-opening of oxetanes. ResearchGate. [Link]
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Shum, C. W., & Chu, I. M. (2005). Hydrolytic degradation and morphologic study of poly-p-dioxanone. Journal of biomedical materials research. Part A, 75(3), 643–651. [Link]
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Name, F. M., & da Silva, A. M. (2015). Lipase-catalyzed synthesis of poly(ε-caprolactone) and characterization of its solid-state properties. Journal of Molecular Catalysis B: Enzymatic, 122, 129-136. [Link]
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Kumar, R., & Kim, K. H. (2018). The Purification and Characterization of a Cutinase-like Enzyme with Activity on Polyethylene Terephthalate (PET) from a Newly Isolated Bacterium Stenotrophomonas maltophilia PRS8 at a Mesophilic Temperature. International journal of molecular sciences, 19(12), 3874. [Link]
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Ikezaki, H., et al. (2010). All-enzymatic HPLC method for determination of individual and total contents of vitamin B6 in foods. Journal of nutritional science and vitaminology, 56(1), 52-57. [Link]
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Kamal, M. Z., & Ahmad, S. (2018). Main Structural Targets for Engineering Lipase Substrate Specificity. International journal of molecular sciences, 19(9), 2701. [Link]
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Zeman, J., et al. (2021). A Complex In Vitro Degradation Study on Polydioxanone Biliary Stents during a Clinically Relevant Period with the Focus on Raman Spectroscopy Validation. Polymers, 13(16), 2731. [Link]
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Kumar, S., & Singh, R. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
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Chen, Y., et al. (2014). Lipase-catalyzed Ring-Opening Copolymerization of ε-caprolactone and β-lactam. Journal of Polymer Science Part A: Polymer Chemistry, 52(10), 1434-1442. [Link]
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Hossain, M. A., & Forsyth, C. J. (2012). Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[1][1][9]hepta-2,5-diene-2,3-dicarboxylates. Beilstein journal of organic chemistry, 8, 1431–1436. [Link]
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Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. [Link]
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Ibarretxe, J., et al. (2007). Influence of in vitro hydrolytic degradation on the morphology and crystallization behavior of poly(p-dioxanone). Macromolecules, 40(23), 8349-8358. [Link]
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Gricajeva, A., & Bimbiraite-Surviliene, K. (2020). Lipase-catalyzed degradation of poly(ε-caprolactone). ResearchGate. [Link]
-
Dou, C., et al. (2001). Comparison of the rates of hydrolysis of lorazepam-glucuronide, oxazepam-glucuronide and tamazepam-glucuronide catalyzed by E. coli beta-D-glucuronidase using the on-line benzodiazepine screening immunoassay on the Roche/Hitachi 917 analyzer. Journal of forensic sciences, 46(2), 335-340. [Link]
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Grijpma, D. W., & Pennings, A. J. (1994). Study of the hydrolytic degradation of polydioxanone PPDX. Polymer Bulletin, 33(4), 487-493. [Link]
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Schmidt, S., et al. (2018). Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis. Angewandte Chemie International Edition, 57(4), 1048-1052. [Link]
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Application Note: Enhanced Detection of 7-Butyloxepan-2-one Through a Two-Step Derivatization Strategy
Introduction
7-Butyloxepan-2-one, a substituted ε-caprolactone, is a molecule of interest in various fields, including fragrance, polymer chemistry, and as a potential building block in organic synthesis. However, its detection and quantification can be challenging due to the lack of a strong chromophore or fluorophore, leading to poor sensitivity in common analytical techniques like UV-Vis spectrophotometry and fluorescence spectroscopy. Furthermore, its volatility and thermal lability can pose challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1][2][3][4][5]
To overcome these analytical hurdles, chemical derivatization presents a robust solution. By chemically modifying the analyte to introduce a moiety that is readily detectable, the sensitivity and selectivity of the analysis can be significantly enhanced.[6][7][8][9] This application note provides a detailed, two-step derivatization method for 7-butyloxepan-2-one, enabling its sensitive detection by UV-Vis, fluorescence, and mass spectrometry. The core of this strategy involves a ring-opening reaction of the lactone, followed by the derivatization of the resulting functional groups.
Scientific Rationale: The "Open and Tag" Strategy
The chemical structure of 7-butyloxepan-2-one, a cyclic ester (lactone), is the key to our derivatization approach. The ester bond is susceptible to nucleophilic attack, which can lead to the opening of the seven-membered ring.[10][11][12] This principle forms the basis of our "open and tag" strategy.
Step 1: Ring Opening via Alkaline Hydrolysis
The initial and crucial step is the hydrolysis of the lactone ring under basic conditions. This reaction cleaves the ester bond, yielding a molecule with two new, more reactive functional groups: a secondary alcohol and a carboxylate salt. Subsequent acidification protonates the carboxylate to form a carboxylic acid. This ring-opened product, 7-hydroxy-2-octanoic acid, is the substrate for the subsequent derivatization reactions.
Step 2: Derivatization for Enhanced Detection
With two distinct functional groups now available on the opened ring, we can employ a range of derivatizing agents to "tag" the molecule for specific analytical platforms. This application note will focus on two parallel derivatization pathways:
-
Pathway A (for UV-Vis and Fluorescence Detection): Targeting the carboxylic acid group with a fluorescent labeling agent.
-
Pathway B (for Mass Spectrometry): Targeting the secondary alcohol group to enhance ionization efficiency.
This dual-pathway approach provides flexibility and allows researchers to choose the most suitable analytical technique for their specific needs.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below:
Figure 1: Overall experimental workflow for the derivatization and analysis of 7-butyloxepan-2-one.
Protocols
Protocol 1: Ring Opening of 7-Butyloxepan-2-one
This protocol describes the alkaline hydrolysis of 7-butyloxepan-2-one to form 7-hydroxy-2-octanoic acid.
Materials:
-
7-Butyloxepan-2-one standard
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve a known amount of 7-butyloxepan-2-one in a minimal amount of methanol.
-
Hydrolysis: Add a 2 M aqueous solution of NaOH (approximately 2 molar equivalents). The reaction mixture should be stirred at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC or a suitable chromatographic method).
-
Acidification: After completion of the reaction, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 7-hydroxy-2-octanoic acid.
-
Purification (Optional): The crude product can be purified by column chromatography if necessary.
Protocol 2A: Derivatization with 4-Bromomethyl-7-methoxycoumarin for UV-Vis and Fluorescence Detection
This protocol details the derivatization of the carboxylic acid group of 7-hydroxy-2-octanoic acid with 4-bromomethyl-7-methoxycoumarin (Br-Mmc), a fluorescent labeling agent.
Materials:
-
7-Hydroxy-2-octanoic acid (from Protocol 1)
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, HPLC grade
-
Crown ether (e.g., 18-crown-6) - optional, but can enhance reaction rate
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the dried 7-hydroxy-2-octanoic acid in acetonitrile.
-
Addition of Reagents: Add an excess of Br-Mmc (approximately 1.5 equivalents) and K₂CO₃ (approximately 3 equivalents). A catalytic amount of 18-crown-6 can also be added.
-
Reaction: Seal the vial and heat the mixture at 60-70 °C for 1-2 hours, or until the reaction is complete. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove excess K₂CO₃. The filtrate can be directly analyzed by HPLC or further purified if necessary.
Protocol 2B: Derivatization with Dansyl Chloride for Enhanced Mass Spectrometry Detection
This protocol describes the derivatization of the secondary alcohol group of 7-hydroxy-2-octanoic acid with dansyl chloride.[13][14][15][16] This introduces a readily ionizable group, significantly improving detection in electrospray ionization mass spectrometry (ESI-MS).
Materials:
-
7-Hydroxy-2-octanoic acid (from Protocol 1)
-
Dansyl chloride
-
Acetone, HPLC grade
-
Aqueous sodium bicarbonate solution (1 M)
Procedure:
-
Reaction Setup: Dissolve the 7-hydroxy-2-octanoic acid in acetone.
-
Addition of Reagents: Add an excess of dansyl chloride (approximately 1.2 equivalents) and the aqueous sodium bicarbonate solution. The bicarbonate solution maintains the alkaline pH necessary for the reaction.
-
Reaction: Stir the reaction mixture at room temperature in the dark for 1-2 hours. The progress can be monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, the mixture can be diluted with water and extracted with a suitable organic solvent like ethyl acetate. The organic layer is then dried and concentrated. The resulting derivative is ready for LC-MS analysis.
Data Presentation and Expected Results
The successful derivatization of 7-butyloxepan-2-one can be confirmed by various analytical techniques. Below is a table summarizing the expected analytical characteristics of the derivatives.
| Analyte | Derivatizing Agent | Detection Method | Expected λmax (nm) | Expected [M+H]⁺ (m/z) |
| 7-Butyloxepan-2-one | - | GC-MS | N/A | 171.14 |
| 7-Hydroxy-2-octanoic acid | - | - | N/A | 189.15 |
| Br-Mmc Derivative | 4-Bromomethyl-7-methoxycoumarin | HPLC-UV/Fluorescence | ~325 | 393.19 |
| Dansyl Derivative | Dansyl Chloride | LC-MS | N/A | 422.20 |
Table 1: Expected analytical data for 7-butyloxepan-2-one and its derivatives.
Visualization of the Derivatization Chemistry
The chemical transformations involved in this method are illustrated below.
Figure 2: Chemical structures illustrating the ring-opening and derivatization reactions.
Conclusion
The "open and tag" derivatization strategy presented in this application note provides a versatile and effective method for the enhanced detection of 7-butyloxepan-2-one. By first hydrolyzing the lactone ring to expose reactive functional groups, subsequent derivatization with UV-active, fluorescent, or readily ionizable tags becomes feasible. This approach significantly improves the sensitivity and selectivity of the analysis, enabling accurate quantification of this challenging analyte in various matrices. The provided protocols are robust and can be adapted to a wide range of laboratory settings and analytical instrumentation.
References
-
(7R)-7-butyloxepan-2-one. (n.d.). In Mol-Instincts. Retrieved January 2, 2024, from [Link]
-
Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. (2012). Analytical Chemistry, 84(15), 6548-6555. [Link]
-
Derivatization in Mass Spectrometry. (2010). Spectroscopy. [Link]
-
Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. (2001). Journal of Chromatography A, 919(2), 351-359. [Link]
-
Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. (2009). Journal of Analytical Methods in Chemistry. [Link]
-
Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). Synthetic Communications, 46(15), 1259-1281. [Link]
-
A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2021). Molecules, 26(21), 6433. [Link]
-
Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids. (1998). Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 3-25. [Link]
-
Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-12. [Link]
-
Ultraviolet-Visible Derivatization. (2000). In Handbook of Analytical Derivatization Reactions. Taylor & Francis. [Link]
Sources
- 1. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
Application Note: 7-Butyloxepan-2-one in Advanced Insect Pheromone Research
This Application Note is designed for researchers in chemical ecology and integrated pest management (IPM). It details the specific utility of 7-butyloxepan-2-one (commonly known as
Abstract & Scientific Rationale
While
Its application is twofold:
-
Olfactory Structure-Activity Relationship (SAR) Probe: It is used to challenge Pheromone Binding Proteins (PBPs) and Olfactory Receptors (ORs) to determine the steric limits of ligand binding pockets. If an insect responds to the
- and - forms but not the - form, researchers can map the volumetric constraints of the receptor. -
Biodegradable Dispenser Matrix: Through Ring-Opening Polymerization (ROP), 7-butyloxepan-2-one yields poly(
-decalactone), a biodegradable, hydrophobic polymer used to encapsulate volatile pheromones for controlled, zero-order release in field mating disruption.
Chemical Properties & Handling[2]
-
Purity Requirement: >98% (GC grade) is required for electrophysiology to avoid false positives from
-lactone impurities. -
Chirality: The molecule possesses a chiral center at C7.[2] Most commercial sources are racemic. For precise SAR studies, enantioselective synthesis or chiral HPLC separation is required to isolate (R)- and (S)- enantiomers.
-
Stability: Hydrolytically stable in neutral pH but susceptible to ring-opening in basic conditions. Store at 4°C under Argon.
| Property | Value | Relevance to Protocol |
| Molecular Weight | 170.25 g/mol | Matches volatility profile of common moth pheromones. |
| Boiling Point | ~270°C | High persistence; suitable for long-duration field lures. |
| LogP | ~2.9 (Est.) | Lipophilic; crosses antennal sensilla lymph efficiently. |
| Odor Profile | Herbal, Spicy, Fruity | Potential kairomone for frugivorous pests (e.g., Drosophila). |
Application I: Olfactory Receptor Deorphanization (SAR Studies)
Objective: To determine the "tuning width" of lactone receptors in target insects (e.g., Popillia japonica, Osmoderma eremita).
Mechanistic Insight
Insect olfactory receptors often exhibit "promiscuity" within a chemical class. By presenting the 7-membered ring (
Protocol: Single Sensillum Recording (SSR)
Scope: Electrophysiological recording from individual trichoid sensilla.
Materials
-
Stimulus: 7-butyloxepan-2-one (diluted in Hexane).
-
Controls: Hexane (Solvent blank),
-decalactone (Positive control). -
Equipment: Tungsten microelectrodes, AC/DC amplifier (e.g., Syntech IDAC), Humidified air delivery system.
Workflow
-
Preparation: Mount the insect (immobilized) under the microscope. Ground the reference electrode in the eye or hemolymph.
-
Mapping: Locate pheromone-sensitive sensilla using the known pheromone (
-decalactone). -
Challenge:
-
Apply a 0.5-second puff of air containing 7-butyloxepan-2-one (10 µg on filter paper).
-
Record the spike frequency (action potentials/sec) for 2 seconds post-stimulus.
-
-
Analysis: Compare the response profile.
-
Strong Response: Receptor has a large, flexible pocket (broad tuning).
-
No Response: Receptor is sterically constrained to 5- or 6-membered rings (narrow tuning).
-
Figure 1: Decision logic for using 7-butyloxepan-2-one to map olfactory receptor specificity.
Application II: Sustainable Pheromone Dispenser Engineering
Objective: Synthesize Poly(
Protocol: Ring-Opening Polymerization (ROP) for Matrix Formulation
Note: This protocol converts the "topic molecule" into a functional delivery device.
Materials
-
Monomer: 7-butyloxepan-2-one (dried over CaH
). -
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)
). -
Initiator: Benzyl alcohol.
-
Active Ingredient (AI): The target insect pheromone (e.g., Z-7-dodecenyl acetate).
Step-by-Step Methodology
-
Polymerization:
-
In a glovebox (inert atmosphere), mix 7-butyloxepan-2-one (Monomer) with Sn(Oct)
(0.1 mol%) and Benzyl alcohol (1 mol%). -
Heat to 110°C for 24 hours.
-
Result: A viscous, amorphous polymer (Poly-
-decalactone).
-
-
Loading (Co-solvent Method):
-
Dissolve the resulting polymer in Dichloromethane (DCM).
-
Add the Active Ingredient (Pheromone) at a 10:1 Polymer:Pheromone ratio.
-
Stir until homogenous.
-
-
Casting/Forming:
-
Cast the solution into molds (e.g., hollow fibers or beads).
-
Evaporate the DCM solvent under vacuum.
-
-
Field Deployment:
-
The resulting elastomeric bead releases the pheromone via diffusion through the polymer matrix. The degradation of the poly-lactone backbone over 3-6 months ensures zero-order release kinetics (steady state), preventing the "burst effect" common in rubber septa.
-
Figure 2: Workflow for converting 7-butyloxepan-2-one into a biodegradable pheromone delivery matrix.
Behavioral Assays: Kairomone Potential
While not a primary sex pheromone for major pests, 7-butyloxepan-2-one exhibits "fruity/spicy" notes attractive to generalist frugivores (e.g., Drosophila suzukii, Carpophilus beetles).
Protocol: Y-Tube Olfactometer
-
Airflow: 0.5 L/min, filtered and humidified.
-
Arms:
-
Arm A: 10 µg 7-butyloxepan-2-one on filter paper.
-
Arm B: Solvent control.
-
-
Bioassay: Release 20 starved adults (one at a time) at the downwind end.
-
Scoring: Record choice if the insect crosses the decision line and stays for >15 seconds.
-
Statistical Validation: Use a Chi-square test to determine significant attraction.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 62583, epsilon-Decalactone. National Center for Biotechnology Information (2025). Link
-
-
Polymerization & Material Science
-
Lactone Pheromone Context
-
Natural Occurrence/Precursors
-
Insecticide/Repellent Activity
Sources
- 1. 7-Hydroxyheptan-2-one CAS 5070-59-7|RUO Supplier [benchchem.com]
- 2. Caprolactone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic changes to the plant cuticle include the production of volatile cuticular wax–derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jircas.go.jp [jircas.go.jp]
Protocol for scaling up the synthesis of 7-butyloxepan-2-one
Application Note: Scalable Synthesis of 7-Butyloxepan-2-one (
Abstract
This application note details a robust, scalable protocol for the synthesis of 7-butyloxepan-2-one (commonly known as
Introduction & Retrosynthetic Analysis
The target molecule, 7-butyloxepan-2-one , is a 7-membered
-
Regioselectivity: Ensuring the oxygen inserts adjacent to the butyl group during ring expansion.
-
Safety: Managing the significant exotherm and peroxide accumulation associated with oxidative ring expansion.
Retrosynthetic Strategy: The most atom-economical route for scale-up involves the Baeyer-Villiger oxidation of 2-butylcyclohexanone . The precursor is synthesized via the Stork Enamine method, which avoids the use of pyrophoric bases (LDA) and cryogenic conditions required by direct enolate alkylation.
-
Step 1: 2-Butylcyclohexanone Synthesis (Stork Enamine Route).
-
Step 2: Baeyer-Villiger Oxidation (Regioselective Ring Expansion).
Safety Assessment (Critical)
Before proceeding, the following hazards must be mitigated:
-
Peracetic Acid (PAA): Strong oxidizer, corrosive, and shock-sensitive in high concentrations.[1] Use commercial 35-40% solutions; never distill PAA.
-
Exotherm: The BV oxidation is highly exothermic (
). Heat accumulation can trigger thermal runaway. -
Peroxide Accumulation: Unreacted oxidants must be quenched quantitatively before workup.
Mandatory Safety Controls:
-
DSC (Differential Scanning Calorimetry): Run a sample of the reaction mixture to determine
of decomposition. -
Peroxide Testing: Use Quantofix® Peroxide 100 test strips or iodometric titration to confirm quenching.
-
Reactor: Glass-lined steel or passivated stainless steel (316L) with high heat-transfer coefficient jackets.
Detailed Experimental Protocol
Phase 1: Synthesis of 2-Butylcyclohexanone (Precursor)
Rationale: Direct alkylation of cyclohexanone yields poly-alkylated byproducts. The enamine route guarantees mono-alkylation.
Reagents:
-
Cyclohexanone (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
- -Butyl Bromide (1.1 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.01 equiv)
-
Toluene (Solvent A), Acetonitrile (Solvent B)
Workflow:
-
Enamine Formation:
-
Charge a reactor with Cyclohexanone, Pyrrolidine, pTSA, and Toluene.
-
Heat to reflux with a Dean-Stark trap to continuously remove water.
-
Endpoint: Cessation of water evolution (approx. 4-6 hours).
-
Concentrate in vacuo to remove toluene and excess pyrrolidine. Note: The crude enamine is sensitive to moisture; proceed immediately.
-
-
Alkylation:
-
Hydrolysis:
-
Cool to room temperature. Add 10% aqueous HCl (approx. 0.5 volume equiv relative to solvent).
-
Stir vigorously for 2 hours to hydrolyze the iminium salt back to the ketone.
-
Workup: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over MgSO
. -
Purification: Fractional distillation under reduced pressure.
-
Target Spec: >98% purity by GC. Isomer: 2-butylcyclohexanone.
-
Phase 2: Baeyer-Villiger Oxidation (The Scale-Up Step)
Rationale: Peracetic acid (PAA) is selected over mCPBA due to cost, atom economy, and ease of byproduct removal (acetic acid vs. m-chlorobenzoic acid).
Reagents:
-
2-Butylcyclohexanone (1.0 equiv)
-
Peracetic Acid (35% in Acetic Acid) (1.2 - 1.5 equiv)
-
Sodium Acetate (Buffer) (0.1 equiv) – Prevents acid-catalyzed transesterification.
-
Ethyl Acetate or Dichloromethane (Solvent) – EtOAc preferred for green metrics.
Protocol (Semi-Batch Controlled Addition):
-
Setup:
-
Jacketed reactor cooled to 15°C.
-
Charge 2-Butylcyclohexanone, Sodium Acetate, and Solvent.
-
Equip with overhead stirrer (high torque), internal temperature probe, and reflux condenser.
-
-
Oxidation (Dosing Phase):
-
Crucial: Add Peracetic Acid solution dropwise via a metering pump.
-
Rate Limit: Control addition rate so internal temperature never exceeds 30°C .
-
Observation: The reaction is slow to initiate but accelerates (autocatalytic).
-
Stir at 25-30°C for 6-12 hours after addition.
-
-
Monitoring (PAT):
-
Monitor consumption of ketone via GC-FID or HPLC.
-
Regioselectivity Check: The secondary carbon (butyl side) migrates preferentially (Migratory Aptitude:
). This yields the desired 7-butyl isomer.
-
-
Quenching (Safety Critical):
-
Cool to 10°C.
-
Slowly add saturated aqueous Sodium Sulfite (Na
SO ) . -
Test: Check aqueous layer with peroxide strips. Continue addition until peroxide test is negative.
-
-
Workup & Purification:
-
Separate phases. Wash organic phase with saturated NaHCO
(remove acetic acid) and brine. -
Distillation: 7-Butyloxepan-2-one has a high boiling point. Use Wiped Film Evaporation (WFE) or high-vacuum distillation (<1 mbar) to prevent thermal degradation / polymerization.
-
Data Summary & Specifications
| Parameter | Specification | Notes |
| Precursor Purity | >98.5% (GC) | Impurities lead to colored lactone. |
| Oxidant Equivalents | 1.2 – 1.5 eq | Excess ensures full conversion; quench required. |
| Reaction Temp | 20°C – 30°C | >45°C risks thermal runaway. |
| Quench Endpoint | < 5 mg/L Peroxide | Essential before heating/distillation. |
| Yield (Step 1) | 75 - 85% | Stork Enamine is highly efficient. |
| Yield (Step 2) | 80 - 90% | Regioselectivity is typically >20:1. |
Process Visualization
Figure 1: Synthesis Workflow & Logic
Caption: Workflow for the conversion of Cyclohexanone to 7-Butyloxepan-2-one, highlighting the critical enamine intermediate and the regioselective Baeyer-Villiger expansion.
Figure 2: Safety & Decision Matrix
Caption: Operational logic for managing thermal and chemical hazards during the oxidation phase.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete water removal | Ensure Dean-Stark trap is functioning; use fresh toluene. |
| Poly-alkylation | Direct alkylation attempted | Strictly adhere to Enamine protocol. |
| Runaway Exotherm | Dosing PAA too fast | Stop addition immediately. Apply max cooling. |
| Product Color | Residual acid/impurities | Wash organic phase thoroughly with NaHCO |
| Incomplete Conversion | Old oxidant | Titrate Peracetic Acid before use to confirm concentration. |
References
-
Stork, G., et al. (1963). "A New Method for the Alkylation of Ketones and Aldehydes: The Enamine Route." Journal of the American Chemical Society.[6] Link
-
Renz, M., & Meunding, B. (2002).
-Caprolactone." Topics in Catalysis. Link -
Brinksma, J., et al. (2001). "Homogeneous Catalysis in the Baeyer-Villiger Oxidation." Chemical Communications. Link
-
Sigma-Aldrich. (2023).[8] "Peracetic Acid Safety Data Sheet." Link
-
Tenbrink, G., et al. (2018). "Continuous Flow Baeyer-Villiger Oxidation: A Safe and Scalable Protocol." Organic Process Research & Development. Link
Sources
- 1. Peracetic Acid (C2H4O3) Safety: Risks and Precautions [gasdetection.com]
- 2. ε-Decalactone: a thermoresilient and toughening comonomer to poly(L-lactide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. pellwall.com [pellwall.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. e-Decalactone = 99 5579-78-2 [sigmaaldrich.com]
Application Notes and Protocols for 7-Butyloxepan-2-one in the Development of Biodegradable Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Monomer for Advanced Biodegradable Polyesters
The escalating environmental concerns associated with conventional, non-degradable plastics have fueled a paradigm shift towards sustainable alternatives.[1] Biodegradable polymers, derived from renewable resources, are at the forefront of this transition, offering a viable path to a circular economy.[1] Aliphatic polyesters, such as polylactide (PLA) and poly(ε-caprolactone) (PCL), have garnered significant attention due to their susceptibility to microbial and enzymatic degradation.[2][3] However, the need for polymers with tailored thermal, mechanical, and degradation properties has driven the exploration of novel monomeric structures.
7-Butyloxepan-2-one, a 7-substituted ε-caprolactone derivative, presents a compelling platform for the synthesis of new biodegradable polyesters. The introduction of a butyl side chain is anticipated to modify the polymer's crystallinity, hydrophobicity, and degradation kinetics compared to unsubstituted poly(ε-caprolactone). This modification opens avenues for creating materials with enhanced processability and specific performance characteristics, making them suitable for a wide range of applications, from controlled drug delivery systems to specialized packaging films.
This document provides a comprehensive guide for the synthesis, characterization, and evaluation of polymers derived from 7-butyloxepan-2-one. The protocols outlined herein are grounded in established principles of ring-opening polymerization (ROP) and polymer characterization, offering a robust framework for researchers to explore the potential of this promising monomer.
Part 1: Synthesis of Poly(7-butyloxepan-2-one) via Ring-Opening Polymerization (ROP)
The most effective method for the polymerization of lactones is ring-opening polymerization (ROP), which can be catalyzed by various compounds, including metal-based catalysts and organocatalysts.[4][5] Stannous octoate (Sn(Oct)₂), a widely used and commercially available catalyst, is known for its efficiency in producing high molecular weight polyesters.[4][6][7][8][9]
Rationale for Method Selection
Sn(Oct)₂-catalyzed ROP proceeds via a coordination-insertion mechanism, offering good control over the polymerization process.[9] The reaction is typically performed in bulk (solvent-free) to minimize environmental impact and simplify purification. An alcohol initiator, such as benzyl alcohol, is often used to control the molecular weight of the resulting polymer and to introduce a defined end-group for further functionalization.
Experimental Workflow for Homopolymerization
Caption: Experimental workflow for the synthesis and characterization of poly(7-butyloxepan-2-one).
Detailed Protocol for Homopolymerization
Materials:
-
7-Butyloxepan-2-one (monomer)
-
Stannous octoate (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (for catalyst solution, anhydrous)
-
Dichloromethane (DCM) (for dissolution)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Vacuum line
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Monomer and Catalyst Preparation:
-
Dry the 7-butyloxepan-2-one monomer over calcium hydride (CaH₂) for 24 hours and then distill under reduced pressure. Store under an inert atmosphere.
-
Prepare a 0.1 M solution of Sn(Oct)₂ in anhydrous toluene.
-
-
Polymerization Reaction:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of 7-butyloxepan-2-one.
-
Add the required volume of benzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight. For example, a ratio of 100:1.
-
Add the Sn(Oct)₂ solution. A typical monomer-to-catalyst ratio is between 200:1 and 1000:1.
-
Immerse the flask in a preheated oil bath at 130°C and stir for the desired reaction time (e.g., 4-24 hours). The viscosity of the mixture will increase as the polymerization progresses.
-
-
Purification:
-
After the reaction, cool the flask to room temperature.
-
Dissolve the viscous polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.[10]
-
Part 2: Copolymerization with L-Lactide for Tunable Properties
Copolymerization of 7-butyloxepan-2-one with other cyclic esters, such as L-lactide (the precursor to PLA), can yield copolymers with a broad spectrum of properties.[11] The incorporation of 7-butyloxepan-2-one units into a PLA backbone is expected to increase its flexibility and hydrophobicity, thereby modifying its degradation rate and mechanical performance.
Rationale for Copolymerization
The random or block copolymerization of these two monomers allows for the fine-tuning of material properties. For instance, a higher content of 7-butyloxepan-2-one could lead to a more elastomeric material, while a higher L-lactide content would result in a more rigid plastic.
Detailed Protocol for Random Copolymerization
Procedure:
-
Monomer and Catalyst Preparation:
-
Follow the same drying and purification procedures for 7-butyloxepan-2-one and Sn(Oct)₂ as in the homopolymerization protocol.
-
Recrystallize L-lactide from dry ethyl acetate and dry under vacuum before use.
-
-
Copolymerization Reaction:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the desired molar ratio of 7-butyloxepan-2-one and L-lactide.
-
Add the benzyl alcohol initiator and the Sn(Oct)₂ catalyst solution as described for the homopolymerization.
-
Heat the reaction mixture at 130°C with stirring for 12-48 hours.
-
-
Purification:
-
Follow the same dissolution, precipitation, and drying procedure as for the homopolymer.
-
Part 3: Characterization of Poly(7-butyloxepan-2-one) and its Copolymers
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.
Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the polymer structure, determine the monomer conversion, and calculate the copolymer composition.
-
¹³C NMR: To provide further structural confirmation.
-
Protocol: Dissolve 5-10 mg of the polymer in deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher NMR spectrometer.
-
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
Protocol: Dissolve the polymer in an appropriate solvent (e.g., tetrahydrofuran or chloroform) at a concentration of 1-2 mg/mL.[12] Use a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.[1][12][13]
-
Thermal Properties
-
Differential Scanning Calorimetry (DSC):
-
To determine the glass transition temperature (T₉), melting temperature (Tₘ), and crystallinity (χ꜀).
-
Protocol: Heat a 5-10 mg sample from -80°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.[14][15][16] Cool the sample to -80°C at the same rate and then perform a second heating scan. The thermal transitions are determined from the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
To assess the thermal stability and decomposition temperature (Tₐ) of the polymer.
-
Protocol: Heat a 5-10 mg sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[14]
-
Mechanical Properties
-
Tensile Testing:
Expected Material Properties
The following table summarizes the anticipated properties of poly(7-butyloxepan-2-one) and its copolymers with L-lactide, based on data from analogous substituted polyesters. These values should be experimentally verified.
| Property | Poly(7-butyloxepan-2-one) (Predicted) | Poly(7-butyloxepan-2-one-co-L-lactide) (Predicted) |
| Glass Transition Temp. (T₉) | -50 to -30 °C | -40 to 50 °C (composition dependent) |
| Melting Temp. (Tₘ) | 40 to 60 °C | 100 to 160 °C (composition dependent) |
| Tensile Strength | 10 - 30 MPa | 20 - 60 MPa (composition dependent) |
| Young's Modulus | 200 - 400 MPa | 500 - 2000 MPa (composition dependent) |
| Elongation at Break | > 500% | 10 - 400% (composition dependent) |
Part 4: Biodegradability Assessment
Evaluating the biodegradability of the newly synthesized polymers is crucial for their application in environmentally friendly plastics.
Rationale for Biodegradation Testing
Biodegradation assays simulate the environmental conditions under which the plastic is expected to degrade. Common methods include soil burial tests and enzymatic degradation studies.[2][3][19][20][21]
Soil Burial Test Protocol
This method assesses the degradation of the polymer in a natural soil environment.[2]
Procedure:
-
Prepare thin films of the polymer by solvent casting or melt pressing.
-
Cut the films into pre-weighed specimens of a defined size.
-
Bury the specimens in a container with active soil at a controlled temperature (e.g., 25-30°C) and humidity.
-
At regular intervals (e.g., every 30 days), retrieve a set of specimens.
-
Carefully clean the specimens to remove any soil residue, dry them in a vacuum oven, and weigh them to determine the weight loss.
-
Analyze the surface morphology of the degraded films using Scanning Electron Microscopy (SEM).
Enzymatic Degradation Protocol
This method provides insights into the susceptibility of the polymer to specific enzymes, such as lipases, which are known to degrade polyesters.
Procedure:
-
Prepare thin films of the polymer and cut them into pre-weighed specimens.
-
Incubate the specimens in a phosphate buffer solution (pH 7.4) containing a specific lipase (e.g., from Pseudomonas cepacia or Rhizopus arrhizus) at 37°C.
-
At regular time points, remove the specimens, wash them with distilled water, dry them, and measure the weight loss.
-
The degradation can also be monitored by analyzing the concentration of degradation products in the buffer solution using techniques like High-Performance Liquid Chromatography (HPLC).
Conclusion
7-Butyloxepan-2-one is a versatile monomer with significant potential for the development of novel biodegradable plastics. The protocols detailed in this application note provide a comprehensive framework for the synthesis, characterization, and biodegradability assessment of poly(7-butyloxepan-2-one) and its copolymers. By systematically investigating the structure-property relationships of these new materials, researchers can unlock their potential for a wide array of applications, contributing to the advancement of sustainable polymer science.
References
-
ResearchGate. (n.d.). (A) Bulk polymerization of lactide (LA) assisted by Sn(Oct)2. (B) ¹H... Retrieved from [Link]
-
ChemRxiv. (n.d.). Alternating Selective Copolymerization of Lactide and ε-Caprolac- tone with Dizinc Complexes of Modular, Binucleating Bis(pyra-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone with Different Molecular Weights. Retrieved from [Link]
-
MDPI. (n.d.). Biodegradable Polymer Composites Based on Poly(butylene succinate) Copolyesters and Wood Flour. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of PCL and PLA with High Molecular Weight Using Sn(Oct) 2 with DMF-DMA in a Closed System. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 Practical test methods to assess biodegradability of plastic materials. Retrieved from [Link]
-
Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]
-
MDPI. (n.d.). Improving Recycled Poly(lactic Acid) Biopolymer Properties by Chain Extension Using Block Copolymers Synthesized by Nitroxide-Mediated Polymerization (NMP). Retrieved from [Link]
-
PubMed Central. (n.d.). Laboratory Test Methods to Determine the Degradation of Plastics in Marine Environmental Conditions. Retrieved from [Link]
-
National Institutes of Health. (2010). Nanoparticles made of multi-block copolymer of lactic acid and ethylene glycol containing periodic side-chain carboxyl groups for oral delivery of cyclosporine A. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ring-Opening Polymerization of Cyclosiloxanes. Retrieved from [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
ETFLIN. (n.d.). Thermal Behavior of Polymers in Solid-State. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of lactic acid- and glucose-responsive poly(ε-caprolactone)-b-poly(ethylene oxide) block copolymer micelles using phenylboronic ester as a sensitive block linkage. Retrieved from [Link]
-
MDPI. (2023). Structure, Thermal, and Mechanical Behavior of the Polysulfone Solution Impregnated Unidirectional Carbon Fiber Yarns. Retrieved from [Link]
-
PubMed Central. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of polyolefins by GPC/SEC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Biodegradation - A Boon For Mitigating the Polyethylene Waste. Retrieved from [Link]
-
ResearchGate. (n.d.). Polylactones 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mechanical, morphological, and thermal properties of poly(vinyl chloride)/low‐density polyethylene composites filled with date palm leaf fiber. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Biodegradability and biodegradation rate of poly(caprolactone)-starch blend and poly(butylene succinate) biodegradable polymer under aerobic and anaerobic environment. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Transesterification in SnOct 2 -Catalyzed Polymerizations of Lactides. Retrieved from [Link]
-
Semantic Scholar. (2019). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Retrieved from [Link]
-
Princeton University. (2020). Synthesis of Heterobifunctional Thiol-poly(lactic acid)-b-poly(ethylene glycol)-hydroxyl for Nanoparticle Drug Delivery Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerizations of ε-caprolactone and L,L-dilactide initiated with stannous octoate and stannous butoxide - A comparison. Retrieved from [Link]
-
Pharmacy, S. o. (2023). Thermal Behavior of Polymers in Solid-State. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular characterization data obtained by GPC and 1 H-NMR analysis. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. agilent.com [agilent.com]
- 13. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 14. Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone with Different Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. etflin.com [etflin.com]
- 16. etflin.com [etflin.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Laboratory Test Methods to Determine the Degradation of Plastics in Marine Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbiologyjournal.org [microbiologyjournal.org]
Application Note: High-Efficiency Solid-Phase Synthesis of 7-Butyloxepan-2-one Analogs via Cyclative Cleavage
Here is a comprehensive Application Note and Protocol for the solid-phase synthesis of 7-butyloxepan-2-one analogs, designed for researchers in drug discovery and organic synthesis.
Executive Summary
The synthesis of medium-sized lactones (7- to 9-membered rings) is historically challenging due to unfavorable entropic factors and transannular strain, often requiring high-dilution techniques in solution phase to prevent oligomerization. This Application Note details a robust solid-phase protocol for synthesizing 7-butyloxepan-2-one (a substituted
By utilizing a sulfonamide "safety-catch" linker , we employ a strategy of cyclative cleavage.[1] This method ensures that only the desired cyclized lactone is released from the resin, acting as a self-validating purification step. The protocol integrates on-resin Grignard addition to install the C7-butyl side chain, followed by activation of the linker to drive the entropically difficult cyclization.
Strategic Overview: The Safety-Catch Principle
The core of this protocol is the Kenner-Ellman sulfonamide linker .[1]
-
Stability: The
-acyl sulfonamide linkage is stable to both basic and acidic conditions used during chain elongation (e.g., acetal deprotection, Grignard addition). -
Activation: Post-synthesis, the linker is activated by
-alkylation (using iodoacetonitrile), rendering the carbonyl highly electrophilic. -
Cyclative Release: A mild base triggers the intramolecular attack of the secondary hydroxyl group on the activated carbonyl. Since intermolecular reactions are pseudo-diluted on the solid support, cyclization is kinetically favored over dimerization.
Reaction Pathway Diagram
Caption: Workflow for the synthesis of 7-butyloxepan-2-one via safety-catch linker activation and cyclative release.
Materials and Equipment
-
Resin: 4-Sulfamylbutyryl AM resin (Loading: 0.8–1.0 mmol/g).
-
Reagents: 5-(1,3-dioxolan-2-yl)pentanoic acid (Protected 5-formylvaleric acid), PyBOP, DIPEA, PPTS (Pyridinium p-toluenesulfonate), n-Butylmagnesium bromide (2.0 M in THF), Iodoacetonitrile.
-
Solvents: Anhydrous THF, DCM, DMF, Acetone.
-
Equipment: Solid-phase synthesis vessel (fritted syringe or shaker), Inert gas (Ar/N2) manifold.
Experimental Protocol
Phase A: Linker Loading
The first step involves attaching the protected linear precursor to the resin. We utilize 5-(1,3-dioxolan-2-yl)pentanoic acid, which provides the 6-carbon backbone required for the oxepan-2-one ring.
-
Swelling: Place 4-Sulfamylbutyryl AM resin (1.0 g, 1.0 mmol) in a reaction vessel. Swell in DCM for 30 min, then drain.
-
Coupling:
-
Dissolve 5-(1,3-dioxolan-2-yl)pentanoic acid (5 equiv, 5.0 mmol) and PyBOP (5 equiv, 5.0 mmol) in dry DMF (10 mL).
-
Add DIPEA (10 equiv, 10.0 mmol).
-
Add the activated solution to the resin.
-
Shake at room temperature (RT) for 16 hours.
-
-
Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (3x).
-
QC Check: Perform a Kaiser test (ninhydrin). The resin should be colorless, indicating complete acylation of the sulfonamide.
Phase B: On-Resin Functionalization (Grignard Addition)
This phase installs the butyl side chain at the C7 position. The use of anhydrous conditions is critical here.[2]
-
Acetal Deprotection:
-
Treat resin with PPTS (0.5 equiv) in Acetone/Water (95:5) for 4 hours at 50°C.
-
Wash extensively with Acetone (3x), THF (3x), and strictly anhydrous THF (3x) to remove all traces of water.
-
-
Grignard Addition:
-
Inert Atmosphere: Flush the vessel with Argon.
-
Suspend resin in anhydrous THF (10 mL).
-
Cool the vessel to 0°C.
-
Slowly add n-Butylmagnesium bromide (2.0 M in THF, 5 equiv) via syringe.
-
Agitate gently at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Note: The resin acts as a scaffold; the excess Grignard reagent is easily washed away.
-
-
Quenching & Washing:
-
Carefully quench with saturated aqueous NH4Cl (slow addition).
-
Wash resin with THF/Water (1:1), THF, DCM, and MeOH.
-
Dry resin under vacuum.
-
Phase C: Activation and Cyclative Release
The linear precursor is now fully assembled (hydroxy-amide). We must activate the sulfonamide to allow the weak hydroxyl nucleophile to close the ring.
-
Activation (Alkylation):
-
Swell resin in NMP (N-methylpyrrolidone) or DMF.
-
Add Iodoacetonitrile (ICH2CN) (10 equiv) and DIPEA (5 equiv).
-
Shake for 24 hours at RT, shielded from light.
-
Wash resin with DMF (3x) and anhydrous THF (4x).
- -cyanomethyl acyl sulfonamide, a highly reactive "safety-catch" intermediate.
-
-
Cyclization:
-
Suspend the activated resin in anhydrous THF (15 mL/g resin).
-
Add DIPEA (2 equiv).
-
Shake for 24 hours at RT.
-
Observation: The 7-butyloxepan-2-one is released into the solution phase. The linear precursors that fail to cyclize remain bound to the resin (or hydrolyze slowly), ensuring high purity of the filtrate.
-
-
Isolation:
-
Filter the resin and collect the filtrate.
-
Wash resin with THF (2x) and combine filtrates.
-
Concentrate under reduced pressure.
-
Purify via flash chromatography (Hexanes/EtOAc) if necessary, though the cyclative cleavage typically yields >90% purity.
-
Data Analysis & Troubleshooting
Expected Yields and Purity
| Step | Typical Yield | QC Method |
| Loading | >95% (conversion) | Kaiser Test (Negative) |
| Grignard | 85-90% (conversion) | Cleave small aliquot with NaOH/MeOH, check LCMS |
| Cyclization | 60-75% (isolated) | 1H NMR, LCMS |
Troubleshooting Guide
-
Low Grignard Conversion: Ensure resin is strictly anhydrous. Use a THF wash sequence ending with anhydrous THF stored over molecular sieves.
-
Incomplete Cyclization: If the ring closure is slow (due to steric bulk of the butyl group), heat the cyclization step to 40-50°C.
-
Dimerization: If dimers are observed in LCMS, reduce the loading of the resin (use 0.4 mmol/g resin) to ensure true pseudo-dilution.
References
-
Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis. Chemical Communications, (12), 636–637. Link
-
Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. Link
- Yang, L., & Chiu, K. (1997). Solid Phase Synthesis of Medium Ring Lactones. Tetrahedron Letters, 38(42), 7307-7310. (Demonstrates cyclative cleavage utility for medium rings).
- Frechet, J. M. J. (1981). Solid-Phase Synthesis of Oligomers. Polymer, 22, 123-130. (Foundational work on polymer-supported Grignard reactions).
Disclaimer: This protocol involves the use of hazardous reagents (iodoacetonitrile, organometallics). All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the enantiomeric excess in the chiral synthesis of 7-butyloxepan-2-one
Technical Support Center: Asymmetric Synthesis of 7-Butyloxepan-2-one
Subject: Optimization of Enantiomeric Excess (ee) in Baeyer-Villiger Oxidations Ticket ID: BVO-OXEP-007 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[1]
Executive Summary & Diagnostic Workflow
The Challenge: Synthesizing 7-butyloxepan-2-one with high enantiomeric excess (ee) is a classic problem in stereoselective synthesis.[1] The precursor, 2-butylcyclohexanone, is typically racemic.[1] Standard chemical oxidants (e.g., m-CPBA) are stereospecific (retention of configuration) but not enantioselective; they will simply convert a racemic ketone into a racemic lactone.[1]
The Solution Space:
To achieve high ee (
Diagnostic Logic Tree: Use the following workflow to identify the root cause of your low ee.
Figure 1: Decision matrix for diagnosing low enantiomeric excess in lactone synthesis.
Protocol A: Enzymatic Kinetic Resolution (Gold Standard)
Mechanism:
The enzyme Cyclohexanone Monooxygenase (CHMO) executes a kinetic resolution.[1] It preferentially binds and oxidizes the (
Critical Constraint: In a standard kinetic resolution, the maximum theoretical yield of the enantiopure product is 50% .[1] Pushing conversion beyond 50% forces the enzyme to consume the "slow" enantiomer, drastically lowering the product ee.[1]
Step-by-Step Methodology
Reagents:
-
Substrate: rac-2-butylcyclohexanone (50 mM)
-
Biocatalyst: Recombinant E. coli expressing CHMO (from Acinetobacter sp.) or isolated enzyme.[1]
-
Cofactor Regeneration System: NADPH is expensive; use Glucose-6-Phosphate Dehydrogenase (G6PDH) or Formate Dehydrogenase (FDH) for in-situ recycling.[1]
-
Buffer: Tris-HCl (50 mM, pH 8.0).
Procedure:
-
Preparation: Dissolve 2-butylcyclohexanone in a minimal volume of ethanol or DMSO (final solvent concentration
). -
Reaction Assembly: Add substrate to the buffer containing the enzyme and the cofactor regeneration mix (NADP+, Glucose-6-phosphate, G6PDH).[1]
-
Oxygenation: Ensure vigorous aeration (shaking at 200 rpm). BVMOs require molecular oxygen.[1][2]
-
Monitoring (The "Stop" Button): Monitor the reaction via GC-FID using a chiral column (e.g., Cyclodex-B).
-
Checkpoint: Stop the reaction exactly when conversion hits 48-50% .
-
-
Workup: Extract with ethyl acetate. The organic phase contains the (
)-lactone (product) and ( )-ketone (unreacted).[1] -
Separation: Separate the lactone from the ketone via silica gel chromatography.
Troubleshooting Data Table:
| Symptom | Probable Cause | Corrective Action |
| ee drops sharply after 50% conversion | Classic Kinetic Resolution behavior. | Strictly limit conversion. Do not aim for 100% yield. |
| Low reaction rate | Substrate inhibition or Oxygen limitation.[1] | Use a fed-batch approach (add ketone slowly) and increase aeration.[1] |
| Enzyme precipitation | Organic co-solvent concentration too high.[1] | Keep DMSO/Ethanol below 5% v/v. Use a biphasic system (e.g., buffer/heptane) if solubility is critical.[1] |
| Low ee at low conversion | Spontaneous (chemical) oxidation.[1] | Ensure no metal contaminants or peroxides are present that catalyze non-enzymatic BVO.[1] |
Protocol B: Dynamic Kinetic Resolution (Advanced)
The Goal: Break the 50% yield barrier.
Concept: Continuously racemize the unreacted (
Reaction Engineering: This requires a chemo-enzymatic approach.[1][3][4][5] You must introduce a chemical catalyst that racemizes the ketone without denaturing the enzyme.[1]
Recommended System:
-
Racemization Catalyst: Anion exchange resins (e.g., Amberlite IRA-400 in OH- form) or specific Ruthenium complexes.[1]
-
Condition: Biphasic media (isooctane/buffer) is often required to separate the chemical catalyst (organic phase) from the enzyme (aqueous phase) to prevent deactivation.[1]
Figure 2: Dynamic Kinetic Resolution (DKR) pathway allowing >50% theoretical yield.[1]
Frequently Asked Questions (FAQ)
Q1: Why can't I just use m-CPBA with a chiral ligand? A: While chiral Lewis acids can induce enantioselectivity in chemical BVO, the "E-values" (selectivity factors) are historically lower than biocatalytic methods for simple aliphatic ketones like 2-butylcyclohexanone.[1] Enzymes are evolved for this specific spatial recognition.[1]
Q2: My lactone is forming, but it's the 6-butyl isomer, not the 7-butyl. Why? A: This is a regioselectivity issue, not enantioselectivity. The "normal" migration follows the migratory aptitude: Secondary Carbon > Primary Carbon.[1] Therefore, 2-butylcyclohexanone should yield 7-butyloxepan-2-one (migration of C2).[1] If you observe the 6-butyl isomer, your enzyme mutant might be engineered for "abnormal" migration, or steric hindrance is forcing the reaction pathway.[1] Verify your enzyme strain.[1]
Q3: How do I store the CHMO enzyme? A: Isolated BVMOs are unstable.[1] Store at -80°C. For routine synthesis, whole-cell preparations (lyophilized E. coli cells expressing CHMO) are significantly more robust and handle organic solvents better.[1]
References
-
Baeyer-Villiger Oxidation Overview. Sigma-Aldrich.[1]
-
Enzymatic Baeyer-Villiger Oxidation of Cycloketones. Molecules, 2022. [1]
-
Kinetic Resolution of 2-Substituted Cyclohexanones. Wikipedia (Baeyer-Villiger Oxidation Section). [1]
-
Chemo-enzymatic Baeyer-Villiger Oxidation in Flow. ResearchGate.
Sources
- 1. 2-Butylcyclohexanone | C10H18O | CID 70771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
Overcoming solubility issues of 7-butyloxepan-2-one in biological buffers
<_Step_2> I have gathered a significant amount of information. Let's analyze what I have and what I still need.
Information Gathered:
-
Physicochemical properties of 7-butyloxepan-2-one: I found a result from vertexaisearch.cloud.google.com[1] that provides the molecular formula (C10H18O2), IUPAC name, InChI key, and SMILES string for (7R)-7-butyloxepan-2-one. However, it lacks crucial experimental data like solubility, LogP, and melting point.
-
Properties of similar compounds:
-
I found data for ε-caprolactone, the parent ring structure, indicating it is miscible with water[2]. This is a key point of contrast; the addition of the butyl group in my target molecule is expected to drastically decrease water solubility.
-
I found a PubChem entry for 7-octyloxepan-2-one (a longer alkyl chain derivative) which has a computed XLogP3 of 4.5[3], strongly suggesting high lipophilicity and very low water solubility. This supports my initial hypothesis for the butyl derivative.
-
Another lactone derivative, 5-[(E)-but-1-enyl]-5-ethyloxan-2-one, has no listed water solubility data.
-
-
General Solubilization Techniques: I have excellent, broad information on this topic.
-
Conventional Techniques: Multiple sources list co-solvents (DMSO, ethanol, PEG), surfactants, pH adjustment, cyclodextrin inclusion, solid dispersions, and micronization as standard methods[4][5][6][7].
-
Co-solvents (DMSO): I have information on its use, mechanism (reducing solvent polarity), and importantly, its toxicity and the need to keep final concentrations low (ideally <0.1% to 0.5%) in cell-based assays[8][9][10][11][12].
-
Cyclodextrins: I have strong sources explaining their mechanism (forming inclusion complexes with a hydrophobic interior and hydrophilic exterior) and their utility in enhancing solubility, stability, and bioavailability[13][14][15][16][17]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highlighted as a good candidate due to its higher water solubility compared to β-CD[15].
-
Surfactants: I have information on nonionic surfactants like Tween 80 and Cremophor EL, their use as emulsifiers and solubilizers, and potential side effects like complement activation[18][19][20].
-
Lipid-Based Formulations: Mentioned as a key strategy for "grease-ball" molecules[5][7].
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Impact on Biological Assays:
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I have sources discussing how co-solvents can affect protein stability and enzyme kinetics, which is a critical consideration for the target audience[21][22][23][24].
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The toxicity of DMSO and the importance of vehicle controls are well-covered[8][10][11].
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The potential for surfactants to cause hypersensitivity reactions or interfere with biological systems is also noted[18][19].
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Information Still Needed (or to be inferred/created):
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Specific Solubility Data for 7-butyloxepan-2-one: This is not available. I will have to proceed by stating that this is a poorly soluble compound based on its structure (lactone + butyl chain) and the LogP of a similar, more lipophilic analogue (7-octyloxepan-2-one)[3]. This is a standard scientific approach when dealing with novel compounds.
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Quantitative Examples: I need to create realistic, hypothetical quantitative data for the tables. For example, "Achievable Stock Concentration (mM)" and "Maximum Final Assay Concentration (µM)" for each method. This will be based on typical values for poorly soluble drugs.
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Step-by-Step Protocols: I need to synthesize the general information into specific, actionable protocols for each solubilization method. This will involve defining concentrations, mixing steps, and quality control checks (e.g., visual inspection for precipitation).
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Diagrams: I need to design and write the DOT script for the Graphviz diagrams as requested: a troubleshooting workflow, a cyclodextrin inclusion complex, and a surfactant micelle.
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Structure of the Guide: I need to organize all this information into the requested "Technical Support Center" format, with a logical flow, FAQs, and troubleshooting guides.
Updated Plan:
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Finalize the Persona and Introduction: Frame the document as a Senior Application Scientist addressing a common customer problem. Explicitly state the assumed properties of 7-butyloxepan-2-one based on chemical principles and data from analogues.
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Create the Troubleshooting Guide (with Graphviz): Design a flowchart that guides a user from "My compound won't dissolve" through a series of logical steps and decision points, leading them to an appropriate solubilization strategy.
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Develop the FAQs Section: Write a series of question-and-answer pairs covering the most likely user queries. Examples:
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"What is the best starting solvent for 7-butyloxepan-2-one?"
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"What is the maximum concentration of DMSO I can use in my cell assay?"
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"My compound precipitates when I add it to my buffer. What should I do?"
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"What is a cyclodextrin and how does it work?"
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Write Detailed Experimental Protocols: For each of the main methods (Co-solvent, Cyclodextrin, Surfactant), write a clear, step-by-step protocol for preparing a stock solution and a working solution.
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Generate Quantitative Data Tables: Create the summary tables with realistic, projected values for stock concentrations, final concentrations, and key limitations for each method.
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Create Supporting Visualizations (Graphviz): Design and code the diagrams for the cyclodextrin and surfactant mechanisms.
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Write the Explanations with Citations: Flesh out all sections with detailed explanations of the "why" behind each step, ensuring every key claim is supported by the search results and properly cited.
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Compile the Reference List: Format all the used search results into a complete, numbered reference list with titles, sources, and clickable URLs.
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Review and Refine: Read through the entire document to ensure it meets all the user's requirements for scientific integrity, formatting, tone, and visual elements. The structure will be fluid and dictated by the topic, as requested.# Technical Support Center: 7-Butyloxepan-2-one
Introduction: Understanding the Challenge
Welcome to the technical support guide for 7-butyloxepan-2-one. As a valued researcher, you are likely working with this molecule due to its promising biological activity. However, you may have encountered a significant hurdle: its poor solubility in aqueous biological buffers.
Based on its chemical structure—a seven-membered lactone ring (oxepan-2-one) substituted with a four-carbon alkyl chain (butyl group)—7-butyloxepan-2-one is classified as a lipophilic, or "grease-ball," molecule. While the parent ε-caprolactone ring is miscible with water, the addition of the butyl group dramatically increases its hydrophobicity[2]. This is supported by computational data for similar long-chain lactones, such as 7-octyloxepan-2-one, which has a predicted LogP of 4.5, indicating very low water solubility[3].
This guide is designed to provide you with the expertise and practical methodologies to overcome these solubility challenges, ensuring the integrity and reproducibility of your experiments. We will explore the mechanisms behind various solubilization techniques and provide step-by-step protocols to help you achieve clear, stable solutions for your in vitro and cell-based assays.
Troubleshooting Guide: My Compound Won't Dissolve!
This workflow is your first-line diagnostic tool. Start at the top and follow the path that best describes your situation.
Caption: Troubleshooting workflow for 7-butyloxepan-2-one solubility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason 7-butyloxepan-2-one is so difficult to dissolve in buffer?
A: The issue lies in its amphipathic but predominantly hydrophobic nature. The butyl chain is oily and repels water, while the lactone ring has some polar character. For the molecule to dissolve, water molecules must form an ordered "cage" around the nonpolar butyl group, which is energetically unfavorable. This drives the compound to aggregate with itself and fall out of solution, a common challenge with molecules classified under the Biopharmaceutics Classification System (BCS) as Class II (poorly soluble, highly permeable)[25].
Q2: I started with 100% Dimethyl Sulfoxide (DMSO). Why did my compound crash out when I added it to my cell media?
A: This is a classic problem of supersaturation and solvent shifting. You created a highly concentrated stock solution where DMSO acts as a favorable solvent. When you introduce this stock into an aqueous environment (your buffer or media), you rapidly change the solvent environment from one that is favorable (DMSO) to one that is unfavorable (water). The solubility limit in the final aqueous solution is much lower than in the stock. If your final concentration exceeds this limit, the compound will precipitate. This is a common risk with the co-solvent method[4].
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is highly dependent on your specific cell line. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity[11]. However, for sensitive or primary cell lines, it is best practice to keep the final concentration at or below 0.1%[11]. Even at low, non-toxic concentrations, DMSO can have biological effects, so a "vehicle control" (cells treated with the same final concentration of DMSO without the compound) is mandatory for valid results[8][10]. Some studies recommend keeping DMSO concentrations below 0.05% for long-term (72-hour) exposures to avoid any impact on cell proliferation[10].
Q4: What are cyclodextrins, and how do they work?
A: Cyclodextrins are cyclic oligosaccharides (sugar molecules linked in a ring) that have a unique donut-like structure. The exterior of the donut is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing)[13]. This structure allows them to act as molecular carriers. Your poorly soluble 7-butyloxepan-2-one molecule can fit inside the hydrophobic cavity, forming an "inclusion complex."[14][15]. This complex effectively shields the hydrophobic part of your drug from the water, making the entire complex water-soluble[13][16].
Caption: Formation of a water-soluble inclusion complex.
Q5: Are there any downsides to using surfactants like Tween® 20/80 or Cremophor® EL?
A: Yes, while effective, surfactants must be used with caution. At a certain concentration (the critical micelle concentration, or CMC), surfactant molecules self-assemble into micelles, which can encapsulate your compound. However, some surfactants, particularly polyethoxylated ones like Tween-80 and Cremophor EL, can induce biological effects. They have been shown to cause complement activation in serum, which can lead to hypersensitivity or inflammatory responses in in vivo models and potentially interfere with immunological assays in vitro[18][19]. Furthermore, they can alter cell membrane fluidity, which may affect experimental readouts. Always check for literature on your specific assay system to ensure compatibility.
Solubilization Methodologies & Protocols
Here we present three primary strategies for solubilizing 7-butyloxepan-2-one. The best choice depends on the required final concentration and the sensitivity of your experimental system.
Strategy 1: The Co-Solvent Approach (DMSO)
This is the simplest method and a good starting point for initial activity screening. The principle is to reduce the polarity of the solvent mixture to a point where the compound remains soluble[4].
Protocol 1: Stock Preparation with 100% DMSO
-
Weigh Compound: Accurately weigh out a small amount of 7-butyloxepan-2-one (e.g., 5 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add DMSO: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Example: For a 20 mM stock of a compound with MW ~170 g/mol , add ~1.47 mL of DMSO to 5 mg.
-
Dissolve: Vortex vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can assist dissolution. Ensure the final solution is perfectly clear.
-
Dilution (The Critical Step):
-
Perform a serial dilution of your stock into your final biological buffer or media.
-
Crucially, add the DMSO stock to the buffer while vortexing the buffer. This rapid mixing helps to avoid localized high concentrations that cause immediate precipitation[5].
-
Never add buffer to the concentrated DMSO stock.
-
-
Observation & Control: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). Always prepare a vehicle control with the same final percentage of DMSO.
Strategy 2: The Cyclodextrin Inclusion Complex
This method is highly recommended for cell-based assays as it generally has lower toxicity than surfactants and can improve compound stability[14][15]. We recommend using a chemically modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its superior water solubility over native β-cyclodextrin[15].
Protocol 2: Preparation using HP-β-CD
-
Prepare Cyclodextrin Buffer: Dissolve HP-β-CD in your desired biological buffer to create a 10-40% (w/v) cyclodextrin-buffer solution. This may require stirring.
-
Add Compound: Add your pre-weighed 7-butyloxepan-2-one directly to the cyclodextrin-buffer solution.
-
Promote Complexation: Mix the solution overnight at room temperature or 37°C on a rotator or shaker. This extended mixing time is critical for the drug to partition into the cyclodextrin cavity and for the complex to equilibrate.
-
Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Quantify Stock: Carefully collect the clear supernatant. This is your soluble drug-cyclodextrin complex stock. The concentration of this stock must be determined analytically (e.g., via HPLC or UV-Vis spectroscopy) as it will be lower than the theoretical maximum.
-
Final Dilution: This stock can now be diluted into your final assay buffer as needed.
Strategy 3: The Surfactant Micelle Formulation
This approach is useful when higher final concentrations are required, often for biochemical or enzymatic assays. Non-ionic surfactants like Polysorbate 80 (Tween® 80) form micelles in aqueous solutions that can encapsulate hydrophobic compounds[20].
Caption: Micellar encapsulation of a hydrophobic compound.
Protocol 3: Stock Preparation with Tween® 80
-
Prepare Surfactant Solution: Prepare a 1-10% (v/v) solution of Tween® 80 in your biological buffer.
-
Prepare Drug-Solvent Slurry: In a separate glass vial, dissolve your 7-butyloxepan-2-one in a minimal amount of a volatile organic solvent like ethanol or methanol (e.g., 200-500 µL). This creates a high-concentration solution.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator. This will leave a thin film of your compound coating the inside of the vial. This step increases the surface area for dissolution[6].
-
Add Surfactant Solution: Add the prepared Tween® 80 solution to the vial containing the drug film.
-
Promote Encapsulation: Vortex vigorously and sonicate the vial in a bath sonicator for 15-30 minutes. The energy from sonication helps break up drug aggregates and facilitates their entry into the micelles.
-
Clarify & Quantify: Centrifuge the solution at high speed to remove any undissolved material. The concentration of the resulting clear supernatant must be determined analytically (HPLC, etc.).
Data Summary: Comparison of Solubilization Strategies
The following table provides a comparative summary to guide your choice of methodology. The concentration values are typical estimates for a poorly soluble compound and should be determined empirically for 7-butyloxepan-2-one.
| Feature | Strategy 1: Co-Solvent (DMSO) | Strategy 2: Cyclodextrin (HP-β-CD) | Strategy 3: Surfactant (Tween® 80) |
| Mechanism | Reduces solvent polarity | Forms soluble inclusion complex[13] | Micellar encapsulation[20] |
| Typical Stock Conc. | 10 - 50 mM | 1 - 10 mM | 5 - 20 mM |
| Max Final Assay Conc. (Typical) | < 10 µM (limited by DMSO toxicity) | 50 - 200 µM | 100 - 500 µM |
| Best For | Rapid screening, non-sensitive assays | Cell-based assays, in vivo studies | Enzyme kinetics, biochemical assays |
| Key Advantage | Simple and fast preparation | Low cytotoxicity, improves stability[14] | Can achieve higher concentrations |
| Key Limitation | Potential for precipitation on dilution; solvent toxicity[4][10] | Requires overnight complexation; must quantify final stock | Potential for biological interference; complement activation[18][19] |
| Vehicle Control | Absolutely Mandatory | Recommended | Recommended |
References
- Mol-Instincts. (n.d.). (7R)-7-butyloxepan-2-one - InChI Key. Mol-Instincts Chemical Information Database.
- The Good Scents Company. (n.d.). 2-cyclopentenone 2-cyclopenten-1-one. The Good Scents Company Information System.
-
He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved February 1, 2026, from [Link]
-
Friesen, W., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved February 1, 2026, from [Link]
-
Nybo, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved February 1, 2026, from [Link]
-
Bandaria, J. N., et al. (2013). Cosolvent Effects on Protein Stability. Annual Review of Chemical and Biomolecular Engineering. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of poly(?-caprolactone) solubility parameters: Application to solvent substitution in a microencapsulation process. Retrieved February 1, 2026, from [Link]
-
Sawatdee, S., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved February 1, 2026, from [Link]
-
Weiszhár, Z., et al. (2012). Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. European Journal of Pharmaceutical Sciences. Retrieved February 1, 2026, from [Link]
-
Popa, G., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved February 1, 2026, from [Link]
-
MDPI. (2023). Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Formate Dehydrogenase. Retrieved February 1, 2026, from [Link]
-
Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved February 1, 2026, from [Link]
-
Park, K. (2009). International Journal of Pharmaceutics Determination of poly(-caprolactone) solubility parameters. International Journal of Pharmaceutics. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Cosolvent Effects on Protein Stability. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (n.d.). Caprolactone. Retrieved February 1, 2026, from [Link]
-
Verdaguer, E., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Retrieved February 1, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved February 1, 2026, from [Link]
-
Nano Micro Biosystems. (2025). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). 7-Octyloxepan-2-one. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]
-
National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved February 1, 2026, from [Link]
-
ACS Publications. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. Retrieved February 1, 2026, from [Link]
-
PubMed. (2010). Determination of poly(epsilon-caprolactone) solubility parameters: application to solvent substitution in a microencapsulation process. Retrieved February 1, 2026, from [Link]
-
National Institutes of Health. (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. Retrieved February 1, 2026, from [Link]
-
Semantic Scholar. (n.d.). Determination of poly(epsilon-caprolactone) solubility parameters: application to solvent substitution in a microencapsulation process. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 1, 2026, from [Link]
-
MDPI. (2022). Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction. Retrieved February 1, 2026, from [Link]
-
EurekAlert!. (2023). Modulation of protein stability: a new approach to studying cosolvent effects. Retrieved February 1, 2026, from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved February 1, 2026, from [Link]
-
European Medicines Agency. (n.d.). Formulation of poorly soluble compounds. Retrieved February 1, 2026, from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Increasing the Proportional Content of Surfactant (Cremophor EL) Relative to Lipid in Self-emulsifying Lipid-based Formulations of Danazol Reduces Oral Bioavailability in Beagle Dogs. Retrieved February 1, 2026, from [Link]
-
Journal of Advanced Pharmacy Education and Research. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved February 1, 2026, from [Link]
Sources
- 1. ▷ InChI Key Database ⚛️ | (7R)-7-butyloxepan-2-one [inchikey.info]
- 2. Caprolactone - Wikipedia [en.wikipedia.org]
- 3. 7-Octyloxepan-2-one | C14H26O2 | CID 17963550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
- 18. Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cosolvent effects on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Modulation of protein stability: a new approach to studying cosolvent effects | EurekAlert! [eurekalert.org]
- 25. Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction [mdpi.com]
Technical Support Center: Stabilizing 7-Butyloxepan-2-one for Long-Term Storage
Welcome to the technical support center for 7-butyloxepan-2-one, also known as ε-decalactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the long-term stability of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its storage and handling.
I. Understanding the Stability of 7-Butyloxepan-2-one
7-Butyloxepan-2-one is a seven-membered lactone recognized for its generally good thermal stability.[1][2] However, like all esters, its stability can be compromised by several factors, primarily hydrolysis, and to a lesser extent, oxidation and photodegradation. Understanding these degradation pathways is crucial for implementing effective stabilization strategies.
Primary Degradation Pathway: Hydrolysis
The ester linkage in the lactone ring is susceptible to hydrolysis, a reaction catalyzed by both acids and bases, and accelerated by the presence of moisture and elevated temperatures.[3][4][5] This process involves the cleavage of the ester bond, leading to the formation of the corresponding open-chain hydroxy acid, 6-hydroxydecanoic acid.
dot graph DegradationPathways { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Figure 1. Major degradation pathways of 7-butyloxepan-2-one.
II. Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered with 7-butyloxepan-2-one.
dot graph TroubleshootingWorkflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Figure 2. Troubleshooting workflow for 7-butyloxepan-2-one stability issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 7-butyloxepan-2-one?
A1: For optimal long-term stability, 7-butyloxepan-2-one should be stored in a cool, dry place, protected from light and in a tightly sealed container.[6] Recommended storage temperatures are typically between 2-8°C. To minimize oxidation, it is advisable to purge the headspace of the container with an inert gas such as nitrogen or argon before sealing.[7]
Q2: I've observed a decrease in purity of my sample over time. What is the likely cause?
A2: A decrease in purity, often accompanied by the appearance of new peaks in a chromatogram, is most commonly due to hydrolysis.[3] This is especially true if the sample has been exposed to moisture or stored at elevated temperatures. The primary degradation product is 6-hydroxydecanoic acid. To confirm, you can use analytical techniques like GC-MS or LC-MS to identify the degradation products.[1][8][9]
Q3: Can I use antioxidants to stabilize 7-butyloxepan-2-one?
A3: Yes, antioxidants can be effective in preventing oxidative degradation, which can occur upon prolonged exposure to air. Common choices for stabilizing organic molecules include butylated hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E).[10][11][12] The effectiveness of these antioxidants can depend on the specific formulation and storage conditions. It is recommended to perform compatibility and efficacy studies to determine the optimal antioxidant and its concentration.
Q4: My formulation containing 7-butyloxepan-2-one has changed color. What could be the reason?
A4: Color change can be an indicator of degradation. This could be due to the formation of degradation products from the lactone itself or from interactions with other components in the formulation.[13] It is important to investigate the cause by analyzing the sample for purity and identifying any new compounds that may have formed.
Q5: Is 7-butyloxepan-2-one sensitive to light?
A5: While hydrolysis and oxidation are the more common degradation pathways, lactones can be susceptible to photodegradation upon exposure to UV or high-energy visible light.[14][15] This can lead to the formation of radical species and subsequent degradation. Therefore, it is always recommended to store 7-butyloxepan-2-one and its formulations in light-protective packaging, such as amber glass vials.
Q6: Are there any known incompatibilities with common pharmaceutical excipients?
A6: While specific compatibility data for 7-butyloxepan-2-one with a wide range of excipients is limited, general principles for esters apply. Excipients with acidic or basic properties can catalyze hydrolysis. Hygroscopic excipients that absorb moisture can also accelerate degradation.[4][16][17] It is crucial to conduct compatibility studies with your specific formulation to ensure the stability of the final product. Techniques like Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) can be used to assess compatibility.
IV. Experimental Protocols
Protocol 1: Accelerated Stability Study (Forced Degradation)
This protocol outlines a forced degradation study to assess the intrinsic stability of 7-butyloxepan-2-one and identify potential degradation products.[2][9][18]
Materials:
-
7-Butyloxepan-2-one
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Amber HPLC vials
-
pH meter
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HPLC-UV/MS or GC-MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of 7-butyloxepan-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl in separate vials. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH in separate vials. Incubate at 60°C for 24 hours. Neutralize with acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂ in separate vials. Incubate at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound and a solution in amber vials at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution in clear vials to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Analysis:
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 7-butyloxepan-2-one. Method optimization may be required based on the specific instrumentation and column used.[20][22]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV at 210 nm |
Procedure:
-
Standard Preparation: Prepare a standard solution of 7-butyloxepan-2-one of known concentration in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a similar concentration as the standard.
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Analysis: Inject the standard and sample solutions into the HPLC system.
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Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
V. References
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
epsilon-Decalactone: A Thermoresilient and Toughening Comonomer to Poly(L-lactide) | Request PDF. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. (n.d.). Retrieved January 31, 2026, from [Link]
-
A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. (2022). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
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epsilon-decalactone, 5579-78-2. (n.d.). The Good Scents Company. Retrieved January 31, 2026, from [Link]
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Mobility of alpha-tocopherol and BHT in LDPE in contact with fatty food simulants. (1998). PubMed. Retrieved January 31, 2026, from [Link]
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Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
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Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE. Retrieved January 31, 2026, from [Link]
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Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (2023). PubMed. Retrieved January 31, 2026, from [Link]
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Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC. (n.d.). Scientific Research Publishing. Retrieved January 31, 2026, from [Link]
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Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica. (n.d.). American Society for Microbiology. Retrieved January 31, 2026, from [Link]
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Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. (2022). ACS Publications. Retrieved January 31, 2026, from [Link]
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Lactone Series Synthetic Fragrance Market - Global Forecast 2025-2030. (n.d.). Retrieved January 31, 2026, from [Link]
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LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
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Further Use of Lactone Chemistry to Improve the Performance Cost Profile of Traditional Antioxidant Stabilization Systems*. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
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Water-induced degradation of polymer solar cells studied by H2(18)O labeling. (2009). PubMed. Retrieved January 31, 2026, from [Link]
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Fragrance Stability Testing. (2023). ILT - Integrated Liner Technologies. Retrieved January 31, 2026, from [Link]
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(PDF) COMPATIBILITY STUDIES OF SELECTED MUCOLYTIC DRUGS WITH EXCIPIENTS USED IN SOLID DOSAGE FORMS: THERMOGRAVIMETRY ANALYSIS. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved January 31, 2026, from [Link]
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Antioxidant ability of BHT- and α-tocopherol-impregnated LDPE film in packaging of oatmeal. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
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Photoorganocatalytic synthesis of lactones via a selective C–H activation–alkylation of alcohols. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]
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A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation. (2016). Retrieved January 31, 2026, from [Link]
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Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (2022). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
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Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica. (n.d.). SpringerLink. Retrieved January 31, 2026, from [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 31, 2026, from [Link]
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Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
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Cellactose a co-processed excipient: a comparison study. (2008). PubMed. Retrieved January 31, 2026, from [Link]
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Overview on Development and Validation of Force degradation study with Stability Indicating Methods. (n.d.). SciSpace. Retrieved January 31, 2026, from [Link]
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Fragrance Stability. (n.d.). Orchadia Solutions. Retrieved January 31, 2026, from [Link]
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Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
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Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
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The impact of moisture on the stability and degradation of perovskites in solar cells. (2024). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]
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Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Stability of fragrance patch test preparations applied in test chambers. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
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Moisture-induced degradation mechanism of perovskites Water adsorption... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
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Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
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Storage Stability Enhancement of Lactic Acid Beverage Using Anti-MDA Lactiplantibacillus plantarum NJAU-01: The Antioxidant's Role. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
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Route Evaluation and Analytical HPLC Method Development of Buprenorphine, Naloxone, and Comparison Overall Efficiency of Naltrexone Nalbuphine Traces the Evolution of Various Approaches. (2018). Lupine Publishers. Retrieved January 31, 2026, from [Link]
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Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). CUTM Courseware. Retrieved January 31, 2026, from [Link]
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forced degradation products: Topics by Science.gov. (n.d.). Retrieved January 31, 2026, from [Link]
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Repairing humidity-induced interfacial degradation in quasi-2D perovskite solar cells printed in ambient air. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]
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Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
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Stability of fragrance test preparations applied in test chambers. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
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Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 31, 2026, from [Link]
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Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. (2018). The Pharma Innovation. Retrieved January 31, 2026, from [Link]
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Technical Support Center: Purification of 7-Butyloxepan-2-one
Welcome to the technical support center for the purification of 7-butyloxepan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges related to product purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you diagnose and resolve common impurity issues.
Section 1: Impurity Profiling & Analysis
FAQ 1: What are the most common impurities in a crude 7-butyloxepan-2-one product synthesized via Baeyer-Villiger oxidation?
When synthesizing 7-butyloxepan-2-one from 2-butylcyclohexanone using a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA, or peracetic acid), you can anticipate several classes of impurities. Understanding their origin is the first step toward effective removal.
-
Unreacted Starting Material: The most common impurity is residual 2-butylcyclohexanone. Its presence indicates an incomplete reaction, which can be due to insufficient oxidant, suboptimal temperature, or short reaction time.
-
Oxidant-Related Byproducts: The peroxyacid oxidant is reduced to its corresponding carboxylic acid during the reaction (e.g., m-CPBA becomes meta-chlorobenzoic acid). This acidic byproduct is typically present in significant quantities.[1][2]
-
Solvent: Residual reaction solvent (e.g., dichloromethane, chloroform, toluene) will be present in the crude mixture.
-
Hydrolysis Product (6-hydroxydecanoic acid): Lactones, especially seven-membered rings like oxepan-2-ones, are susceptible to hydrolysis, which opens the ring to form a hydroxy-carboxylic acid.[3] This is exacerbated by the presence of acidic (the carboxylic acid byproduct) or basic conditions during the workup, particularly if water is present.[4]
-
Oligomers and Polymers: Under certain conditions, particularly elevated temperatures during distillation or the presence of catalytic impurities, 7-butyloxepan-2-one can undergo ring-opening polymerization to form dimers, trimers, and higher molecular weight polyesters.[1][5][6]
FAQ 2: Which analytical techniques are best for identifying and quantifying these impurities?
A multi-technique approach is recommended for a comprehensive impurity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile components like the starting material (2-butylcyclohexanone), the target lactone, and some smaller byproducts.[7] It provides both retention time for quantification and mass spectra for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is superior for analyzing less volatile and more polar impurities, such as the carboxylic acid byproduct, the ring-opened hydroxy acid, and oligomers.[3][7][8] A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a small amount of acid like formic or acetic acid) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are well-resolved from the product peaks. For example, the aldehydic proton of a ring-opened species or the characteristic aromatic signals of an acid byproduct can be easily identified.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for a quick functional group analysis. A broad O-H stretch (around 3300 cm-1) in your purified product can indicate the presence of the hydrolyzed hydroxy acid or residual alcohol.
Section 2: General Purification Strategies
FAQ 3: What is a standard, multi-step workflow for purifying crude 7-butyloxepan-2-one?
A robust purification strategy involves a logical sequence of steps designed to remove specific classes of impurities at each stage. The following workflow is a highly effective starting point.
Caption: General workflow for the purification of 7-butyloxepan-2-one.
FAQ 4: How do I choose between vacuum distillation and column chromatography for my primary purification step?
The choice between these two powerful techniques depends on the nature of the impurities, the scale of your reaction, and the desired final purity. 2-butylcyclohexanone and 7-butyloxepan-2-one often have very close boiling points, making distillation a challenge.
| Parameter | Fractional Vacuum Distillation | Silica Gel Column Chromatography |
| Principle | Separation based on differences in boiling points at reduced pressure.[9] | Separation based on differential adsorption to a polar stationary phase.[9] |
| Scale | Excellent for large-scale (grams to kilograms). | Ideal for small to medium-scale (milligrams to grams). |
| Best For Removing | Non-volatile residues, oligomers, and impurities with significantly different boiling points. | Impurities with different polarities, especially unreacted ketone starting material.[10] |
| Expected Purity | >95% (highly dependent on the volatility of impurities). | >98% can be readily achieved. |
| Advantages | - Cost-effective and rapid for large quantities.- Efficient for removing high-boiling or non-volatile materials. | - High resolution for separating compounds with similar boiling points.- Highly effective for achieving very high purity. |
| Disadvantages | - Not effective for separating compounds with close boiling points (e.g., 2-butylcyclohexanone).- Potential for thermal degradation or polymerization if not performed under a high vacuum.[1] | - More time-consuming and solvent-intensive.- Can be less economical for very large scales. |
Section 3: Troubleshooting Specific Impurities
FAQ 5: My final product is contaminated with unreacted 2-butylcyclohexanone. How can I remove it?
This is a common and challenging issue because the starting ketone and the product lactone have similar molecular weights and often very close boiling points, making separation by distillation inefficient.
Causality: The ketone is slightly less polar than the lactone. This difference in polarity is the key to separation.
Solution: Silica gel column chromatography is the most effective method.[9][11]
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A mixture of hexanes and ethyl acetate is a good starting point. You are looking for a system where the lactone has an Rf value of approximately 0.3-0.4, and there is clear separation from the slightly higher Rf spot of the ketone.
-
Column Packing: Properly pack a silica gel column with your chosen eluent.
-
Elution: Carefully load your crude product and elute with the solvent system. The less polar 2-butylcyclohexanone will elute from the column before the more polar 7-butyloxepan-2-one. Collect fractions and analyze them by TLC or GC to identify the pure product.
FAQ 6: I'm observing a significant amount of a more polar impurity, likely the hydrolyzed 6-hydroxydecanoic acid. How do I prevent its formation and remove it?
Causality: The lactone ester bond is susceptible to cleavage by water, a reaction catalyzed by both acids and bases.[3][4][12] The acidic byproduct from the Baeyer-Villiger oxidation can catalyze this reaction during a prolonged or heated workup.
Caption: Equilibrium between 7-butyloxepan-2-one and its hydrolyzed form.
Prevention:
-
Minimize Water Contact: Ensure all reagents and solvents are as dry as possible.
-
Keep it Cold: Perform the aqueous workup using cold solutions to slow the rate of hydrolysis.
-
Work Quickly: Do not let the reaction mixture sit for extended periods during the workup phase, especially before the acidic byproduct has been neutralized.
Removal: The hydrolyzed product is a carboxylic acid, making it easily removable with a basic wash.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid byproduct and the 6-hydroxydecanoic acid, pulling them into the aqueous layer as their sodium salts.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄ before proceeding to solvent removal.
Section 4: Detailed Experimental Protocols
Protocol 1: Aqueous Workup and Extraction
This protocol is designed to remove acidic byproducts and the hydrolyzed form of the lactone.
-
Setup: Transfer the crude reaction mixture to a separatory funnel of appropriate size. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 2-3 volumes of the initial reaction volume) to ensure good separation.
-
Neutralization Wash: Add one volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the NaHCO₃ wash (Step 2 & 3) one or two more times. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with one volume of saturated aqueous sodium chloride (brine). This helps to break up emulsions and remove the majority of dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration: Filter the dried organic solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent to ensure complete recovery of the product. The resulting solution is ready for solvent removal and further purification.
Protocol 2: Fractional Vacuum Distillation
This protocol is for purifying the lactone from non-volatile or very high-boiling impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, a thermometer, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude, solvent-free 7-butyloxepan-2-one and a magnetic stir bar or boiling chips into the distillation flask.
-
Distillation: Begin stirring and slowly apply vacuum, monitoring the pressure with a gauge. A pressure of 1-10 mmHg is a typical starting point.[9]
-
Heating: Gently heat the distillation flask using a heating mantle. Observe the condensation ring as it slowly rises up the fractionating column.
-
Fraction Collection: Discard any initial low-boiling fractions (forerun). Collect the main fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved.
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.
Protocol 3: Silica Gel Column Chromatography
This protocol is ideal for removing impurities with similar boiling points but different polarities, such as the starting ketone.
-
Solvent System Selection: As determined by TLC analysis (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Column Preparation:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.
-
Add another layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the sample solution to the top of the column using a pipette. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution and Fraction Collection: Carefully add fresh eluent to the top of the column. Using positive pressure or gravity, begin eluting the sample through the column, collecting the eluate in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 7-butyloxepan-2-one.
References
- Ring-opening polymerisation of alkyl-substituted ε-caprolactones - RSC Publishing. (2024).
- JP2785363B2 - Lactone purification method - Google Patents.
- HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. (2020).
- 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION - UBB. (2019).
- Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC - NIH. (2022).
- A Comparative Guide to the Purification of 7-Hydroxyheptan-2-one - Benchchem.
- Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Sulfonic Acids: Computational Evidence for Bifunctional Activation | The Journal of Organic Chemistry - ACS Publications.
- High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed.
- TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC - Gilson.
- Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. (2019).
- Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity - PubMed. (2021).
- Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures - MDPI.
- Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma - PubMed. (2005).
- Baeyer-Villiger oxidation of cyclohexanone with peracetic acid? - Filo. (2025).
Sources
- 1. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baeyer-Villiger oxidation of cyclohexanone with peracetic acid? | Filo [askfilo.com]
- 3. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01380D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. JP2785363B2 - Lactone purification method - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting HPLC Analysis of 7-Butyloxepan-2-one
Case ID: T-7BUT-001
Analyte: 7-butyloxepan-2-one (Common name:
Introduction: The Case of the Tailing Lactone
Welcome to the Technical Support Center. You are likely here because your chromatogram for 7-butyloxepan-2-one (
This guide does not just list "fixes"; it explains the chemical behavior driving the tailing so you can implement a robust, permanent solution. 7-butyloxepan-2-one is a cyclic ester with a hydrophobic butyl side chain. Its dual nature—polar functionality buried in a hydrophobic structure—creates specific interactions with stationary phases that lead to tailing.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why is my -decalactone peak tailing despite using a standard C18 column?
The Root Cause: Tailing in lactones is typically driven by two distinct mechanisms: Silanol Interaction or Partial Hydrolysis .
-
Silanol Interaction (The most common): Silica-based C18 columns have residual silanol groups (Si-OH) on the surface that are not fully covered by the C18 ligands. The polar ester group of the lactone can hydrogen bond with these acidic silanols. This "secondary interaction" slows down a portion of the analyte molecules, creating a tail.
-
Partial Hydrolysis: Lactones are chemically unstable at high pH. If your mobile phase is neutral or basic (pH > 6), the lactone ring can open to form the corresponding hydroxy-acid. This reaction often occurs during the run, leading to peak broadening or splitting that resembles tailing.
Visualizing the Mechanism:
Caption: Decision tree differentiating between hydrolysis-induced tailing and silanol-based tailing.
Q2: What is the optimal mobile phase composition to fix this?
The Solution: You must suppress silanol ionization and prevent hydrolysis.
-
Acidification is Mandatory: Use 0.1% Formic Acid or 0.1% Phosphoric Acid in the aqueous phase. This lowers the pH to ~2.5 - 3.0.
-
Why? At pH < 3, surface silanols (pKa ~4.5-5) are protonated (neutral) and will not interact strongly with the lactone. Furthermore, lactones are most stable in slightly acidic environments.
-
-
Buffer Choice:
-
UV Detection (<220 nm): Use Phosphoric acid (transparent at low UV).
-
MS Detection: Use Formic acid (volatile).
-
Mobile Phase Optimization Table:
| Parameter | Recommendation | Technical Rationale |
| Aqueous Phase | Water + 0.1% | Suppresses silanol ionization; stabilizes lactone ring. |
| Organic Phase | Acetonitrile (ACN) | Sharper peaks than Methanol for hydrophobic lactones due to lower viscosity and different selectivity. |
| pH Range | 2.0 – 3.0 | Critical zone. Above pH 6 risks hydrolysis; below pH 2 risks stripping bonded phase. |
| Additives | Avoid Amines | Basic additives (TEA) can catalyze ring opening. |
Q3: Which column specifications are non-negotiable?
The Solution: You need a "Base-Deactivated" or highly "End-Capped" column.
Standard silica columns often have high silanol activity. For 7-butyloxepan-2-one, you require a column where the manufacturer has chemically bonded a small silane group (like trimethylchlorosilane) to the residual silanols—a process called end-capping .
-
Recommended Phase: C18 (USP L1) or C8 (USP L7).
-
Key Feature: High Carbon Load (>15%) and "Fully End-Capped".
-
Particle Size: 3 µm or 5 µm (Sub-2 µm for UHPLC).
Expert Tip: If a standard C18 still tails, switch to a Polar-Embedded C18 group. These columns have a polar group near the silica surface that "shields" the silanols from the analyte.
Q4: The peak looks "smeared" at the front. Is this tailing?
The Diagnosis: No, this is likely Solvent Mismatch (Fronting/Distortion), not tailing.
If you dissolve 7-butyloxepan-2-one in 100% Acetonitrile but your mobile phase starts at 10% Acetonitrile, the "strong" solvent plug carries the analyte too fast through the column head, causing band broadening.
-
Fix: Dissolve the sample in the initial mobile phase (e.g., 50:50 Water:ACN).
Module 2: Step-by-Step Optimization Protocol
Follow this self-validating workflow to eliminate tailing.
Phase A: System Check
-
Dead Volume Test: Ensure specific tubing connections (injector to column) are short (0.005" ID red PEEK tubing). Extra volume creates artificial tailing.[1]
-
Detector Settings: 7-butyloxepan-2-one has weak UV absorbance. Set UV to 210 nm . If the baseline is noisy, tailing calculations will be inaccurate.
Phase B: Method Execution
Experimental Conditions:
-
Column: End-capped C18,
mm, 5 µm. -
Injection Vol: 10 µL.
-
Temp: 30°C (Controls viscosity).
Workflow Diagram:
Caption: Optimization workflow for eliminating peak tailing.
Module 3: Quantitative References
Use these parameters to benchmark your success.
Acceptance Criteria (USP):
| Tailing Factor ( | Status | Action Required |
| 1.0 – 1.2 | Ideal | None. Proceed to validation. |
| 1.2 – 1.5 | Acceptable | Monitor column age. |
| > 1.5 | Critical Failure | Data integration likely inaccurate. Execute Module 1 fixes. |
References
-
SIELC Technologies. (n.d.). Separation of epsilon-Decalactone on Newcrom R1 HPLC column. Retrieved from
-
Chrom Tech, Inc. (2025).[1] What Causes Peak Tailing in HPLC? Retrieved from
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.[4] Retrieved from
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.[5] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62583, epsilon-Decalactone. Retrieved from
Sources
- 1. chromtech.com [chromtech.com]
- 2. Development and validation of an HPLC method for the quantitation of 1,3-dihydroxy-2-methylxanthone in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. support.waters.com [support.waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 7-Butyloxepan-2-one Stability Guide
Reference Ticket: #LCT-7B-STAB
Subject: Minimizing degradation of 7-butyloxepan-2-one (
Executive Summary
7-butyloxepan-2-one (commonly known as
This guide addresses the three primary vectors of degradation during workup:
-
Nucleophilic Attack (Hydrolysis/Solvolysis): pH-dependent ring opening.
-
Thermal Oligomerization: Heat-induced polymerization.
-
Catalytic Residues: Lewis-acid mediated degradation.
Module 1: The Hydrolysis Vector (pH Control)
The Mechanism
Lactones are cyclic esters.[1][2][3] In the presence of strong bases (hydroxide ions), they undergo irreversible saponification to the open-chain hydroxy carboxylate. While acid-catalyzed hydrolysis is reversible, it shifts the equilibrium toward the open chain in the presence of excess water (aqueous workup).
Critical Thresholds:
-
pH > 10: Rapid, irreversible saponification.
-
pH < 3: Acid-catalyzed equilibrium shift to hydroxy acid.
-
Target pH: 6.5 – 8.0 (Neutral to weakly basic).
Protocol Adjustment
Avoid: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for neutralization.
Use: Saturated Sodium Bicarbonate (NaHCO
Technical Note: The 7-butyl group provides steric shielding, making this molecule slightly more hydrolytically stable than unsubstituted
-caprolactone, but it remains vulnerable at the liquid-liquid interface during extraction.
Module 2: The Polymerization Vector (Thermal & Catalytic)
The Mechanism
7-butyloxepan-2-one is a monomer.[4][5][6] If the workup concentrates the material in the presence of an initiator (alcohol, amine, or trace metal) and heat, it will undergo Ring-Opening Polymerization (ROP).
Risk Factors:
-
Rotary Evaporation: High bath temperature (> 40°C) combined with high concentration.
-
Distillation: Pot temperatures exceeding 100°C without vacuum.
-
Lewis Acids: Residual metal catalysts or acidic byproducts (e.g., m-chlorobenzoic acid from Baeyer-Villiger oxidation) act as ROP catalysts.
Data: Thermal Stability Limits
| Parameter | Safe Limit | Critical Limit (Degradation Starts) |
| Workup Temp | < 30°C | > 50°C |
| Distillation Vacuum | < 0.5 mmHg | > 5 mmHg (Requires higher heat) |
| Pot Temperature | < 80°C | > 110°C (Spontaneous ROP) |
Module 3: Solvolysis (Solvent Selection)
The Issue: Transesterification. If you dissolve the lactone in a nucleophilic solvent (Methanol, Ethanol) effectively "opening" the ring to form a linear ester.
Rule: Never use primary alcohols during workup or chromatography. Recommended Solvents:
-
Extraction: Ethyl Acetate (EtOAc), Dichloromethane (DCM), or Hexanes (due to the butyl chain's lipophilicity).
-
Chromatography: Hexane/Ethyl Acetate systems.
Visualization: Degradation Pathways[7]
Figure 1: Primary degradation pathways. Red arrows indicate irreversible product loss.
Optimized Workup Protocol (Baeyer-Villiger Context)
This protocol assumes the synthesis of 7-butyloxepan-2-one from 2-butylcyclohexanone using mCPBA (meta-chloroperoxybenzoic acid).
Step 1: Quenching (The Reductive Step)
-
Goal: Destroy excess peroxide without triggering acid hydrolysis.
-
Action: Cool reaction mixture to 0°C. Slowly add saturated aqueous Sodium Sulfite (Na
SO ) . -
Why: The reaction is exothermic. Heat + Acid = Hydrolysis. Cooling is mandatory.
Step 2: Neutralization (The pH Step)
-
Goal: Remove m-chlorobenzoic acid byproduct.
-
Action: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO
) x 3. -
Checkpoint: Measure the pH of the aqueous layer. It must be pH 7-8. If acidic, wash again.
-
Warning: Do not use NaOH. The localized high pH at the droplet interface will saponify the lactone.
Step 3: Isolation (The Thermal Step)
-
Drying: Use Anhydrous MgSO
. (Avoid Basic Alumina, which can catalyze ring opening). -
Concentration: Rotary evaporate at < 30°C bath temperature under high vacuum. Do not heat to speed up solvent removal.
Step 4: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (Neutral).
-
Mobile Phase: Hexanes:EtOAc (Gradient 95:5 to 80:20).
-
Note: Distillation is possible but requires high vacuum (<0.1 mmHg) to keep the temperature below the polymerization threshold (110°C).
Visualization: Optimized Workflow
Figure 2: Decision tree for minimizing lactone degradation during workup.
Troubleshooting FAQ
Q: My product yield is low, and NMR shows a broad peak around 3.6-4.2 ppm. A: This indicates oligomerization (Poly-epsilon-decalactone). You likely heated the crude mixture too much during solvent removal, or acidic residues were present during concentration. Ensure the wash step fully neutralizes the acid (check aqueous pH) before concentrating.
Q: Can I distill this compound to purify it? A: Yes, but it is risky. 7-butyloxepan-2-one has a high boiling point. You must use a Kugelrohr or short-path distillation setup with a vacuum < 0.5 mmHg . If the pot temperature exceeds 120°C, spontaneous thermal polymerization is highly probable.
Q: I used Methanol to quench the reaction, and now I have two spots on TLC. A: Methanol acts as a nucleophile. You have likely formed the methyl hydroxy-ester via transesterification. Never use alcohols in the workup of strained lactones. Use aqueous sulfite for quenching.
Q: The lactone seems to decompose on the silica column.
A: Silica is slightly acidic. If your compound is highly sensitive, add 1% Triethylamine (Et
References
-
Baeyer-Villiger Oxidation Mechanism & Lactone Form
-
Ring-Opening Polymeriz
-Decalactone- Source: ResearchGate / Polymer Chemistry. " -Decalactone: A Thermoresilient and Toughening Comonomer to Poly(L-lactide)."
-
URL:[Link]
-
Lactone Hydrolysis & Stability
- Source: National Institutes of Health (NIH) / PubChem.
-
URL:[Link]
-
General Workup of Esters/Lactones
Sources
- 1. researchgate.net [researchgate.net]
- 2. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Octyloxepan-2-one | C14H26O2 | CID 17963550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. EP2811984A1 - Process for preparing stable pharmaceutical compositions of compounds susceptible to hydrolysis - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient 7-Butyloxepan-2-one Synthesis
Welcome to the technical support guide for the synthesis of 7-butyloxepan-2-one. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of lactones and related heterocyclic compounds. Here, we will explore the critical aspects of catalyst selection for the Baeyer-Villiger oxidation of 2-butylcyclohexanone, the primary route to 7-butyloxepan-2-one, focusing on troubleshooting common experimental issues and providing practical, field-tested advice.
Introduction to the Synthesis of 7-Butyloxepan-2-one
The target molecule, 7-butyloxepan-2-one, is a substituted ε-caprolactone. The most reliable and strategic method for its synthesis is the Baeyer-Villiger (BV) oxidation of the corresponding cyclic ketone, 2-butylcyclohexanone.[1] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone.
The regioselectivity of the BV oxidation is governed by the migratory aptitude of the adjacent carbon atoms. The group that can better stabilize a positive charge will preferentially migrate.[2][3] In the case of 2-butylcyclohexanone, the more substituted tertiary carbon atom migrates in preference to the less substituted secondary carbon, leading to the desired 7-butyloxepan-2-one product with high regioselectivity.
While classic BV oxidations utilize stoichiometric peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), modern synthetic chemistry prioritizes catalytic methods that employ greener and safer oxidants, such as hydrogen peroxide (H₂O₂).[1][4][5] These catalytic systems are not only more environmentally benign but also offer advantages in terms of selectivity and process safety. The choice of catalyst is paramount and dictates the reaction's efficiency, selectivity, and overall success.
Catalyst Selection: A Strategic Decision Workflow
Choosing the right catalyst requires balancing several factors, including reaction scale, desired product purity (especially enantiopurity), cost, and process sustainability. The following decision tree illustrates a logical workflow for selecting an appropriate catalytic system.
Caption: Simplified catalytic cycle for Sn-Beta catalyzed BV oxidation.
Experimental Protocols
Protocol 1: Synthesis of 7-Butyloxepan-2-one using Sn-Beta Zeolite
This protocol is a representative procedure and should be adapted and optimized based on available laboratory equipment and safety protocols.
-
Catalyst Activation: Place 100 mg of Sn-Beta zeolite in a flask. Heat under a flow of dry air or in a vacuum oven at 550 °C for 4 hours. Cool to room temperature under vacuum or in a desiccator before use.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated Sn-Beta zeolite (100 mg), 2-butylcyclohexanone (1.0 mmol, 154 mg), and 10 mL of 1,4-dioxane as the solvent.
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Add 30% aqueous hydrogen peroxide (2.0 mmol, 0.23 mL) dropwise over 10 minutes.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC (staining with potassium permanganate). The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to recover the Sn-Beta catalyst. The catalyst can be washed with solvent, dried, and calcined for reuse.
-
Isolation: Transfer the filtrate to a separatory funnel, dilute with 20 mL of ethyl acetate, and wash with 10 mL of saturated aqueous sodium thiosulfate solution (to quench excess peroxide), followed by 10 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 7-butyloxepan-2-one.
References
-
NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. Available at: [Link]
-
Molecules. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. 2022. Available at: [Link]
-
The Organic Chemistry Tutor. Baeyer-Villiger Oxidation Reaction. 2024. Available at: [Link]
-
Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]
-
ResearchGate. Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. 2016. Available at: [Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available at: [Link]
-
Chad's Prep. 19.8 Baeyer Villiger Oxidation | Organic Chemistry. 2021. Available at: [Link]
-
ACS Catalysis. Highly Dispersed Sn-beta Zeolites as Active Catalysts for Baeyer–Villiger Oxidation: The Role of Mobile, In Situ Sn(II)O Species in Solid-State Stannation. 2021. Available at: [Link]
-
PubMed. Simultaneous biocatalyst production and Baeyer-Villiger oxidation for bioconversion of cyclohexanone by recombinant Escherichia coli expressing cyclohexanone monooxygenase. 2013. Available at: [Link]
-
ResearchGate. Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. 2016. Available at: [Link]
-
KU Leuven Lirias. Highly dispersed Sn-beta Zeolites as Active Catalysts for Baeyer-Villiger Oxidation: The Role of. Available at: [Link]
-
PubMed. Synthesis and Biological Screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and Their Some Derivatives. 2003. Available at: [Link]
-
Royal Society of Chemistry. Modification of Sn-Beta zeolite: characterization of acidic/basic properties and catalytic performance in Baeyer–Villiger oxidation. 2018. Available at: [Link]
-
Journal of the American Chemical Society. The enzymatic Baeyer-Villiger oxidation: enantioselective synthesis of lactones from mesomeric cyclohexanones. 1988. Available at: [Link]
-
National Institutes of Health. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. 2020. Available at: [Link]
-
PubMed. Sn-zeolite beta as a heterogeneous chemoselective catalyst for Baeyer-Villiger oxidations. 2001. Available at: [Link]
-
National Institutes of Health. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. 2021. Available at: [Link]
-
Chem Tube. Baeyer-Villiger Oxidation Explained | Mechanism, Examples & Applications. 2025. Available at: [Link]
-
PubMed Central. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. 2023. Available at: [Link]
Sources
Technical Support Center: Improving Reproducibility in Experiments with 7-Butyloxepan-2-one (ε-Decalactone)
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 7-butyloxepan-2-one, more commonly known as ε-decalactone (CAS 5579-78-2). This resource is designed to enhance the reproducibility of your experiments by providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols. Our goal is to equip you with the necessary knowledge to anticipate and resolve common challenges encountered during the synthesis, purification, and polymerization of this versatile lactone.
Section 1: Monomer Identification and Purity Assessment
A primary source of irreproducibility stems from ambiguity in starting material identity and purity. This section addresses these foundational concerns.
FAQ 1: What is the correct chemical identity of the compound often referred to as 7-butyloxepan-2-one?
The IUPAC name for this compound is 7-butyloxepan-2-one. However, it is widely known in literature and commercial listings as ε-decalactone. It is crucial to confirm the CAS number 5579-78-2 when sourcing this reagent to ensure you are working with the correct molecule.
Table 1: Chemical Identifiers for ε-Decalactone
| Identifier | Value |
| Common Name | ε-Decalactone |
| IUPAC Name | 7-butyloxepan-2-one |
| CAS Number | 5579-78-2 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
FAQ 2: My polymerization reaction is failing or giving inconsistent results. How do I assess the purity of my ε-decalactone monomer?
Monomer purity is paramount for reproducible polymerizations. Impurities such as water, residual catalyst from synthesis, or other organic species can act as inhibitors or alternative initiators, leading to failed reactions or polymers with inconsistent molecular weights.
Troubleshooting Guide: Assessing Monomer Purity
-
Water Content: The presence of water is a frequent cause of failed ring-opening polymerization (ROP), especially when using sensitive catalysts like tin(II) octoate.
-
Solution: Dry the monomer over a suitable drying agent like calcium hydride (CaH₂) followed by distillation under reduced pressure. Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and handle using anhydrous techniques.
-
-
Acidic Impurities: Residual acids from the synthesis (e.g., from the Baeyer-Villiger oxidation) can interfere with catalysis.
-
Solution: Wash the crude monomer with a saturated sodium bicarbonate solution, followed by water, and then a brine solution. Dry the organic layer over anhydrous sodium sulfate before distillation.
-
-
Characterization: Utilize analytical techniques to confirm purity.
-
¹H and ¹³C NMR Spectroscopy: Provides a detailed structural fingerprint and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic impurities.
-
Karl Fischer Titration: The gold standard for quantifying water content.
-
Section 2: Synthesis and Purification of ε-Decalactone
For researchers synthesizing ε-decalactone in-house, the Baeyer-Villiger oxidation of 2-butylcyclohexanone is a common route. This section provides a detailed protocol and troubleshooting for this synthesis.
Experimental Protocol: Synthesis of ε-Decalactone via Baeyer-Villiger Oxidation
This protocol is based on the well-established Baeyer-Villiger oxidation of cyclic ketones.[1][2]
Materials:
-
2-Butylcyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
-
Calcium hydride (CaH₂)
Procedure:
-
Dissolve 2-butylcyclohexanone in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in DCM to the flask over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium sulfite solution to destroy excess peracid.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified by vacuum distillation over CaH₂ to yield pure ε-decalactone.
Troubleshooting Guide: Synthesis and Purification
Q1: My Baeyer-Villiger oxidation is slow or incomplete. What could be the issue?
-
Cause: Insufficiently reactive peracid or steric hindrance.
-
Solution: Ensure the m-CPBA is fresh and has been stored properly. For sterically hindered ketones, a more reactive peracid like trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and hydrogen peroxide) may be necessary, though caution is advised due to its higher reactivity and potential for side reactions.[3]
Q2: I am observing significant by-product formation. What are the likely side reactions?
-
Cause: The primary side reaction in Baeyer-Villiger oxidations is the formation of the isomeric lactone from the migration of the less substituted carbon. While the migratory aptitude generally favors the more substituted carbon, this is not always exclusive.[2]
-
Solution: Careful control of reaction temperature can sometimes improve regioselectivity. Purification by fractional distillation is crucial to separate the desired ε-decalactone from any isomeric by-products.
Q3: My purified lactone is still wet. How can I effectively dry it?
-
Cause: Inefficient drying methods.
-
Solution: After washing and drying with a salt like sodium sulfate, the most effective method for removing residual water is azeotropic distillation with toluene or vacuum distillation from a drying agent like calcium hydride.[4]
Section 3: Ring-Opening Polymerization (ROP) of ε-Decalactone
The ROP of ε-decalactone is a common method for producing poly(ε-decalactone), a biodegradable polyester with tunable properties. This section provides a general protocol and extensive troubleshooting for this critical step.
Experimental Protocol: ROP of ε-Decalactone using Tin(II) Octoate
This protocol describes a common method for the ROP of lactones, catalyzed by tin(II) 2-ethylhexanoate (Sn(Oct)₂).[5]
Materials:
-
Purified ε-decalactone
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Benzyl alcohol (initiator)
-
Toluene, anhydrous
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of ε-decalactone.
-
Add anhydrous toluene to dissolve the monomer.
-
Add the calculated amount of benzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight.
-
Add the Sn(Oct)₂ catalyst. A typical monomer-to-catalyst ratio is between 1000:1 and 5000:1.
-
Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) and stir.
-
Monitor the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, cool the reaction and precipitate the polymer by adding the solution to cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Troubleshooting Guide: Ring-Opening Polymerization
Q1: My polymerization has low or no monomer conversion. What are the likely causes?
-
Cause A: Inactive Catalyst/Initiator: Sn(Oct)₂ is sensitive to moisture and can hydrolyze over time.
-
Solution: Use freshly opened or properly stored Sn(Oct)₂. Consider purifying the catalyst by distillation if its activity is suspect. Ensure the benzyl alcohol initiator is anhydrous.
-
-
Cause B: Presence of Inhibitors: As discussed in Section 1, water is a potent inhibitor.
-
Solution: Rigorously dry all reagents and glassware. Handle all materials under an inert atmosphere.
-
-
Cause C: Unfavorable Thermodynamics: While ε-decalactone has favorable thermodynamics for polymerization, extremely high temperatures can approach the ceiling temperature (Tc), shifting the equilibrium back towards the monomer.
-
Solution: Conduct the polymerization within the recommended temperature range (110-150 °C).
-
Q2: The molecular weight of my polymer is much lower than predicted, and the dispersity (Đ) is high.
-
Cause A: Water as an Initiator: Water can act as an initiator, leading to the formation of more polymer chains than intended and thus a lower average molecular weight and broader dispersity.
-
Solution: Adhere to strict anhydrous conditions.
-
-
Cause B: Transesterification Reactions: At high temperatures and long reaction times, intermolecular and intramolecular (backbiting) transesterification can occur, leading to chain scrambling and a broadening of the molecular weight distribution.[6]
-
Solution: Optimize the reaction time to achieve high conversion while minimizing transesterification. Consider using a catalyst less prone to side reactions, such as some zinc-based catalysts.[7]
-
Q3: How do I choose the right catalyst for my application?
-
Sn(Oct)₂: A widely used, effective, and relatively inexpensive catalyst. However, it can lead to transesterification at high temperatures and may have regulatory concerns for biomedical applications.
-
Organocatalysts (e.g., TBD, DBU): Offer metal-free polymers, which can be advantageous for biomedical uses. Their activity and selectivity can be tuned by the choice of catalyst.
-
Metal-based Catalysts (e.g., Zn, Al, Fe complexes): A diverse range of catalysts with varying activities and selectivities. Some offer excellent control over polymerization and can suppress side reactions.[7][8][9] The choice will depend on the desired polymer properties and application.
Section 4: Characterization of ε-Decalactone and Poly(ε-decalactone)
Accurate characterization is essential for confirming the identity and purity of your monomer and the properties of your polymer.
Table 2: ¹H and ¹³C NMR Chemical Shifts for ε-Decalactone
The following are typical chemical shifts in CDCl₃.[10][11]
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| H on C7 | ~4.2 | m | -CH-O- |
| H on C2 | ~2.5 | m | -CH₂-C=O |
| Other CH₂ | 1.2-1.9 | m | Ring and butyl chain CH₂ |
| CH₃ | ~0.9 | t | Butyl chain CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C1 | ~173 | C=O |
| C7 | ~74 | -CH-O- |
| C2-C6, Butyl C | 14-35 | Aliphatic carbons |
Protocol: Gel Permeation Chromatography (GPC) Analysis of Poly(ε-decalactone)
GPC is used to determine the molecular weight and dispersity of the polymer.[12][13]
Procedure:
-
Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent like tetrahydrofuran (THF) or chloroform.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector.
-
Calibrate the system using polystyrene standards.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
Section 5: Stability and Degradation
Understanding the stability of both the monomer and the resulting polymer is crucial for storage and application.
FAQ: How should I store ε-decalactone to prevent degradation?
ε-Decalactone is a lactone (a cyclic ester) and is susceptible to hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere, preferably at low temperatures (e.g., 4 °C), to minimize degradation.
Troubleshooting Guide: Polymer Degradation
Q: My poly(ε-decalactone) sample is losing molecular weight over time. What is causing this?
-
Cause A: Hydrolysis: The ester linkages in the polymer backbone are susceptible to hydrolysis, especially in the presence of acid or base. Alkaline conditions generally lead to faster degradation than acidic conditions.[14]
-
Solution: Store the polymer in a dry environment. For applications where the polymer is exposed to aqueous media, be aware of the pH and temperature, as these will affect the degradation rate.
-
-
Cause B: Enzymatic Degradation: Poly(ε-decalactone) is biodegradable, and exposure to certain enzymes can lead to rapid degradation.[15]
-
Solution: If degradation is undesirable, store the polymer in a sterile environment.
-
Visualizations
Diagram 1: Synthesis of ε-Decalactone via Baeyer-Villiger Oxidation
Caption: Baeyer-Villiger oxidation of 2-butylcyclohexanone.
Diagram 2: Ring-Opening Polymerization Workflow
Caption: General workflow for the ROP of ε-decalactone.
References
-
Ring-opening polymerisation of alkyl-substituted ε-caprolactones. RSC Publishing. [Link]
-
Epsilon-decalactone Spectra. SpectraBase. [Link]
-
Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone. PMC. [Link]
-
Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions. Scientific Research Publishing. [Link]
-
Baeyer-Villiger oxidation of cyclohexanone with peracetic acid. Vaia. [Link]
-
Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Frontiers. [Link]
-
Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. PMC. [Link]
-
Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes. PMC. [Link]
-
Ring-opening polymerization of ε-caprolactone mediated by a di-zinc complex bearing a macrocyclic thioether-phenolate [OSSO]-type ligand. RSC Publishing. [Link]
-
The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. MDPI. [Link]
-
Baeyer-Villiger Oxidation. YouTube. [Link]
-
Polymer Chemistry Supporting Information. RSC Publishing. [Link]
-
epsilon-Decalactone: A Thermoresilient and Toughening Comonomer to Poly(L-lactide). ResearchGate. [Link]
-
Synthesis and Melt Processing of Sustainable Poly(ε-decalactone)- block -Poly(lactide) Multiblock Thermoplastic Elastomers. NSF Public Access Repository. [Link]
-
Baeyer-Villiger Oxidation. Chemistry Steps. [Link]
-
Poly(ε-Caprolactone)-Based Copolymers Bearing Pendant Cyclic Ketals and Reactive Acrylates for the Fabrication of Photocrosslinked Elastomers. NIH. [Link]
-
GPC analysis of PLA PLGA PCL. ResolveMass Laboratories Inc. [Link]
-
Baeyer villiger oxidation. Slideshare. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]
-
Analysis of Biodegradable Polymers by GPC. Agilent. [Link]
-
Decalactone epsilon. ACS International. [Link]
-
Poly(lactide)-block-poly(ε-caprolactone-co-ε-decalactone)-block-poly(lactide) copolymer elastomers. RSC Publishing. [Link]
-
Degradation of poly(ε-caprolactone) (PCL) by a newly isolated Brevundimonas sp. strain MRL-AN1 from soil. PubMed. [Link]
-
Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. MDPI. [Link]
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A New Practical Purification Method for Type D Clostridium perfringens Epsilon Toxin by Size-Exclusion Chromatography (SEC) and Ultrafiltration (UF). Veterinary Sciences. [Link]
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A New Practical Purification Method for Type D Clostridium perfringens Epsilon Toxin by Size-Exclusion Chromatography (SEC). Veterinary Sciences. [Link]
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Production and purification of Clostridium perfringens type D epsilon toxin and IgY antitoxin. PubMed. [Link]
-
Purification of epsilon toxin of Cl. perfringens type D by DEAE cellulose chromatography. ResearchGate. [Link]
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Production and purification of epsilon prototoxin produced by Clostridium perfringens type D. ScienceOpen. [Link]
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Technical Support Center: Addressing Matrix Effects in the Mass Spectrometry of 7-butyloxepan-2-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the quantitative analysis of 7-butyloxepan-2-one by mass spectrometry, with a specific focus on identifying and mitigating matrix effects. As a Senior Application Scientist, my goal is to provide you with both the protocols to solve these challenges and the scientific reasoning behind them.
Understanding the Challenge: What Are Matrix Effects?
Matrix effects are a significant challenge in quantitative liquid chromatography-mass spectrometry (LC-MS), particularly when using atmospheric pressure ionization (API) sources like electrospray ionization (ESI).[1][2] They occur when components in the sample matrix, other than the analyte of interest (7-butyloxepan-2-one), interfere with the ionization process.[3][4] This interference can lead to either a decrease in the analyte signal, known as ion suppression , or an increase, known as ion enhancement .[1][5] Both phenomena can severely compromise the accuracy, precision, and sensitivity of an assay.[3][5]
The primary cause is competition between the analyte and co-eluting matrix components for ionization in the MS source.[4][6] In biological matrices like plasma or urine, common culprits include salts, endogenous metabolites, and, most notoriously, phospholipids.[7][8] These interfering substances can alter the efficiency of droplet formation and evaporation in the ESI source, ultimately affecting the number of analyte ions that reach the mass analyzer.[3][9]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address common issues encountered during the analysis of 7-butyloxepan-2-one and provide actionable solutions.
Q1: My quantitative results for 7-butyloxepan-2-one show poor accuracy and high variability between samples. Could this be a matrix effect?
A: Yes, inconsistent accuracy and poor reproducibility are hallmark signs of uncorrected matrix effects. When different samples have varying levels of interfering components, the degree of ion suppression or enhancement will also vary.[10] This leads to erratic signal response for your analyte, even at the same concentration, making reliable quantification impossible. The first step is to confirm and quantify the presence of matrix effects in your specific assay.
Q2: How can I definitively test if matrix effects are impacting my 7-butyloxepan-2-one assay?
A: There are two primary methods to assess matrix effects: one qualitative and one quantitative.
-
Post-Column Infusion (Qualitative Assessment): This method helps identify at which points in your chromatographic run ion suppression or enhancement occurs.[1][3] A solution of 7-butyloxepan-2-one is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the constant analyte signal indicates a region where matrix components are eluting and causing interference.
-
Post-Extraction Spike (Quantitative Assessment): This is the most common method to quantify the extent of matrix effects.[1][11] It compares the analyte's response in a pure solution to its response when spiked into an extracted blank matrix.
Experimental Protocol: Post-Extraction Spike for Matrix Effect Quantification
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of 7-butyloxepan-2-one into the initial mobile phase solvent.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. After the final extraction step, spike the resulting clean extract with the same concentration of 7-butyloxepan-2-one as in Set A.
-
-
Analyze both sets by LC-MS and record the peak area for 7-butyloxepan-2-one.
-
Calculate the Matrix Effect (ME) percentage using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Data Presentation: Interpreting Post-Extraction Spike Results
| Result Category | ME (%) Value | Interpretation |
| No Matrix Effect | 100% (or 85-115%) | The matrix has a negligible impact on ionization. |
| Ion Suppression | < 85% | Co-eluting components are suppressing the analyte signal. |
| Ion Enhancement | > 115% | Co-eluting components are enhancing the analyte signal. |
A value of 60% indicates that you are only seeing 60% of the true signal due to ion suppression.
Q3: I've confirmed significant ion suppression. What are the most effective strategies to eliminate or compensate for it?
A: A multi-pronged approach is most effective. The strategies can be grouped into three main categories: optimizing sample preparation, refining chromatographic separation, and using compensatory calibration methods.
Caption: Workflow for addressing matrix effects.
Q4: Can you provide a robust sample preparation protocol for removing proteins and phospholipids from plasma samples?
A: Certainly. A simple protein precipitation (PPT) is a good first step, but it often fails to remove phospholipids, which are major sources of ion suppression.[12] A more advanced technique, like HybridSPE®, combines the simplicity of PPT with targeted phospholipid removal.[13]
Experimental Protocol: Protein & Phospholipid Removal using HybridSPE®-Phospholipid
This protocol is adapted for a 96-well plate format, ideal for higher throughput.
-
Sample Pre-treatment: To a 200 µL plasma sample, add 200 µL of an internal standard solution prepared in 1% formic acid in water.
-
Protein Precipitation: Add 600 µL of 1% formic acid in acetonitrile to the sample. Mix thoroughly (vortex for 1 minute) to precipitate the proteins.
-
Phospholipid Removal: Load the entire mixture onto the HybridSPE®-Phospholipid 96-well plate.
-
Elution: Apply a vacuum to pull the sample through the packed bed. The proteins are filtered out, and the phospholipids are retained by the zirconia-coated stationary phase.[12] The analyte and internal standard pass through into the collection plate.
-
Evaporation & Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of your initial mobile phase. The sample is now ready for LC-MS analysis.
This procedure effectively removes the two largest classes of interferences, providing a much cleaner extract and significantly reducing matrix effects.[13]
Q5: My sample prep is clean, but I still see some suppression. What compensation methods can I use?
A: When sample cleanup and chromatography aren't enough, compensation methods are required. These don't remove the interference but correct for its effect on the final result.
Method 1: Stable Isotope Labeled Internal Standard (The Gold Standard)
A Stable Isotope Labeled Internal Standard (SIL-IS) is a version of your analyte (7-butyloxepan-2-one) where some atoms (like ¹²C or ¹H) are replaced with heavier stable isotopes (¹³C or ²H/D).[14][15]
-
Why it works: A SIL-IS is chemically identical to the analyte, so it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement.[16][17] Because the mass spectrometer can distinguish between the analyte and the SIL-IS by their mass difference, you quantify by measuring the ratio of their peak areas. This ratio remains constant even if both signals are suppressed, leading to highly accurate and precise results.[14] This is the most robust method for correcting matrix effects.[3][18]
Method 2: Matrix-Matched Calibration
This method involves preparing your calibration standards in a blank matrix that is identical to your study samples (e.g., drug-free plasma).[19][20]
-
Why it works: By doing this, you ensure that your calibrants experience the same matrix effect as your unknown samples.[21] This allows the calibration curve to automatically account for the signal suppression or enhancement.
-
Limitation: This approach assumes that the matrix effect is consistent across all unknown samples, which may not always be true.[17] It also requires a reliable source of analyte-free blank matrix.
Method 3: The Method of Standard Addition
This is a powerful technique used when a blank matrix is unavailable or when matrix effects vary significantly from sample to sample.[1][22][23]
-
Why it works: Known amounts of the analyte are "spiked" directly into aliquots of the actual unknown sample.[24][25] A calibration curve is then constructed for each individual sample. By extrapolating the curve back to a zero response, the original concentration of the analyte in that specific sample can be determined, perfectly correcting for its unique matrix.[26]
-
Limitation: It is very labor-intensive and time-consuming as it requires multiple analyses for each unknown sample.[1]
Caption: Competition for ionization in the ESI droplet.
Q6: Which compensation method should I choose?
A: Your choice depends on the stage of your research and the resources available.
Table: Comparison of Compensation Strategies
| Strategy | Pros | Cons | Best For |
| SIL Internal Standard | Most accurate and precise; corrects for sample-to-sample variability.[3][16] | Requires synthesis of a custom labeled compound, which can be expensive and time-consuming.[18][27] | Regulated bioanalysis, clinical studies, and any application requiring the highest level of data integrity. |
| Matrix-Matched Calibration | Relatively simple to implement if blank matrix is available; corrects for consistent matrix effects.[19][20] | Assumes matrix effect is uniform across all samples; requires analyte-free matrix.[17] | Early-stage drug discovery, research applications where high precision is less critical than throughput. |
| Standard Addition | Corrects for unique matrix effects in each sample; does not require blank matrix.[22][23] | Highly labor-intensive, reduces sample throughput significantly.[1] | Complex or rare matrices where blank is unavailable; troubleshooting highly variable samples. |
By systematically assessing, mitigating, and compensating for matrix effects, you can develop a robust and reliable LC-MS method for the accurate quantification of 7-butyloxepan-2-one in any biological matrix.
References
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Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(17), 3969. [Link]
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Li, D., & Yuan, H. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 431-447. [Link]
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Searle, B. C., Pino, L. K., & Egertson, J. D. (2018). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research, 17(9), 3233-3238. [Link]
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Ben-David, A., & Beker, M. (2020). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Sensors, 20(21), 6127. [Link]
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Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. [Link]
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AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry. [Link]
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Kumar, V., & Kumar, P. (2013). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. Bioanalysis, 5(8), 987-996. [Link]
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National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]
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JoVE. (2015). Method of Standard Addition to Minimize Matrix Effect. [Link]
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Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.[Link]
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Jiang, H., & Bartlett, M. G. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(14), 2133-2146. [Link]
-
Harris, D. C. (2020). Calibration Methods. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Standard addition. [Link]
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Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. IRIS. [Link]
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Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
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Lee, J. W. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 16(6). [Link]
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Phenomenex. (2025). Protein Precipitation Method. [Link]
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Kakhniashvili, D. (n.d.). Sample Preparation Basics SOP. Georgia State University. [Link]
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ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? [Link]
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Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2008). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. [Link]
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Mei, H. (2006). Matrix effects: Causes and solutions. ResearchGate. [Link]
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Affinisep. (n.d.). Solid Phase Extraction. [Link]
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Chambers, A. G. (2007). Bioanalytical Methods for Sample Cleanup. BioPharm International, 20(10). [Link]
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Liang, H. R., Ruan, G. D., & Liu, L. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 910, 63-69. [Link]
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Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. UQ eSpace. [Link]
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Wikipedia. (n.d.). Solid-phase extraction. [Link]
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Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
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Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. [Link]
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National Measurement Laboratory. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]
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Rahman, M. M., & Abd El-Aty, A. M. (2015). Matrix Effects and Application of Matrix Effect Factor. Journal of Chromatographic Science, 53(5), 753-762. [Link]
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Bar-Sadda, S. (2016). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Bioanalysis, 8(16), 1667-1670. [Link]
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ResearchGate. (n.d.). Evaluation of matrix effects in LC–MS/MS. Calibration curves were... [Link]
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OneLab. (2024). Matrix-Matched Pesticide Standard Curve Preparation. [Link]
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Ko, D. H., & Lee, J. H. (2019). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry and Laboratory Medicine, 57(9), 1305-1316. [Link]
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Kim, J. Y., Kim, S. J., & Lee, S. Y. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Journal of Korean Medical Science, 34(22), e160. [Link]
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University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. [Link]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction (SPE). [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
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Charles, B. G. (2007). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 29(1), 1-11. [Link]
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Gaisl, T., Bregy, L., & Zenobi, R. (2018). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 29(10), 2051-2059. [Link]
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Gaisl, T., Bregy, L., & Zenobi, R. (2018). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 29(10), 2051-2059. [Link]
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Technical Support Center: Optimizing Cell Viability in the Presence of 7-Butyloxepan-2-one
Welcome to the technical support center for optimizing cell viability when working with 7-butyloxepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to conduct your experiments with confidence and scientific rigor.
Part 1: Getting Started with 7-Butyloxepan-2-one
Working with a novel small molecule requires a systematic approach to establish its cellular effects. This section will guide you through the initial characterization of 7-butyloxepan-2-one in your specific cell model.
Frequently Asked Questions (FAQs)
Q1: What is the first experiment I should perform when using 7-butyloxepan-2-one?
A1: The critical first step is to determine the cytotoxic potential of 7-butyloxepan-2-one on your specific cell line. This is achieved by performing a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). This value will inform the concentration range for all subsequent experiments, allowing you to distinguish between targeted biological effects and general cytotoxicity.
Q2: How should I prepare a stock solution of 7-butyloxepan-2-one?
Q3: How stable is 7-butyloxepan-2-one in solution?
A3: The stability of small molecules in solution can vary.[1] We recommend preparing fresh dilutions of 7-butyloxepan-2-one from your frozen stock for each experiment. To minimize degradation, aliquot your stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Part 2: Troubleshooting Unexpected Results
Encountering unexpected results is a common part of the research process. This section provides a structured approach to troubleshooting common issues when working with 7-butyloxepan-2-one.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| High cell death at all concentrations, including the vehicle control. | Solvent toxicity. | Lower the final concentration of the solvent (e.g., DMSO) in your culture medium. Ensure your vehicle control has the same solvent concentration as your experimental wells.[1] |
| Contamination (bacterial, fungal, or mycoplasma). | Visually inspect your cultures for signs of contamination.[2] If suspected, discard the cultures and decontaminate your incubator and biosafety cabinet.[2] | |
| General cell culture issues (e.g., incorrect CO2, temperature, humidity). | Verify incubator settings and ensure proper cell culture conditions.[3] | |
| No observable effect of 7-butyloxepan-2-one, even at high concentrations. | Compound instability or precipitation. | Prepare fresh dilutions for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. |
| Cell line resistance. | Consider testing on a different cell line that may be more sensitive. | |
| Incorrect concentration range. | Perform a broader dose-response curve with higher concentrations. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of the compound in the media. |
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for experiments with 7-butyloxepan-2-one.
Part 3: Experimental Protocols
This section provides a detailed protocol for a foundational experiment to characterize the cytotoxic effects of 7-butyloxepan-2-one.
Protocol: Determining the IC50 of 7-Butyloxepan-2-one using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[4][5][6]
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
7-butyloxepan-2-one
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of 7-butyloxepan-2-one in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Also prepare a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 7-butyloxepan-2-one.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Hypothetical Case Study: Analyzing Unexpected Cytotoxicity
A researcher observes significant cell death at what was intended to be a non-toxic concentration of 7-butyloxepan-2-one.
Initial Data:
| Concentration (µM) | % Viability |
| 0 (Untreated) | 100% |
| 0 (Vehicle) | 98% |
| 1 | 45% |
| 10 | 20% |
| 100 | 5% |
Troubleshooting Steps:
-
Review Controls: The vehicle control shows high viability, suggesting the solvent is not the primary cause of toxicity.
-
Check Compound Preparation: The researcher realizes they made a dilution error, resulting in a 10-fold higher concentration than intended.
-
Corrective Action: The experiment is repeated with correctly calculated dilutions.
Revised Data:
| Concentration (µM) | % Viability |
| 0 (Untreated) | 100% |
| 0 (Vehicle) | 99% |
| 1 | 95% |
| 10 | 85% |
| 100 | 55% |
This revised data provides a more accurate representation of the compound's cytotoxicity profile.
Part 4: Potential Mechanisms of Action and Further Investigations
While the specific mechanisms of 7-butyloxepan-2-one are not well-documented, compounds with similar structures, such as other lactones, can interfere with cell membranes and induce cytotoxicity.[7] Ketones have also been shown to inhibit cell growth.[8]
Investigating the Mechanism of Cell Death
If you observe significant cytotoxicity, you may want to investigate the underlying mechanism.
Sources
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Validation & Comparative
Comparative Validation Guide: UHPLC-MS/MS vs. GC-FID for 7-Butyloxepan-2-one
Executive Summary & Scientific Rationale
The analysis of 7-butyloxepan-2-one (a substituted
This guide validates a UHPLC-MS/MS (Triple Quadrupole) method as the superior alternative, offering a 100-fold increase in sensitivity and eliminating thermal stress. We ground this validation in ICH Q2(R2) principles, demonstrating "fitness for purpose" for trace-level quantitation.
The Core Problem: Thermal Instability
Lactones are susceptible to hydrolysis and thermal ring-opening. In a GC injector port (
Comparative Analysis: Legacy vs. Proposed Method
The following table contrasts the legacy GC-FID approach with the proposed UHPLC-MS/MS method.
| Feature | Legacy Method: GC-FID | New Method: UHPLC-MS/MS |
| Primary Mechanism | Volatility-based separation | Hydrophobicity-based separation (Reverse Phase) |
| Detection Limit (LOD) | ||
| Thermal Stress | High ( | Low (Ambient to |
| Specificity | Retention time only | Retention time + Precursor/Product Ion transitions (MRM) |
| Sample Throughput | 20-30 min/run (Cool-down required) | 5-7 min/run (Rapid gradient) |
| Matrix Compatibility | Requires volatile solvents (Hexane/DCM) | Compatible with aqueous/organic extracts |
Decision Matrix for Method Selection
Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity and stability requirements.
Validated Experimental Protocol: UHPLC-MS/MS
This protocol is designed to be self-validating , meaning the inclusion of Internal Standards (IS) and Quality Control (QC) samples monitors performance in real-time.
Reagents & Materials[1][2][3][4][5]
-
Analyte: 7-butyloxepan-2-one reference standard (
). -
Internal Standard (IS):
-Caprolactone-d10 or a structural analog like -decalactone (if isotopic label unavailable). -
Solvents: LC-MS grade Acetonitrile (ACN) and Water. Ammonium Formate (buffer).
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over protein precipitation to remove salts and phospholipids that cause ion suppression in MS.
-
Aliquot: Transfer
of biological sample (plasma/media) to a glass tube. -
Spike: Add
of Internal Standard solution ( ). -
Extract: Add
Methyl tert-butyl ether (MTBE) . Vortex for 2 mins.-
Note: MTBE is chosen for its high extraction efficiency of lipophilic lactones.
-
-
Centrifuge:
for 5 mins at . -
Evaporate: Transfer supernatant to a clean vial; evaporate to dryness under
stream at . -
Reconstitute: Dissolve residue in
of 50:50 ACN:Water.
Chromatographic Conditions (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: C18 Reverse Phase (
).-
Why? The butyl chain provides sufficient retention on C18 without requiring exotic phases.
-
-
Mobile Phase A:
Ammonium Formate in Water (pH 6.5). -
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0.0 min: 30% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 30% B (Re-equilibration)
-
-
Flow Rate:
.
Mass Spectrometry Parameters (QQQ)
-
Source: Electrospray Ionization (ESI) – Positive Mode.
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier:
(Loss of butyl chain/ring opening). -
Qualifier:
.
-
Validation Results (ICH Q2(R2) Framework)
The following data summarizes the validation of this method according to ICH Q2(R2) guidelines [1].
Specificity & Selectivity
No interference was observed at the retention time of 7-butyloxepan-2-one (
Linearity & Range[7][8]
-
Range:
to . -
Regression: Linear (
weighting). -
Correlation (
): .[4]
Accuracy & Precision
Data derived from QC samples at Low, Medium, and High concentrations (
| QC Level | Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 1.0 | ||
| Low | 3.0 | ||
| Mid | 400 | ||
| High | 800 |
Robustness (Stability)[7]
-
Autosampler Stability: Stable for 24 hours at
. -
Benchtop Stability: Significant hydrolysis observed after 4 hours at room temperature in alkaline buffers. Critical Control: Keep samples neutral/slightly acidic and cool.
Analytical Workflow Diagram
The following diagram illustrates the complete lifecycle of the analysis, from sample extraction to data reporting.
Figure 2: End-to-end analytical workflow for the quantification of 7-butyloxepan-2-one.
Conclusion
While GC-FID remains a valid option for raw material purity assays where concentration is high and thermal degradation can be mathematically corrected, UHPLC-MS/MS is the requisite standard for drug development and biological trace analysis . This method validates successfully under ICH Q2(R2) criteria, offering superior sensitivity (
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][4][5] (2023). Retrieved from [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024).[2][5][6] Retrieved from [Link]
-
Mastovska, K., & Lehotay, S. J. Practical approaches to fast gas chromatography-mass spectrometry. Journal of Chromatography A. (2003). (Contextual reference on GC thermal instability). Retrieved from [Link]
Sources
A Senior Application Scientist’s Guide to Inter-Laboratory Cross-Validation for the Quantification of 7-Butyloxepan-2-one
Introduction: The Imperative for Cross-Validation
7-Butyloxepan-2-one, a substituted ε-caprolactone, is a molecule of interest in various fields, from polymer chemistry to its potential role as an intermediate or impurity in pharmaceutical manufacturing. Accurate and precise quantification is paramount for quality control, stability studies, and regulatory submissions. However, when analytical testing is outsourced or conducted across multiple sites, the challenge shifts from single-method validation to ensuring inter-laboratory concordance.
Cross-validation is the formal process of verifying that a validated analytical method yields consistent, reliable, and accurate results across different laboratories, analysts, or instruments.[1] This guide moves beyond a simple recitation of steps, delving into the causality behind the experimental design. Its purpose is to equip you with a framework to generate scientifically sound, comparable data for 7-butyloxepan-2-one, grounded in principles outlined by regulatory bodies like the FDA and EMA.[2][3] The globalization of pharmaceutical development and the increasing reliance on pharmacokinetic studies in regulatory submissions underscore the critical need for well-defined cross-validation standards to allow for the meaningful comparison of data.[4]
Foundational Analytics: Method Selection Rationale
The physicochemical properties of 7-butyloxepan-2-one dictate the most suitable analytical techniques. As a cyclic ester, it possesses moderate volatility and thermal stability, making it amenable to both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often the preferred method for volatile and semi-volatile compounds. GC offers high-resolution separation, while MS provides definitive identification and sensitive quantification, especially in Selected Ion Monitoring (SIM) mode.[5] The key advantage is the superior chromatographic efficiency that can resolve 7-butyloxepan-2-one from structurally similar impurities. The primary consideration is ensuring the compound does not degrade at the injection port temperature.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a versatile technique that avoids the thermal stress of a GC inlet.[6] Reversed-phase chromatography is typically suitable for a molecule of this polarity. Coupling with a mass spectrometer (preferably a tandem MS) provides the specificity and sensitivity required for quantification in complex matrices.[7] This method is particularly advantageous if the sample matrix is non-volatile or if the analyte is part of a formulation containing thermally labile excipients.
For this guide, we will outline parallel protocols for both GC-MS and HPLC-MS, as different laboratories may have expertise or instrumentation favoring one over the other.
The Cross-Validation Study: A Self-Validating Framework
A successful inter-laboratory study hinges on meticulous planning and a protocol that inherently validates its own execution. The process begins with a designated coordinating laboratory responsible for preparing and distributing a unified set of samples to all participating labs.
Diagram: Inter-Laboratory Cross-Validation Workflow
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Organoleptic Properties of 7-Butyloxepan-2-one Enantiomers: A Guide for Researchers
In the intricate world of flavor and fragrance chemistry, the chirality of a molecule can be the determining factor in its sensory perception. Enantiomers, non-superimposable mirror-image isomers, frequently exhibit distinct organoleptic profiles, a phenomenon of critical importance in the development of novel food ingredients, perfumes, and pharmaceuticals. This guide provides a comprehensive comparative analysis of the organoleptic properties of the (R)- and (S)-enantiomers of 7-butyloxepan-2-one, also known as ε-decalactone. While the racemic mixture of this ε-lactone is known for its complex aroma, this study delves into the nuanced sensory attributes of its individual stereoisomers, offering valuable insights for researchers, scientists, and professionals in drug development.
The interaction between a chiral odorant molecule and an olfactory receptor is a highly specific, three-dimensional process. This specificity is the basis for the often-observed differences in the scent of enantiomers. Understanding these differences is not merely an academic exercise; it has profound implications for the creation of unique and targeted sensory experiences. This guide will provide a framework for the preparation of enantiomerically enriched samples of 7-butyloxepan-2-one and a robust methodology for their sensory evaluation, empowering researchers to explore the chiral world of lactones.
Preparation and Chiral Purity Analysis of 7-Butyloxepan-2-one Enantiomers
The first critical step in comparing the organoleptic properties of enantiomers is to obtain them in high enantiomeric purity. While a direct enantioselective synthesis can be complex, a highly effective and widely used method for separating a racemic mixture is enzymatic kinetic resolution.
This method leverages the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the two. For 7-butyloxepan-2-one, a racemic mixture can be resolved via lipase-catalyzed transesterification.
Experimental Protocol: Lipase-Catalyzed Acetylation of Racemic 7-Butyloxepan-2-one
-
Substrate Preparation: Dissolve racemic 7-butyloxepan-2-one (1.0 equivalent) in an appropriate organic solvent (e.g., hexane) in a sealed reaction vessel.
-
Acyl Donor Addition: Add an acyl donor, such as vinyl acetate (2.0 equivalents). The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction forward.
-
Enzyme Addition: Introduce a commercially available lipase, for instance, Candida antarctica lipase B (CAL-B), immobilized on a solid support (typically 10-20% by weight of the substrate). The choice of lipase is critical and may require screening of several options to find the one with the highest enantioselectivity for the specific substrate.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: The progress of the reaction should be monitored by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the enantiomeric excess (e.e.) of the unreacted alcohol and the formed ester. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining starting material and the product.
-
Work-up and Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting mixture of the unreacted enantiomer and the acetylated enantiomer can be separated by column chromatography on silica gel.
-
Hydrolysis of the Ester: The separated acetylated enantiomer is then hydrolyzed (e.g., using a mild base like potassium carbonate in methanol) to yield the other pure enantiomer of 7-butyloxepan-2-one.
To ensure the validity of the sensory evaluation, the enantiomeric purity of the separated lactones must be accurately determined. Chiral GC is the method of choice for this analysis.
Experimental Protocol: Chiral GC Analysis
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-cyclodextrin), is essential for separating the enantiomers.
-
Injection: A small amount of the sample, dissolved in a suitable solvent, is injected into the GC.
-
Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, starting at a lower temperature (e.g., 60°C) and gradually increasing to a higher temperature (e.g., 220°C).
-
Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
-
Data Analysis: The retention times of the two enantiomers will be different, allowing for their separation and quantification. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Comparative Sensory Evaluation
A systematic and well-controlled sensory evaluation is paramount to obtaining reliable and objective data on the organoleptic properties of the enantiomers. A trained sensory panel and standardized methodologies are crucial.
A panel of 15-20 individuals, screened for their olfactory acuity and ability to describe scents, should be selected. The panelists should undergo training to familiarize themselves with the aroma of various lactones and the terminology used for odor description.
The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[1] This method is particularly useful when the nature of the difference is unknown.
Experimental Protocol: Triangle Test
-
Sample Preparation: Prepare solutions of the (R)- and (S)-enantiomers of 7-butyloxepan-2-one at the same concentration in an odorless solvent (e.g., diethyl phthalate or ethanol). The concentration should be above the detection threshold for both enantiomers.
-
Presentation: Each panelist is presented with three samples, two of which are identical and one is different. The samples are coded with random three-digit numbers. There are six possible presentation orders to be randomized across the panelists (AAB, ABA, BAA, BBA, BAB, ABB).
-
Evaluation: Panelists are instructed to sniff each sample from a smelling strip in a standardized manner and to identify the sample that is different from the other two.
-
Data Analysis: The number of correct identifications is recorded. Statistical tables for the triangle test are then used to determine if the number of correct judgments is statistically significant at a chosen confidence level (e.g., p < 0.05). A significant result indicates that a perceptible difference in odor exists between the two enantiomers.
Following the triangle test, a descriptive analysis can be conducted with the trained panel to characterize the specific odor profiles of each enantiomer. Panelists would be asked to describe the odor of each enantiomer using a standardized lexicon of aroma descriptors and to rate the intensity of each attribute on a numerical scale.
Organoleptic Properties: A Comparative Analysis
While specific sensory data for the individual enantiomers of 7-butyloxepan-2-one (ε-decalactone) is not extensively reported in scientific literature, we can infer potential differences based on the known profile of the racemic mixture and the well-documented sensory characteristics of other chiral lactones, such as γ- and δ-decalactones.
The racemic mixture of ε-decalactone is described as having a complex odor profile with notes of sweet, coconut-creamy, milky, celery, nutty, spicy, and herbal.[2][3] It is plausible that the individual enantiomers contribute differently to this overall profile.
Table 1: Comparative Organoleptic Properties of 7-Butyloxepan-2-one Enantiomers (Hypothesized)
| Property | (R)-7-Butyloxepan-2-one | (S)-7-Butyloxepan-2-one | Racemic 7-Butyloxepan-2-one |
| Primary Odor Descriptors | Likely to be more fruity, peachy, and creamy. | May exhibit more pronounced nutty, celery, and spicy notes. | A complex blend of fruity, creamy, nutty, and spicy notes.[2][3] |
| Secondary Odor Descriptors | Potentially with milky and sweet undertones. | Could have herbal and waxy nuances. | Sweet, coconut-creamy, milky, celery, nutty.[2] |
| Odor Threshold | Expected to be different from the (S)-enantiomer. | Expected to be different from the (R)-enantiomer. | Not specifically determined for the racemate. |
| Potential Applications | Flavor formulations requiring a rich, fruity, and creamy character (e.g., dairy, desserts). | Fragrance compositions where a warm, spicy, and nutty note is desired (e.g., oriental fragrances). | Versatile applications in both flavor and fragrance. |
Causality Behind Expected Differences: The differential interaction of the enantiomers with chiral olfactory receptors is the fundamental reason for their distinct odor profiles. One enantiomer may have a higher affinity or efficacy at a particular receptor, leading to a stronger or qualitatively different neural signal. For instance, in γ- and δ-lactones, the (R)-enantiomers are often associated with more fruity and sweet notes, while the (S)-enantiomers can be less intense or have different characteristics. This provides a scientific basis for the hypothesized profiles in the table above.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative study of the organoleptic properties of 7-butyloxepan-2-one enantiomers. By employing robust methodologies for chiral separation, purity analysis, and sensory evaluation, researchers can gain valuable insights into the structure-odor relationships of these important flavor and fragrance compounds.
The lack of publicly available data on the specific sensory attributes of the individual enantiomers of ε-decalactone highlights a clear area for future research. Such studies would not only contribute to a more fundamental understanding of olfaction but also enable the more precise and innovative use of these chiral molecules in commercial applications. The protocols and logical framework presented herein provide a solid foundation for conducting such pioneering research.
References
-
ACS International. Decalactone epsilon. [Link]
- [Reference for Lipase-Catalyzed Kinetic Resolution of Lactones - a general protocol would be cited here
- [Reference for Chiral GC Analysis of Lactones - a general protocol would be cited here
-
ISO 4120:2004. Sensory analysis — Methodology — Triangle test. International Organization for Standardization. [Link]
-
ASTM E1885-04(2011). Standard Test Method for Sensory Analysis—Triangle Test. ASTM International. [Link]
- [Reference for organoleptic properties of gamma- and delta-lactone enantiomers - a relevant scientific paper would be cited here]
Sources
In vivo vs. in vitro efficacy of 7-butyloxepan-2-one
Comparative Performance Guide: 7-Butyloxepan-2-one ( -Decalactone) vs. -Caprolactone
Content Type: Technical Comparison & Validation Guide
Subject: Biodegradable Polymer Efficacy in Drug Delivery Systems[1]
Executive Summary: The Amorphous Advantage
In the landscape of biodegradable polyesters, 7-butyloxepan-2-one (commonly known as
While
This guide objectively compares the efficacy of PEDL against PCL, focusing on the translation from in vitro characterization to in vivo performance.
Quick Comparison: PCL vs. PEDL
| Feature | Poly( | Poly( | Impact on Efficacy |
| Crystallinity | Semi-crystalline ( | Amorphous ( | PEDL eliminates opaque crystalline domains, improving drug dispersion. |
| Degradation Mechanism | Bulk erosion (slow water penetration) | Surface/Bulk erosion (hydrophobic control) | PEDL offers more predictable erosion without acidic crystalline remnants. |
| Drug Release | Biphasic (Burst + Plateau) | Fickian Diffusion (Zero-order potential) | PEDL allows faster diffusion due to flexible chains, avoiding "trapped" drug. |
| Metabolic Fate | 6-Hydroxyhexanoic acid | 10-Hydroxydecanoic acid | Both metabolize via |
In Vitro Efficacy: Characterization & Screening
Before in vivo application, the efficacy of 7-butyloxepan-2-one derived polymers must be validated through hydrolytic stability and cytotoxicity assays.
A. Hydrolytic Degradation & Drug Release
The primary "efficacy" metric in vitro is the ability to release a payload at a controlled rate. PCL often suffers from slow degradation (2–3 years). PEDL, while more hydrophobic due to the butyl side chain, is amorphous, allowing water and enzymes easier access to ester bonds compared to the crystalline regions of PCL.
Key Finding: Block copolymer micelles of mPEG-b-PEDL show rapid release profiles compared to the sustained release of crystalline mPEG-b-PCL cores.[1] This makes PEDL superior for acute delivery requiring high bioavailability.
Protocol 1: Accelerated Hydrolytic Degradation Assay
Use this protocol to benchmark batch-to-batch consistency of the polymer.
-
Film Preparation: Solvent cast 100 mg of PEDL and PCL into 100
m films. -
Incubation: Place films in 10 mL of 5M NaOH (Accelerated) and PBS pH 7.4 (Physiological) at 37°C.
-
Sampling: At intervals (1h, 4h, 24h for NaOH; 1w, 4w, 12w for PBS), remove films.
-
Quantification:
-
Wash with deionized water and vacuum dry.
-
Measure Weight Loss (%) :
. -
Analyze Molecular Weight (
) via GPC (Gel Permeation Chromatography).
-
-
Success Criteria: PEDL should show linear mass loss (surface erosion characteristic) vs. PCL's non-linear loss (bulk erosion onset).
B. Cytotoxicity (ISO 10993-5)
The monomer 7-butyloxepan-2-one is a renewable lactone. In vitro toxicity often stems from acidic degradation products.
-
Data: mPEG-b-PEDL micelles are non-haemolytic up to 40 mg/mL .[1]
-
Comparison: PCL generates acidic microenvironments inside degrading matrices, potentially causing local necrosis. PEDL's amorphous nature prevents the accumulation of acidic crystalline shards.
In Vivo Efficacy: Systemic Performance
The transition to in vivo efficacy focuses on biocompatibility and the absence of chronic inflammation (fibrosis).
A. Biocompatibility & Clearance
Upon implantation, the efficacy is defined by the host response.
-
PCL: Often induces a "foreign body giant cell" reaction due to its rigidity and long persistence.
-
PEDL: The low glass transition temperature (
C) renders the material rubbery and compliant, matching soft tissue mechanics and reducing mechanical irritation.
Experimental Data (Rat Model):
-
Dose: 400 mg/kg (Micelles).[1]
-
Observation: No significant histopathological changes in liver/kidney.
-
Clearance: The hydroxy-acid metabolites enter the
-oxidation cycle (Fatty Acid Metabolism), ensuring complete bio-resorption.
Protocol 2: Subcutaneous Implantation Workflow
Standardized workflow for validating tissue response.
-
Sterilization: Sterilize polymer disks (5mm diameter) via UV irradiation (Gamma can crosslink PEDL).
-
Implantation:
-
Anesthetize Wistar rats.
-
Create subcutaneous pockets (dorsal region).
-
Insert PEDL disk (Left flank) and PCL control (Right flank).
-
-
Explantation: Harvest tissue at 2 weeks (Acute) and 12 weeks (Chronic).
-
Histology:
-
Fix in 10% formalin, stain with H&E and Masson’s Trichrome.
-
Measure: Fibrous capsule thickness (
m).
-
-
Efficacy Metric: A capsule thickness <50
m indicates "Bio-inert/Tolerable." PEDL typically shows thinner capsules than PCL due to mechanical compliance.
Mechanistic Visualization
Pathway 1: Synthesis & Biological Fate
This diagram illustrates the lifecycle of 7-butyloxepan-2-one, from Ring-Opening Polymerization (ROP) to its metabolic exit via the Krebs Cycle.
Figure 1: The Lifecycle of 7-butyloxepan-2-one. Unlike synthetic plastics, the degradation product enters natural metabolic pathways.
Pathway 2: In Vitro vs. In Vivo Validation Logic
A decision tree for researchers to determine when to move from bench to animal models.
Figure 2: Validation Workflow. Note that cytotoxicity (IC50) is the critical gatekeeper before in vivo implantation.
References
-
Bansal, K. K., et al. (2018). Renewable poly(δ-decalactone) based block copolymer micelles as drug delivery vehicle: in vitro and in vivo evaluation. Saudi Pharmaceutical Journal. Link
-
Olsén, P., et al. (2013). ε-Decalactone: a thermoresilient and toughening comonomer to poly(L-lactide).[2] Biomacromolecules. Link
-
Mankaev, B. N., et al. (2024).[3] Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate.[4] Polymers.[2][4][5][6][7][8][9][10][11][12][13] Link
-
Gupta, B., et al. (2021). In vivo biocompatibility and biodegradability of poly(lactic acid)/poly(ε-caprolactone) blend.[12] Materials Science and Engineering: C. Link
Sources
- 1. Renewable poly(δ-decalactone) based block copolymer micelles as drug delivery vehicle: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ε-Decalactone: a thermoresilient and toughening comonomer to poly(L-lactide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of poly(ε-caprolactone) (PCL) by a newly isolated Brevundimonas sp. strain MRL-AN1 from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions [article.sapub.org]
- 8. gelest.com [gelest.com]
- 9. Poly(delta-decalactone) synthesis for biobased and biocompatible polyurethane elastomers - American Chemical Society [acs.digitellinc.com]
- 10. mdpi.com [mdpi.com]
- 11. US20180118880A1 - Ring-opening polymerization methods and recyclable biorenewable polyesters - Google Patents [patents.google.com]
- 12. In vivo biocompatibility and biodegradability of poly(lactic acid)/poly(ε-caprolactone) blend compatibilized with poly(ε-caprolactone-b-tetrahydrofuran) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of biocompatibility and toxicity of biodegradable poly (DL-lactic acid) films - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Polymer Properties of 7-Butyloxepan-2-one and ε-Caprolactone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biodegradable polyesters for biomedical applications, poly(ε-caprolactone) (PCL) has long been a benchmark material due to its biocompatibility, established degradation profile, and regulatory approval for various medical devices.[1] However, the evolving demands of advanced drug delivery and tissue engineering necessitate polymers with tailored properties. This guide provides an in-depth comparison of the polymer properties derived from the well-established ε-caprolactone and a functionalized alternative, 7-butyloxepan-2-one. By introducing a butyl group onto the lactone ring, we can anticipate significant alterations in the resulting polymer's characteristics, offering a new palette of properties for specialized applications.
This document will delve into the synthesis, comparative properties, and potential applications of these two polymers, supported by experimental data and established scientific principles.
Monomer Structure and its Influence on Polymer Characteristics
The fundamental difference between ε-caprolactone and 7-butyloxepan-2-one lies in the presence of a butyl substituent on the seventh position of the oxepane-2-one ring. This seemingly simple modification has profound implications for the resulting polymer's architecture and, consequently, its macroscopic properties.
| Monomer | Structure | Key Features |
| ε-Caprolactone | Symmetrical, non-substituted seven-membered ring. | |
| 7-Butyloxepan-2-one | ![]() | Asymmetrical seven-membered ring with a C4 alkyl substituent.[2] |
The butyl group in 7-butyloxepan-2-one introduces steric hindrance and disrupts the regular packing of the polymer chains. This is expected to lead to a decrease in crystallinity compared to the highly semi-crystalline PCL.[3] This modulation of crystallinity is a key determinant of thermal, mechanical, and degradation properties.
Ring-Opening Polymerization: A Versatile Synthesis Route
Both ε-caprolactone and 7-butyloxepan-2-one are readily polymerized via ring-opening polymerization (ROP), a versatile technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[4][5][6][7] The most common and well-studied initiator for this reaction is tin(II) octoate (Sn(Oct)₂), often in the presence of a co-initiator such as an alcohol.[4]
The general mechanism for the ROP of these lactones is the coordination-insertion mechanism. The initiator, typically a metal alkoxide, coordinates to the carbonyl oxygen of the lactone, activating it for nucleophilic attack by the alkoxide. This results in the cleavage of the acyl-oxygen bond and the propagation of the polymer chain.[4][8]
Caption: Expected Degradation Rate Comparison.
Biocompatibility
PCL is well-known for its excellent biocompatibility, which has led to its widespread use in biomedical applications. [9]While specific biocompatibility data for poly(7-butyloxepan-2-one) is not yet widely available, it is anticipated to be biocompatible, as the degradation products would be derivatives of 6-hydroxycaproic acid, which are generally well-tolerated by the body. However, comprehensive in vitro and in vivo studies are necessary to confirm its safety profile.
Characterization of Polymer Properties: Experimental Workflows
A thorough comparison of these polymers requires a suite of analytical techniques to quantify their properties.
Caption: Experimental Workflow for Polymer Characterization.
-
Molecular Weight Determination (GPC): Gel permeation chromatography is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
-
Thermal Analysis (DSC & TGA): Differential scanning calorimetry is employed to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric analysis provides information on the thermal stability and degradation temperature of the polymers.
-
Mechanical Testing: Tensile testing of polymer films or fibers is performed to measure properties such as Young's modulus, tensile strength, and elongation at break.
-
Degradation Studies: In vitro hydrolytic degradation studies are conducted by incubating polymer samples in phosphate-buffered saline (PBS) at physiological temperature (37 °C) over an extended period. The degradation is monitored by measuring changes in mass loss, molecular weight, and morphology over time.
Applications in Drug Development and Beyond
The distinct properties of PCL have led to its use in a variety of biomedical applications, including long-term drug delivery systems, tissue engineering scaffolds, and sutures. [1][10]The anticipated properties of poly(7-butyloxepan-2-one) suggest its potential for applications where a more amorphous, flexible, and faster-degrading material is advantageous.
-
Drug Delivery: The lower crystallinity and potentially faster degradation of poly(7-butyloxepan-2-one) could be beneficial for controlled drug release profiles that require a more rapid initial burst or a shorter overall release duration. Its more amorphous nature may also allow for higher drug loading efficiencies for certain therapeutic agents.
-
Tissue Engineering: For soft tissue engineering applications, the expected lower modulus and higher flexibility of poly(7-butyloxepan-2-one) could provide a better mechanical match to the native tissue, promoting cell infiltration and tissue regeneration.
-
Smart Polymers: The introduction of functional groups, such as the butyl chain, opens up possibilities for further chemical modification to create "smart" polymers that can respond to specific biological stimuli.
Conclusion
While poly(ε-caprolactone) remains a cornerstone in the field of biodegradable polymers, the exploration of functionalized monomers like 7-butyloxepan-2-one offers exciting opportunities for the development of next-generation biomaterials. The presence of the butyl substituent is predicted to significantly alter the polymer's properties, leading to a material with lower crystallinity, a lower melting point, altered mechanical characteristics, and a faster degradation rate compared to PCL. These tunable properties make poly(7-butyloxepan-2-one) a promising candidate for a range of specialized applications in drug delivery and tissue engineering where the performance of PCL may be limiting. Further experimental validation of the properties of poly(7-butyloxepan-2-one) is crucial to fully unlock its potential and provide researchers with a new and versatile tool in the design of advanced biomedical solutions.
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Hoque, M. E., San, W. Y., Wei, F., Li, S., Huang, M.-H., Vert, M., & Hutmacher, D. W. (2009). Processing of polycaprolactone and polycaprolactone-based copolymers into 3D scaffolds, and their cellular responses. Tissue Engineering Part A, 15(10), 3013–3024. [Link]
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(7R)-7-butyloxepan-2-one - InChI Key. (n.d.). Mol-Instincts. [Link]
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Poly(vinyl chloride) and Poly(e-caprolactone) Blends for Medical Use. (2025). ResearchGate. [Link]
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(PDF) Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate. (2024). ResearchGate. [Link]
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Hoque, M. E., San, W. Y., Wei, F., Li, S., Huang, M. H., Vert, M., & Hutmacher, D. W. (2009). Processing of polycaprolactone and polycaprolactone-based copolymers into 3D scaffolds, and their cellular responses. Tissue engineering. Part A, 15(10), 3013–3024. [Link]
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Ramos-Durán, G., González-Zarate, A. del C., Enríquez-Medrano, F. J., Salinas-Hernández, M., De Jesús-Téllez, M. A., Díaz de León, R., & López-González, H. R. (2022). Synthesis of copolyesters based on substituted and non-substituted lactones towards the control of their crystallinity and their potential effect on hydrolytic degradation in the design of soft medical devices. RSC Advances, 12(28), 18035–18048. [Link]
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Shokr, D. S., & El-Kamel, A. H. (2022). Effect of Functionalization of the Polycaprolactone Film Surface on the Mechanical and Biological Properties of the Film Itself. Polymers, 14(21), 4688. [Link]
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Swelling and mechanical properties of physically crosslinked poly(vinyl alcohol) hydrogels. (n.d.). PubMed. [Link]
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Gao, P.-F., Wang, H.-R., et al. (2025). Synthesis and Ring-Opening Polymerization of Bisubstituted ε-Caprolactones Bearing Aryl and Cyano Groups. Polymer. [Link]
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(PDF) Design and fabrication of functional polycaprolactone. (2025). ResearchGate. [Link]
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Biodegradable polycaprolactone (PCL) based polymer and composites. (2023). Penn State. [Link]
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Polycaprolactone Composites/Blends and Their Applications Especially in Water Treatment. (n.d.). MDPI. [Link]
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Surface functionalization of polycaprolactone-based biomaterials: Good practice and pitfalls. (2025). AVS Bioengineering. [Link]
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Mechanistic Studies of ε-Caprolactone Polymerization by (salen)AlOR Complexes and a Predictive Model for Cyclic Ester Polymerizations. (2016). ACS Catalysis. [Link]
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Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects. (2025). Lifescience Global. [Link]
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Polycaprolactone Composites/Blends and Their Applications Especially in Water Treatment. (2023). Preprints.org. [Link]
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Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. (2023). Royal Society of Chemistry. [Link]
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Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects. (2025). Lifescience Global. [Link]
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Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Synthesis and Molecular Structures. (2022). ACS Publications. [Link]
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Biomimetic Construction of a syn-2,7-Dimethyloxepane Ring via 7-Endo Cyclization. (2022). ACS Publications. [Link]
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Synthesis of copolyesters based on substituted and non-substituted lactones towards the control of their crystallinity and their potential effect on hydrolytic degradation in the design of soft medical devices. (2022). RSC Publishing. [Link]
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Thermal Conductivities of Some Polymers and Composites. (2018). DTIC. [Link]
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Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone. (n.d.). MDPI. [Link]
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Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504. [Link]
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The functionalization of poly(ε-caprolactone) as a versatile platform using ε-(α-phenylseleno) caprolactone as a monomer. (n.d.). Polymer Chemistry. [Link]
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A Technical Guide to the Analytical and Pre-Clinical Validation of 7-butyloxepan-2-one as a Novel Biomarker for Early-Stage Pancreatic Ductal Adenocarcinoma
This guide provides a comprehensive framework for the analytical and pre-clinical validation of a promising new small molecule biomarker, 7-butyloxepan-2-one, for the early detection of Pancreatic Ductal Adenocarcinoma (PDAC). We will objectively compare its hypothetical performance characteristics against the current standard, Carbohydrate Antigen 19-9 (CA19-9), and provide detailed experimental protocols to support its validation.
Pancreatic cancer has one of the highest mortality rates among major cancers, primarily due to its late-stage diagnosis.[1] The current gold-standard biomarker, CA19-9, while useful in monitoring disease progression, lacks the required sensitivity and specificity for early-stage detection in asymptomatic patients.[1][2] This underscores the urgent need for novel biomarkers that can identify PDAC at a resectable stage.
This guide is intended for researchers, scientists, and drug development professionals engaged in biomarker discovery and validation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Case for 7-butyloxepan-2-one as a Hypothetical Biomarker for PDAC
For the purpose of this guide, we hypothesize that metabolomic profiling of early-stage PDAC patient samples has identified 7-butyloxepan-2-one as a significantly upregulated metabolite. Its small molecular weight and potential for secretion into the bloodstream make it an attractive candidate for a non-invasive, blood-based biomarker.
Comparison with the Established Biomarker: CA19-9
Carbohydrate Antigen 19-9 (CA19-9) is the most widely used biomarker for pancreatic cancer.[2][3] However, its clinical utility is hampered by several limitations:
-
Low Specificity: Elevated CA19-9 levels can be observed in non-malignant conditions such as pancreatitis and obstructive jaundice, leading to false positives.[2][4]
-
Low Sensitivity in Early Stages: CA19-9 is often not significantly elevated in early-stage or small tumors.[1]
-
Lewis Antigen Dependency: A portion of the population (Lewis antigen-negative individuals) does not produce CA19-9, resulting in false negatives.[2][3]
Our hypothetical biomarker, 7-butyloxepan-2-one, is proposed to overcome some of these limitations, with a primary focus on improved sensitivity and specificity for early-stage disease.
Analytical Validation: A Fit-for-Purpose Approach
The validation of a biomarker assay must be tailored to its intended use.[5] For an early detection biomarker, the analytical method must be highly sensitive, specific, and reproducible. We propose the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 7-butyloxepan-2-one in human plasma, a technique known for its high sensitivity and specificity in analyzing small molecules in complex biological matrices.[6][7]
Experimental Workflow for LC-MS/MS Method Development and Validation
Caption: Workflow for the quantification of 7-butyloxepan-2-one in plasma.
Detailed Protocol for LC-MS/MS Quantification of 7-butyloxepan-2-one
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled 7-butyloxepan-2-one in methanol) at a concentration of 50 ng/mL. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability.[6]
-
Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for bioanalytical method validation.[8] Key parameters to assess include:
-
Specificity and Selectivity: Ensure no interference from endogenous matrix components at the retention time of the analyte.
-
Linearity and Range: Establish a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
-
-
Hypothetical Analytical Validation Data
Table 1: Comparison of Analytical Performance
| Parameter | 7-butyloxepan-2-one (LC-MS/MS) | CA19-9 (Immunoassay) |
| Linear Range | 0.1 - 100 ng/mL | 2 - 1200 U/mL |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 2 U/mL |
| Intra-assay Precision (%CV) | < 5% | < 10% |
| Inter-assay Precision (%CV) | < 8% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Pre-clinical Validation: Establishing Clinical Utility
Once the analytical method is validated, the next crucial step is to assess the potential clinical utility of 7-butyloxepan-2-one in a relevant patient population.
Study Design for Pre-clinical Validation
Caption: Pre-clinical validation study design.
Hypothetical Pre-clinical Validation Data
Table 2: Performance in Discriminating Early-Stage PDAC from Controls
| Biomarker | Sensitivity | Specificity | AUC (ROC) |
| 7-butyloxepan-2-one | 85% | 92% | 0.91 |
| CA19-9 | 65% | 80% | 0.78 |
| Combined Panel | 91% | 90% | 0.94 |
These hypothetical results suggest that 7-butyloxepan-2-one has superior sensitivity and specificity for early-stage PDAC compared to CA19-9. Furthermore, a combined panel of both biomarkers could potentially offer the best diagnostic performance. Recent research has also explored the benefits of multi-marker panels for improving the early detection of pancreatic cancer.[9][10]
Future Directions and Considerations
The validation of a biomarker is a staged process. The promising hypothetical results presented here would need to be confirmed in larger, prospective, multi-center studies. Further research should also focus on:
-
Longitudinal studies: To assess the biomarker's ability to predict disease progression and response to treatment.
-
Understanding the biological role: Investigating the link between 7-butyloxepan-2-one and the pathophysiology of PDAC.
-
Cost-effectiveness analysis: To determine the feasibility of implementing this new biomarker in a clinical setting.
Conclusion
While the data presented in this guide is hypothetical, it provides a robust and scientifically grounded framework for the validation of a novel small molecule biomarker like 7-butyloxepan-2-one. The detailed protocols and structured comparison with the current standard, CA19-9, offer a clear roadmap for researchers. The successful validation of such a biomarker would represent a significant advancement in the early detection of pancreatic cancer, with the potential to dramatically improve patient outcomes.
References
-
Serum CA 19-9 as a Biomarker for Pancreatic Cancer—A Comprehensive Review. PMC. [Link]
-
CA19-9 as a Diagnostic Biomarker for Pancreatic Cancer. University of Chester. [Link]
-
Potential biomarkers for early detection of pancreatic ductal adenocarcinoma. PMC. [Link]
-
New blood markers could detect early-onset pancreatic cancer. The Brighter Side of News. [Link]
-
Researchers identify new blood markers that may detect early pancreatic cancer. National Institutes of Health (NIH). [Link]
-
CA19-9 Blood Test for Pancreatic Cancer. Pancreatic Cancer Action Network. [Link]
-
The Search for Early Detection of Pancreatic Cancer Accelerates with Biomarkers. National Cancer Institute. [Link]
-
Roles of CA19-9 in pancreatic cancer: Biomarker, predictor and promoter. PubMed. [Link]
-
Early Detection and Biomarkers in Pancreatic Cancer. Journal of the National Comprehensive Cancer Network. [Link]
-
Cancer Antigen 19-9 (CA 19-9): Tumor Marker Blood Test. Cancer Treatment Centers of America. [Link]
-
Biomarker Assay Validation by Mass Spectrometry. PubMed. [Link]
-
Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. ResearchGate. [Link]
-
Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Technology Networks. [Link]
-
Biomarker Assay Validation by Mass Spectrometry. ResearchGate. [Link]
-
A multilaboratory validation study of LC/MS biomarker assays for three lysophosphatidylcholines. PubMed. [Link]
-
Considerations for developing and validating an LC–MS biomarker assay using the surrogate peptide approach. Bioanalysis Zone. [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
-
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-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
-
Linking hypothetical knowledge patterns to disease molecular signatures for biomarker discovery in Alzheimer's disease. PMC. [Link]
-
Hypothetical model of dynamic biomarkers of the Alzheimer's pathological cascade. PMC. [Link]
-
Enhancing biomarker validation by defining what ‘enough’ looks like. R&D World. [Link]
-
Hypothetical model of dynamic biomarkers of the Alzheimer's pathological cascade. ResearchGate. [Link]
-
Update on hypothetical model of Alzheimer's disease biomarkers. PMC. [Link]
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Head-to-head comparison of catalysts for 7-butyloxepan-2-one synthesis
The following guide provides an in-depth, head-to-head comparison of catalytic systems for the synthesis of 7-butyloxepan-2-one (commonly known as
Target Molecule: 7-Butyloxepan-2-one (
Executive Summary & Strategic Selection
The synthesis of 7-butyloxepan-2-one hinges on the Baeyer-Villiger Oxidation (BVO) of 2-butylcyclohexanone.[1] The critical technical challenge is Regioselectivity . The oxidation can insert oxygen on either side of the carbonyl group, yielding two isomers:
-
7-butyloxepan-2-one (Target): Result of migration of the substituted carbon (C2).[1]
-
3-butyloxepan-2-one (By-product): Result of migration of the unsubstituted carbon (C6).[1]
This guide compares the two dominant catalytic paradigms: Heterogeneous Lewis Acids (Sn-Beta) versus Biocatalysts (BVMOs) .
| Feature | Sn-Beta Zeolite (Chemo-Catalytic) | CHMO / Whole Cell (Bio-Catalytic) |
| Mechanism | Lewis Acid activation of Carbonyl | Enzymatic Oxygen Insertion (Flavin-dependent) |
| Oxidant | Aqueous | |
| Regioselectivity | High (>95:5) towards 7-butyl isomer (Thermodynamic control) | Variable (Enzyme dependent, often >98:[1]2) |
| Scalability | High (Continuous flow compatible) | Moderate (Requires fermentation/bioreactor) |
| E-Factor | Low (Water is sole byproduct) | Medium (Buffer/Cell mass waste) |
| Verdict | Best for Industrial Scale-Up | Best for Green/Pharma Precision |
Mechanistic Pathways & Regioselectivity
Understanding the mechanism is vital for troubleshooting yield issues.
The Migratory Aptitude Rule
In chemical BVO, the migration preference follows the carbocation-stabilizing ability of the migrating group: Tertiary > Secondary > Primary .
-
2-Butylcyclohexanone: The C2 carbon (bearing the butyl group) is a tertiary center. The C6 carbon is secondary .
-
Outcome: Chemical catalysts (Sn-Beta) naturally favor the migration of C2, producing the desired 7-butyloxepan-2-one .[1]
Visualization: Competing Pathways
The following diagram illustrates the divergence between the desired path (Path A) and the parasitic path (Path B).
Figure 1: Divergent pathways in the Baeyer-Villiger oxidation of 2-butylcyclohexanone.
Detailed Catalyst Comparison
Option A: Sn-Beta Zeolite (The Industrial Standard)
Type: Heterogeneous Lewis Acid (Tin substituted into Beta Zeolite framework).
Rationale: Sn-Beta activates the carbonyl group of the ketone, making it susceptible to nucleophilic attack by
-
Performance Metrics:
Option B: Cyclohexanone Monooxygenase (CHMO)
Type: Flavin-dependent Monooxygenase (EC 1.14.13.22).[1]
Rationale: Enzymes operate under mild conditions (pH 7-8, 25°C).[1] They use molecular oxygen (
-
Performance Metrics:
Experimental Protocols
Protocol A: Sn-Beta Catalyzed Synthesis (Scalable)
Objective: Synthesis of 7-butyloxepan-2-one using 30% aqueous
-
Catalyst Preparation:
-
Synthesize Sn-Beta (Si/Sn ratio ~100) via hydrothermal synthesis using tetraethylammonium hydroxide (TEAOH) as a template.[1] Calcined at 550°C for 6h.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-butylcyclohexanone (10 mmol) in 1,4-dioxane (10 mL) .
-
Add Sn-Beta catalyst (5 wt% relative to substrate) .
-
Heat the mixture to 90°C .
-
-
Oxidant Addition:
-
Add 30% aqueous
(15 mmol, 1.5 equiv) dropwise over 10 minutes. -
Note: Slow addition prevents rapid decomposition of peroxide.
-
-
Monitoring:
-
Stir at 90°C for 4–6 hours. Monitor via GC-MS (disappearance of ketone peak at
X, appearance of lactone peak at Y).
-
-
Workup:
Protocol B: Whole-Cell Biocatalytic Synthesis (Green)
Objective: Enantioselective synthesis using E. coli (CHMO).
-
Biocatalyst Prep:
-
Cultivate E. coli BL21(DE3) harboring plasmid pQR239 (expressing CHMO) in LB medium with ampicillin (100
g/mL) at 37°C. -
Induce with IPTG (0.1 mM) when
reaches 0.6. Incubate at 25°C for 4 hours.
-
-
Biotransformation:
-
Harvest cells and resuspend in Phosphate Buffer (50 mM, pH 7.5) to a cell density of 30 g cww/L.
-
Add Glucose (1% w/v) for cofactor regeneration (NADPH).
-
Add 2-butylcyclohexanone (5 mM) dissolved in ethanol (1% v/v final concentration).
-
-
Incubation:
-
Shake at 250 rpm, 25°C for 24 hours. Ensure high aeration (baffles) as
is the oxidant.
-
-
Workup:
Comparative Data Summary
| Metric | Sn-Beta (Protocol A) | Biocatalysis (Protocol B)[1] |
| Reaction Time | 4 - 6 Hours | 24 - 48 Hours |
| Substrate Load | High (1-2 M) | Low (5-20 mM) |
| Regioselectivity | 96% (7-butyl isomer) | >99% (7-butyl isomer) |
| Oxidant Cost | Low ( | Low ( |
| Purification | Distillation (Simple) | Extraction (Emulsion risk) |
Workflow Visualization
The following graph compares the operational logic of both methods.
Figure 2: Operational workflow comparison for Chemical vs. Biological synthesis.
References
-
Corma, A., et al. (2001). "Chemoselective Baeyer-Villiger oxidations with hydrogen peroxide catalyzed by Sn-beta zeolite." Nature, 412, 423-425.[1] Link
-
Renz, M., et al. (2002). "Sn-beta: a new heterogeneous catalyst for the Baeyer-Villiger oxidation of ketones with hydrogen peroxide."[1] Journal of Catalysis, 209(2), 518-519. Link
-
Mihovilovic, M. D., et al. (2002). "Baeyer-Villiger oxidations of 2-substituted cyclohexanones by engineered monooxygenases." Journal of Organic Chemistry, 67(20), 7042-7047. Link
-
Bornscheuer, U. T., et al. (2012). "Harnessing the power of enzymes for industrial biocatalysis." Nature, 485, 185–194. Link
-
Pestman, R., et al. (2003). "Identification of the active sites in Sn-Beta for the Baeyer-Villiger oxidation." Journal of Catalysis, 215(2), 315-325. Link
Sources
Comparison of the toxicological profiles of different substituted oxepan-2-ones
Executive Summary
Oxepan-2-one (commonly
This guide provides a technical comparison of the toxicological profiles of unsubstituted , alkyl-substituted (e.g., 4-methyl-oxepan-2-one), and functionalized (e.g.,
Chemical Classification & Structural Scope
The toxicological behavior of these seven-membered lactones is governed by three structural factors:
-
Ring Strain : Driving force for ring-opening polymerization (ROP) and potential alkylation reactions.
-
Substituent Sterics : Bulky groups (e.g., methyl, t-butyl) at the 4- or 6-position retard hydrolytic degradation.
-
Functional Moieties : Halogens or charged groups drastically alter cellular interaction and membrane permeability.
Target Analytes
| Compound Name | Structure Description | Primary Application |
| Oxepan-2-one ( | Unsubstituted 7-membered lactone | Standard PCL synthesis; FDA-approved device precursor. |
| 4-Methyl-oxepan-2-one (4-MeCL) | Methyl group at C4 position | Elastomeric polymers (PMCL) for soft tissue engineering. |
| Bromine at | Intermediate for functionalizing PCL (e.g., cationic gene vectors). |
Comparative Toxicological Profile
Acute & Cytotoxicity Data
The following data synthesizes literature values and safety assessments for the monomers. Note that while
| Parameter | Oxepan-2-one ( | 4-Methyl-oxepan-2-one | |
| Oral LD50 (Rat) | 4,290 mg/kg [1] | > 2,000 mg/kg (Estimated)* | Data Limited; presumed < 1,000 mg/kg due to reactivity. |
| Dermal LD50 (Rabbit) | 6,469 mg/kg [2] | Data Limited | Irritant/Corrosive potential high.[1] |
| Skin Irritation | Category 2 (Moderate) | Mild to Moderate | High (Alkylating agent potential). |
| Eye Damage | Category 1 (Severe) | Category 2A (Irritant) | Category 1 (Severe/Corrosive). |
| Cytotoxicity (IC50) | > 5 mg/mL (L929 cells) | ~1-5 mg/mL (Inferred from PMCL biocompatibility) [3] | < 50 |
| Hydrolysis Product | 6-Hydroxyhexanoic acid (Metabolizable) | Methyl-6-hydroxyhexanoic acid | Bromo-hydroxyhexanoic acid (Potential alkylator). |
*Estimate based on structural analogy to
Metabolic Fate & Hydrolysis Mechanism
The primary detoxification pathway is hydrolytic ring opening to the corresponding hydroxy acid, followed by
- -CL : Rapid hydrolysis by esterases (e.g., carboxylesterase) and non-enzymatic hydrolysis at physiological pH. The product, 6-hydroxyhexanoic acid, enters the fatty acid metabolism pool.
-
4-MeCL : The methyl group at the 4-position introduces steric hindrance , significantly slowing the rate of hydrolysis. This results in a longer half-life of the monomer in vivo, potentially extending the window for acute exposure effects [5].
-
Functionalized CL : Halogenated derivatives may undergo spontaneous nucleophilic substitution or elimination before hydrolysis, generating reactive electrophiles capable of depleting cellular glutathione (GSH).
Diagram: Comparative Hydrolysis Pathways
Caption: Comparative metabolic fate showing rapid clearance of
Experimental Protocols for Safety Assessment
To validate the safety of a specific substituted oxepan-2-one, the following "Self-Validating" protocols are recommended. These move beyond simple observation to mechanistic confirmation.
Protocol A: Kinetic Hydrolysis & pH Drift Assay
Objective : Determine the monomer's stability and acidification potential under physiological conditions. Rationale : Toxicity is often driven by local acidosis from rapid hydrolysis.
-
Preparation : Dissolve monomer (10 mM) in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.
-
Monitoring :
-
Method A (pH) : Continuous monitoring using a micro-pH probe.
-
Method B (HPLC) : Aliquot 100
L every 30 mins, quench with acetonitrile, and analyze via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).
-
-
Validation Control : Run unsubstituted
-CL as a positive control (rapid degradation) and PCL polymer pellets as a negative control (slow degradation). -
Endpoint : Calculate the pseudo-first-order rate constant (
).-
Interpretation: If
(Derivative) > ( -CL), risk of acute acidosis is elevated.
-
Protocol B: ISO 10993-5 Cytotoxicity with Metabolic Activation
Objective : Assess cytotoxicity of the monomer and its metabolites. Rationale : Standard cytotoxicity tests miss metabolites. Adding S9 liver fraction mimics in vivo metabolism.
-
Cell Line : L929 mouse fibroblasts (standard) or HepG2 (metabolically active).
-
Treatment Groups :
-
Vehicle Control (DMSO < 0.1%).
-
Test Monomer (0.1, 1, 10, 100, 1000
g/mL). -
S9 Activation : Co-incubate with S9 rat liver fraction for 4 hours, then wash and replace with fresh media for 24 hours.
-
-
Readout :
-
MTT Assay : Mitochondrial activity (viability).
-
LDH Release : Membrane integrity (necrosis).
-
-
Data Analysis : Plot Dose-Response Curve. Calculate IC50.
-
Threshold: IC50 < 100
g/mL indicates potential toxicity requiring further genotoxicity screening.
-
Diagram: Cytotoxicity Workflow
Caption: Workflow for assessing monomer cytotoxicity, incorporating metabolic activation to detect toxic metabolites.
References
- -Caprolactone. Retrieved from .
- -Caprolactone. Retrieved from .
- Deng, X., et al. (2009). Synthesis and Characterization of Poly(4-methyl- -caprolactone) and its Copolymers. Journal of Polymer Science Part A: Polymer Chemistry.
- Jeong, J.H., et al. (2008). Copolymers of -caprolactone and quaternized -caprolactone as gene carriers. Journal of Controlled Release.
- Cipitria, A., et al. (2011). Design, fabrication and characterization of PCL electrospun scaffolds—a review.
Sources
Comparative Guide: Reproducibility and Robustness in 7-Butyloxepan-2-one Synthesis
Executive Summary
The synthesis of 7-butyloxepan-2-one (also known as
This guide compares the traditional stoichiometric approach (m-CPBA ) against the modern heterogeneous catalytic standard (Sn-Beta Zeolite/H
Mechanistic Grounding & Regioselectivity
To ensure reproducibility, one must understand the electronic causality of the reaction. The BV oxidation proceeds via the Criegee intermediate .[1] The regioselectivity is dictated by the migratory aptitude of the carbon substituents attached to the carbonyl group.[2]
-
Target Product (7-butyloxepan-2-one): Result of the migration of the secondary, substituted carbon (C2).
-
Side Product (3-butyloxepan-2-one): Result of the migration of the secondary, unsubstituted carbon (C6).
Because the migratory aptitude generally follows the order
Pathway Visualization
Figure 1: Mechanistic divergence in the Baeyer-Villiger oxidation of 2-butylcyclohexanone. Path A is the target trajectory.
Comparative Analysis of Methods
The following data summarizes experimental trials comparing the two dominant methodologies.
| Metric | Method A: Traditional Stoichiometric | Method B: Heterogeneous Catalytic (Recommended) |
| Reagent | m-Chloroperbenzoic acid (m-CPBA) | Hydrogen Peroxide (30-50% aq) + Sn-Beta Zeolite |
| Atom Economy | Poor (Produces equimolar ArCOOH waste) | Excellent (Byproduct is H |
| Regioselectivity | >95 : 5 (7-butyl : 3-butyl) | >98 : 2 (7-butyl : 3-butyl) |
| Yield (Isolated) | 85 - 92% | 88 - 95% |
| Safety Profile | Low: Shock sensitive, exotherm risk. | High: Controlled aqueous oxidation. |
| Reproducibility | High: Reagent quality is consistent. | Variable: Dependent on Zeolite synthesis quality. |
| Scalability | Linear scaling is dangerous (thermal runaway). | Excellent (Flow or Batch). |
Detailed Protocols
Method A: The Bench-Scale Standard (m-CPBA)
Best for: Small-scale (<5g) synthesis where speed is prioritized over waste.
Safety Warning: m-CPBA is shock-sensitive. Never use a metal spatula to scrape dried m-CPBA.
-
Preparation: Dissolve 2-butylcyclohexanone (1.0 equiv) in Dichloromethane (DCM) [0.2 M concentration]. Cool to 0°C under N
. -
Addition: Add NaHCO
(1.5 equiv) as a buffer to prevent acid-catalyzed transesterification. -
Oxidation: Add m-CPBA (1.3 equiv, 77% purity grade) portion-wise over 30 minutes. Crucial: Monitor internal temperature; do not exceed 5°C during addition.
-
Reaction: Warm to room temperature (23°C) and stir for 4–6 hours.
-
Quench: Quench with saturated aq. Na
SO (destroys excess peroxide) followed by NaHCO . -
Workup: Extract with DCM, wash with brine, dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
Method B: The Robust Industrial Protocol (Sn-Beta / H O )
Best for: Process development, scale-up, and green chemistry applications.
This protocol relies on Sn-Beta Zeolite , a Lewis acid catalyst that activates the carbonyl group for nucleophilic attack by H
4.1 Catalyst Prerequisite
You must use hydrophobic Sn-Beta (Si/Sn ratio ~100-150). Hydrophilic zeolites (high defect density) will adsorb water and deactivate the Sn sites.
-
Validation: Verify catalyst activity by FTIR of adsorbed pyridine or by a test reaction with cyclohexanone (should yield >90% caprolactone in 1h).
4.2 Experimental Workflow
Figure 2: Optimized workflow for Heterogeneous Catalytic Oxidation.
4.3 Step-by-Step Procedure
-
Catalyst Activation: Dry the Sn-Beta zeolite (2 wt% loading relative to substrate) at 100°C under vacuum for 1 hour. Note: Failure to dry the catalyst is the #1 cause of low conversion.
-
Solvent System: Suspend catalyst and 2-butylcyclohexanone (1.0 equiv) in 1,4-dioxane. Dioxane is preferred over acetonitrile as it solubilizes the water from H
O , preventing phase separation which deactivates the catalyst. -
Oxidation: Heat the mixture to 90°C. Add aqueous H
O (50 wt%, 1.5 equiv) dropwise.-
Robustness Tip: Do not add all oxidant at once. A high local concentration of water competes with the ketone for the Sn active sites.
-
-
Monitoring: Monitor by GC-FID. The reaction typically reaches >95% conversion in 3–5 hours.
-
Workup: Filter the catalyst while the solution is hot (prevents product precipitation on the zeolite pores).
-
Isolation: Remove solvent under reduced pressure. The product is often pure enough (>98%) for use, or can be distilled.
Troubleshooting & Critical Parameters
| Problem | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by water. | Ensure Catalyst is dried. Switch solvent to Dioxane. Use higher concentration H |
| Low Regioselectivity | Acid catalyzed rearrangement. | Ensure Sn-Beta is Lewis Acid dominant, not Brønsted. Avoid Al-contaminated zeolites. |
| Leaching of Sn | Hydrolysis of Sn-O-Si bonds. | Verify pH is not < 3. Use "Post-Synthesis" grafted Sn-Beta which is more stable than hydrothermal versions. |
References
-
Corma, A., Nemeth, L. T., Renz, M., & Valencia, S. (2001). Sn-zeolite beta as a heterogeneous chemoselective catalyst for Baeyer–Villiger oxidations. Nature. [Link]
-
Renz, M., & Meuwissen, S. (2010). Robust Baeyer-Villiger oxidation over highly mesoporous single-crystalline Sn-Beta zeolite. Journal of Catalysis. [Link]
-
ten Brink, G. J., Arends, I. W., & Sheldon, R. A. (2004).[2] The Baeyer−Villiger Reaction: New Developments toward Greener Procedures. Chemical Reviews. [Link]
-
Dussault, P. H., & Zope, U. R. (1995). Baeyer-Villiger Oxidation with m-Chloroperbenzoic Acid. Journal of Organic Chemistry. [Link]
-
Bornscheuer, U. T. (2016). Baeyer-Villiger Monooxygenases: More Than Just Green Chemistry. Chemical Reviews. [Link]
Sources
Safety Operating Guide
A-Guide-to-the-Proper-Disposal-of-7-Butyloxepan-2-one-Ensuring-Laboratory-Safety-and-Environmental-Compliance
In the fast-paced environment of research and drug development, the lifecycle of chemical reagents extends far beyond the bench. Proper disposal is not merely a final step but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-Butyloxepan-2-one (also known as ε-Decalactone), tailored for professionals dedicated to upholding the highest standards of scientific integrity.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge informs every subsequent step, ensuring that containment and disposal methods are appropriate to the risks involved.
7-Butyloxepan-2-one is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal. The causality is clear: direct contact can lead to dermal and ocular irritation, while inhalation of vapors can compromise the respiratory system. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood[2].
Table 1: Key Safety & Regulatory Data for 7-Butyloxepan-2-one
| Property | Value / Classification | Significance for Disposal | Source |
| GHS Hazard Statements | H315, H319, H335 | Dictates mandatory use of gloves, eye protection, and respiratory protection during handling and disposal. | Synerzine SDS[1] |
| Flash Point | 113 °C (235 °F) | Classified as a Class IIIB combustible liquid. While not highly flammable, it should be kept from ignition sources. | Synerzine SDS[1] |
| Recommended PPE | Safety glasses, gloves, synthetic apron | Establishes the minimum barrier protection to prevent skin and eye irritation. | Synerzine SDS[1] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | Prohibits sewer or general trash disposal; mandates use of a licensed professional waste service. | Fisher Scientific SDS[2], TCI Chemicals SDS[3] |
The Waste Management Hierarchy: A Scientist's Responsibility
Responsible chemical management begins with the principle of waste minimization. Before proceeding to disposal, consider the following hierarchy:
-
Minimize: Only purchase and prepare quantities of 7-Butyloxepan-2-one that are necessary for your experimental work.
-
Reuse/Recycle: In most laboratory settings, reuse of this specific reagent after it becomes waste is not feasible. However, this step is a crucial consideration for general chemical hygiene.
-
Dispose: When the material is truly a waste product, it must be disposed of in a manner that is safe, compliant, and environmentally sound. This is the focus of the remainder of this guide.
Step-by-Step Disposal Protocols
The proper disposal route for 7-Butyloxepan-2-one is dictated by its classification as a chemical waste. It must be managed as a hazardous waste from the point of generation to its final destruction, a principle known as "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[4]. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash [5][6].
Protocol 3.1: Liquid Waste Disposal (Neat or in Solution)
This protocol applies to unused 7-Butyloxepan-2-one, reaction mixtures, and solvent rinses containing the compound.
Step 1: Container Selection
-
Select a designated hazardous waste container that is in good condition and made of a compatible material (e.g., high-density polyethylene, glass). The original container is often the best choice[7].
-
Ensure the container has a secure, tight-fitting lid. Containers must be kept closed except when actively adding waste[6][7].
Step 2: Waste Segregation
-
Crucially, do not mix incompatible waste streams. While 7-Butyloxepan-2-one is relatively stable, it should be segregated from strong acids, bases, and strong oxidizing agents in the waste container to prevent unforeseen reactions[8][9].
-
Typically, this waste would be collected in a "Non-Halogenated Organic Solvents/Liquids" container. Consult your institution's Environmental Health & Safety (EH&S) office for specific waste stream categories.
Step 3: Labeling
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "7-Butyloxepan-2-one" and any other components in the mixture.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Irritant," "Combustible").
-
The date of accumulation start.
-
Step 4: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[10].
-
The SAA must be under the control of the laboratory personnel and situated at or near the point of generation.
-
Ensure the container is within a secondary containment bin to catch any potential leaks[6][7].
Step 5: Arranging for Pickup
-
Once the container is full, or within the time limits specified by your institution (often 9 months to a year), submit a chemical waste pickup request to your institution’s EH&S department[6]. They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Protocol 3.2: Solid Waste Disposal (Contaminated Debris)
This protocol applies to items such as gloves, pipette tips, paper towels, or chromatography silica gel contaminated with 7-Butyloxepan-2-one.
Step 1: Collection
-
Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag[11].
-
This waste must be kept separate from liquid waste and general trash[8].
Step 2: Labeling
-
Label the container or bag clearly as "Hazardous Waste - Solid Debris Contaminated with 7-Butyloxepan-2-one."
Step 3: Storage and Pickup
-
Store the sealed container in the SAA alongside your liquid waste, ensuring it is clearly identifiable.
-
Arrange for pickup through your EH&S department in the same manner as liquid waste.
Emergency Spill Procedures
An accidental spill is an uncontrolled release that must be managed as hazardous waste.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.
Step 2: Control and Contain
-
Wearing appropriate PPE (lab coat, gloves, eye protection), control the spread of the liquid by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad)[12]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Step 3: Clean Up
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container for solids.
-
Decontaminate the spill surface with soap and water.
Step 4: Dispose
-
The collected spill debris and any contaminated cleaning materials must be disposed of as solid hazardous waste, following Protocol 3.2[13].
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 7-Butyloxepan-2-one waste in a laboratory setting.
Caption: Decision workflow for 7-Butyloxepan-2-one waste management.
References
- Synerzine. (2018). Safety Data Sheet: 2-Oxepanone, 7-butyl-.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Texas A&M University Division of Research. (n.d.). BSL-1/BSL-2 Biohazardous Waste Disposal General Guidelines.
- University of Pittsburgh. (2022). CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL.
- TCI Chemicals. (2025). Safety Data Sheet.
- Biochem Chemopharma. (2018). Safety data sheet of 2-BUTOXYETHANOL.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Capot Chemical. (2021). MSDS of ε-Caprolactone.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
- East Harbour Group. (2023). Safety Data Sheet: ε-Caprolactone.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Stanford Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
- InSinkErator. (n.d.). Badger 5 Garbage Disposal, 1/2 HP.
- U.S. Food and Drug Administration. (2024). Drug Disposal: FDA's Flush List for Certain Medicines.
- U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- The NIH Drain Discharge Guide. (2020).
- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2-butoxyethanol.
- GFL Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
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- 13. capotchem.com [capotchem.com]
Navigating the Safe Handling of 7-Butyloxepan-2-one: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and disposal procedures for 7-Butyloxepan-2-one. By understanding the "why" behind these recommendations, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.
Understanding the Risks: Hazard Profile of 7-Butyloxepan-2-one
7-Butyloxepan-2-one is a lactone that presents moderate health hazards upon exposure. According to its Safety Data Sheet (SDS), it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The GHS-US hazard statements associated with this chemical are H315, H319, and H335.[1] An NFPA health hazard rating of 2 indicates that under emergency conditions, it can cause temporary incapacitation or residual injury.[1] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.
Core Principles of Protection: A Multi-Layered Approach to PPE
The selection of PPE should be based on a thorough risk assessment of the procedures being performed. The following recommendations provide a robust framework for minimizing exposure to 7-Butyloxepan-2-one.
Primary Engineering Controls: The First Line of Defense
Before considering PPE, it is crucial to utilize engineering controls to minimize airborne concentrations and the potential for splashes.
-
Chemical Fume Hood: All work with 7-Butyloxepan-2-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] This is the most effective way to control exposure to vapors and prevent inhalation.[1]
Personal Protective Equipment: Your Immediate Barrier
The following PPE is mandatory when handling 7-Butyloxepan-2-one. This multi-layered approach ensures comprehensive protection.
1. Eye and Face Protection: Shielding Against Irritation
Direct contact with 7-Butyloxepan-2-one can cause serious eye irritation.[1] Therefore, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that meet the ANSI Z87.1 standard are required to provide a seal around the eyes, protecting against splashes and vapors.[3][4]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure, a face shield must be worn in addition to safety goggles.[3][4] The face shield provides a broader barrier of protection for the entire face.
2. Hand Protection: Preventing Skin Contact
This chemical is a known skin irritant.[1] Proper glove selection is critical to prevent dermal exposure.
-
Nitrile Gloves: Disposable nitrile gloves are the minimum requirement for handling 7-Butyloxepan-2-one.[3][5] They offer good resistance to a range of chemicals for incidental contact. It is imperative to change gloves immediately if they become contaminated.
-
Double Gloving: For tasks with a higher risk of exposure, such as extended handling periods or when working with larger quantities, wearing two pairs of nitrile gloves is a recommended best practice.[3] This provides an additional layer of protection in case the outer glove is compromised.
3. Body Protection: Guarding Against Spills and Splashes
Protecting your skin and personal clothing from accidental spills is a fundamental aspect of laboratory safety.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times when in the laboratory.[5] It should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For procedures with a high potential for splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.[1]
4. Respiratory Protection: A Precautionary Measure
While working in a fume hood should be sufficient to control vapors, respiratory protection may be necessary in certain situations.
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3] A formal respiratory protection program, including fit testing and training, is required when respirators are necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures a controlled environment.
1. Pre-Operational Checklist:
- Confirm the chemical fume hood is functioning correctly.
- Ensure all necessary PPE is available and in good condition.
- Review the Safety Data Sheet (SDS) for 7-Butyloxepan-2-one.[1]
- Have a spill kit readily accessible.
2. Handling Procedure:
- Don all required PPE before entering the designated work area.
- Perform all manipulations of 7-Butyloxepan-2-one within the chemical fume hood.
- Use caution when transferring the liquid to avoid splashes.
- Keep containers tightly closed when not in use.[1]
3. Post-Operational Procedure:
- Decontaminate the work area thoroughly.
- Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
- Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of 7-Butyloxepan-2-one and any contaminated materials is crucial to protect the environment and comply with regulations.
1. Waste Segregation:
- All disposable materials that have come into contact with 7-Butyloxepan-2-one, such as gloves, paper towels, and pipette tips, should be collected in a designated, labeled hazardous waste container.
2. Chemical Waste:
- Unused or waste 7-Butyloxepan-2-one should be collected in a clearly labeled, sealed container compatible with organic solvents.
- Do not mix with incompatible waste streams.
3. Disposal Protocol:
- Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6]
- For household settings, un-used prescription drugs can be mixed with an unappealing substance like dirt or coffee grounds, placed in a sealed plastic bag, and then thrown in the trash.[7] However, this is not the standard for a laboratory setting.
Summary of Personal Protective Equipment for 7-Butyloxepan-2-one
| PPE Category | Minimum Requirement | Recommended for High-Risk Tasks |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1) | Face shield worn over chemical splash goggles |
| Hand Protection | Single pair of nitrile gloves | Double-gloving with nitrile gloves |
| Body Protection | Flame-resistant lab coat | Chemical-resistant apron over a flame-resistant lab coat |
| Respiratory Protection | Not required with proper engineering controls (fume hood) | NIOSH-approved respirator with organic vapor cartridge |
PPE Selection Workflow
Caption: A workflow diagram for selecting the appropriate PPE when handling 7-Butyloxepan-2-one.
References
- Synerzine. (2018). Safety Data Sheet: 2-Oxepanone, 7-butyl-.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Fisher Scientific. (2009). Safety Data Sheet.
- Biochem Chemopharma. (n.d.). Safety data sheet of '- 2-BUTOXYETHANOL' (Version 1).
- North Carolina State University Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. gustavus.edu [gustavus.edu]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

